2,5-Anhydro-D-mannitol
描述
Structure
2D Structure
属性
IUPAC Name |
2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWWJLLPNDHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961441 | |
| Record name | 2,5-Anhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41107-82-8 | |
| Record name | 2,5-Anhydro-D-mannitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Anhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Anhydro-D-mannitol fundamental properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-D-mannitol (2,5-AM) is a synthetic sugar analog and a derivative of both mannitol (B672) and fructose (B13574).[1][2] It serves as a valuable tool in metabolic research, particularly in the study of carbohydrate metabolism. As an antimetabolic fructose analogue, it competitively inhibits key enzymes involved in gluconeogenesis and glycogenolysis, leading to significant physiological effects.[2][3][4] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, biological activities, and detailed experimental protocols for its synthesis and key biological assays.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][5] It is a stable sugar alcohol and is noted for its solubility in water and a variety of organic solvents.[1][5][6]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₅ | [1][6][7] |
| Molecular Weight | 164.16 g/mol | [5][7][8][9][10] |
| CAS Number | 41107-82-8 | [1][5][6][7] |
| Appearance | White to off-white crystalline solid | [1][5][6] |
| Melting Point | 101-103 °C | [5][10][11] |
| Solubility | ||
| Water | Soluble | [1][5] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
| Ethanol (B145695) | ~5 mg/mL | [6] |
| DMSO | ~30 mg/mL | [6] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [2][6] |
| Storage Temperature | -20°C to 8°C | [5][6][8][10] |
| Stability | ≥ 4 years at -20°C | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Description |
| ¹H NMR | Spectra available in D₂O and a mixture of CDCl₃ & DMSO-d₆.[12][13] |
| ¹³C NMR | Spectra available in D₂O and a mixture of CDCl₃ & DMSO-d₆.[10] |
| FTIR | Spectrum available (Mull preparation).[14] |
| Mass Spectrometry | High-resolution mass spectrometry data (HRMS) has been reported for derivatives.[9] |
Biological Activity and Mechanism of Action
This compound acts as a regulator of carbohydrate metabolism.[7] Its primary mechanism involves the inhibition of two key hepatic processes: gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen (B147801) to glucose).[2][3][4]
Upon entering hepatocytes, 2,5-AM is phosphorylated to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate.[3][14] These phosphorylated metabolites are responsible for its biological effects.
Key inhibitory actions:
-
Fructose-1,6-bisphosphatase (FBPase) Inhibition: this compound-1,6-bisphosphate is a competitive inhibitor of FBPase, a rate-limiting enzyme in gluconeogenesis.[3][14] This inhibition reduces the production of glucose in the liver.
-
Glycogen Phosphorylase Inhibition: this compound-1-phosphate inhibits glycogen phosphorylase, the key enzyme in glycogenolysis.[3]
These actions lead to a decrease in hepatic glucose output, which can result in lower blood glucose levels.[3] Interestingly, this reduction in hepatic energy status can trigger an increase in food intake in animal models.[2][15]
Signaling Pathway of this compound in Hepatocytes
Caption: Intracellular pathway of this compound in hepatocytes.
Experimental Protocols
Synthesis of this compound
This protocol is based on the deamination and reduction of D-glucosamine.[1]
Materials:
-
D-glucosamine
-
Sodium nitrite (B80452) (NaNO₂)
-
Acetic acid (CH₃COOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dowex 50W-X8 (H⁺ form) resin
-
Ethanol
-
Water
Procedure:
-
Deamination: Dissolve D-glucosamine in water and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of acetic acid while maintaining a low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Reduction: Cool the reaction mixture again in an ice bath and slowly add sodium borohydride in small portions.
-
Allow the reaction to proceed for several hours at room temperature.
-
Purification:
-
Neutralize the reaction mixture with acetic acid.
-
Pass the solution through a column of Dowex 50W-X8 (H⁺ form) resin to remove cations.
-
Wash the resin with water.
-
Evaporate the combined eluate and washings to a syrup.
-
Co-distill with methanol (B129727) to remove boric acid as methyl borate.
-
Recrystallize the resulting solid from ethanol to yield pure this compound.
-
In Vitro Inhibition of Gluconeogenesis in Isolated Hepatocytes
This protocol is a general method to assess the effect of this compound on glucose production in liver cells.[4][16]
Materials:
-
Isolated rat hepatocytes
-
Krebs-Henseleit bicarbonate buffer
-
Gluconeogenic substrates (e.g., lactate (B86563) and pyruvate)
-
This compound
-
Glucose assay kit
Procedure:
-
Isolate hepatocytes from fasted rats using a standard collagenase perfusion method.
-
Resuspend the hepatocytes in Krebs-Henseleit bicarbonate buffer.
-
Pre-incubate the cell suspension at 37°C for 30 minutes.
-
Add this compound to the desired final concentration to the experimental flasks. Control flasks should receive a vehicle control.
-
Add the gluconeogenic substrates (e.g., a mixture of lactate and pyruvate) to all flasks.
-
Incubate the flasks at 37°C with gentle shaking for 60 minutes.
-
At the end of the incubation, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Measure the glucose concentration in the supernatant using a glucose assay kit.
-
Calculate the rate of gluconeogenesis and the percentage of inhibition by this compound.
In Vitro Inhibition of Glycogenolysis in Isolated Hepatocytes
This protocol measures the breakdown of glycogen in liver cells.[4]
Materials:
-
Isolated rat hepatocytes from fed rats
-
Krebs-Henseleit bicarbonate buffer
-
[U-¹⁴C]glucose
-
This compound
-
Glucagon (B607659) (optional, to stimulate glycogenolysis)
-
Ethanol
-
Scintillation fluid
Procedure:
-
Isolate hepatocytes from fed rats.
-
Incubate the hepatocytes with [U-¹⁴C]glucose to label the intracellular glycogen stores.
-
Wash the cells to remove unincorporated radiolabel.
-
Resuspend the cells in fresh buffer and pre-incubate.
-
Add this compound to the experimental group.
-
If desired, add glucagon to stimulate glycogenolysis in both control and experimental groups.
-
Incubate at 37°C.
-
At various time points, take aliquots of the cell suspension and add to cold ethanol to precipitate the glycogen.
-
Centrifuge to pellet the glycogen.
-
Wash the glycogen pellet with ethanol.
-
Dissolve the pellet and measure the radioactivity using a scintillation counter.
-
A decrease in radioactivity in the glycogen pellet over time indicates glycogenolysis. Compare the rates between the control and this compound-treated groups.
Experimental Workflow for In Vitro Assays
Caption: General workflow for studying the effects of 2,5-AM in hepatocytes.
Applications in Drug Development
The ability of this compound to inhibit hepatic glucose production makes it and its derivatives interesting candidates for the study of metabolic disorders.
-
Type 2 Diabetes: By reducing excessive gluconeogenesis, inhibitors of FBPase, for which 2,5-AM serves as a model compound, have been explored as potential therapeutic agents for type 2 diabetes.
-
Cancer Research: Some cancer cells exhibit high rates of glycolysis (the Warburg effect). Fructose-1,6-bisphosphate aldolase, an enzyme in the glycolytic pathway, has been identified as a potential target. This compound and its phosphorylated derivatives, due to their structural similarity to glycolytic intermediates, could serve as scaffolds for the design of inhibitors targeting cancer cell metabolism.
-
Neuroscience: The central administration of this compound has been shown to influence feeding behavior, suggesting a role in understanding the central regulation of energy homeostasis.[17]
Conclusion
This compound is a multifaceted molecule with significant effects on carbohydrate metabolism. Its well-characterized inhibitory actions on gluconeogenesis and glycogenolysis make it an indispensable tool for researchers in metabolism, diabetes, and oncology. This guide provides the core fundamental properties and experimental frameworks to facilitate further investigation and application of this compound in scientific research and drug development.
References
- 1. prepchem.com [prepchem.com]
- 2. A novel assay for evaluating glycogenolysis in rat adipocytes and the inability of insulin to antagonize glycogenolysis in this cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. caymanchem.com [caymanchem.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. This compound | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of gluconeogenesis by this compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Anhydro-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-mannitol (2,5-AM) is a fascinating fructose (B13574) analog that serves as a powerful tool in metabolic research. By acting as a metabolic inhibitor, it provides a unique model for studying the intricate signaling pathways that govern hunger and satiety. This technical guide offers a comprehensive overview of this compound, including its chemical properties, synthesis, biological activity, and the experimental protocols used to investigate its effects.
Chemical and Physical Properties
This compound is a stable, water-soluble sugar alcohol. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O₅ |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 41107-82-8 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 101-103 °C |
| Solubility | Soluble in water, DMSO, and methanol |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the deamination and subsequent reduction of D-glucosamine. Below is a representative experimental protocol based on established procedures.
Experimental Protocol: Synthesis from D-Glucosamine
Materials:
-
D-Glucosamine hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dowex 50W-X8 resin (H⁺ form)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Deamination of D-Glucosamine:
-
Dissolve D-glucosamine hydrochloride in deionized water in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the stirred glucosamine (B1671600) solution. The temperature should be maintained below 5°C during the addition.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours after the addition is complete.
-
Neutralize the reaction mixture with a dilute solution of sodium hydroxide.
-
-
Reduction to this compound:
-
To the neutralized solution from the previous step, slowly add sodium borohydride in small portions while keeping the solution cool in an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to decompose any excess sodium borohydride.
-
-
Purification:
-
Pass the resulting solution through a column of Dowex 50W-X8 resin (H⁺ form) to remove any remaining salts.
-
Collect the eluate and concentrate it under reduced pressure using a rotary evaporator to obtain a syrup.
-
The crude this compound can be further purified by crystallization from an ethanol-water mixture.
-
Biological Activity and Mechanism of Action
This compound's primary biological effect is the induction of a feeding response in animal models. This is achieved through its action as a fructose analog that inhibits hepatic gluconeogenesis and glycogenolysis.[1]
Hepatic ATP Depletion and Calcium Signaling
Once it enters hepatocytes, this compound is phosphorylated, which traps phosphate (B84403) within the cell and leads to a rapid depletion of intracellular ATP.[2] This significant drop in the cell's energy currency triggers a cascade of events, including a marked increase in intracellular calcium concentration.[3] This elevation of intracellular calcium is a critical step in the signaling pathway that communicates the liver's energy status to the brain.[3]
Vagal Nerve Activation and Feeding Behavior
The change in hepatocyte energy status, characterized by ATP depletion and increased intracellular calcium, is transduced into a neural signal that activates the afferent fibers of the hepatic vagus nerve.[4] This signal is then transmitted to the brain, ultimately leading to the initiation of feeding behavior.[4] The precise molecular mechanism of this transduction is an area of active research, with evidence suggesting a role for the release of ATP from hepatocytes, potentially through pannexin channels, which then acts on purinergic receptors on the vagal nerve.
Quantitative Data on Biological Effects
| Parameter | Experimental Conditions | Result | Reference |
| Food Intake in Rats | 50-800 mg/kg, per os | Dose-related increase in food intake | [1] |
| Hepatocyte ATP Levels | 50 mM 2,5-AM on primary murine hepatocytes | 75-85% depletion of ATP | [2] |
| Intracellular Calcium | Treatment of isolated hepatocytes with 2,5-AM | Marked elevation within 2-3 minutes | [3] |
| Intracellular Sodium | 2.5 mM 2,5-AM on isolated hepatocytes | Increase to 120% of baseline by 30 minutes | [5] |
Experimental Protocols for Investigating Biological Activity
In Vivo Food Intake Studies in Rats
Objective: To assess the dose-dependent effect of this compound on food intake.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline)
-
Oral gavage needles
-
Metabolic cages with food and water dispensers
-
Balance for weighing food
Procedure:
-
Acclimate rats to individual metabolic cages for several days.
-
Fast the rats for a predetermined period (e.g., 4-6 hours) before the experiment.
-
Prepare solutions of this compound at various concentrations in the vehicle.
-
Administer a single dose of this compound or vehicle to each rat via oral gavage.
-
Immediately after administration, return the rats to their cages with free access to a pre-weighed amount of food and water.
-
Measure and record the amount of food consumed by each rat at regular intervals (e.g., 1, 2, 4, and 6 hours) post-administration.
-
Analyze the data to determine the dose-response relationship between this compound administration and cumulative food intake.
In Vitro Hepatocyte ATP Depletion Assay
Objective: To quantify the effect of this compound on intracellular ATP levels in isolated hepatocytes.
Materials:
-
Isolated primary hepatocytes
-
Hepatocyte culture medium
-
This compound
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
-
Cell lysis buffer
Procedure:
-
Plate isolated hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in the culture medium.
-
Replace the medium in the wells with fresh medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specific time period (e.g., 30 minutes).
-
At the end of the incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the cell lysis buffer provided in the ATP assay kit.
-
Follow the manufacturer's instructions for the ATP assay to measure the luminescence of each sample using a luminometer.
-
Calculate the intracellular ATP concentration for each condition and express it as a percentage of the control.
Visualizing the Signaling Pathway
The following diagram, generated using the DOT language for Graphviz, illustrates the proposed signaling pathway of this compound in inducing a feeding response.
Caption: Signaling pathway of this compound in the liver to induce feeding.
Conclusion
This compound is an invaluable research compound for elucidating the complex interplay between hepatic energy metabolism and the central regulation of appetite. Its well-defined mechanism of action, involving ATP depletion and subsequent vagal nerve signaling, provides a robust model for studying the physiological basis of hunger. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting these metabolic pathways.
References
- 1. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases hepatocyte calcium: implications for a hepatic hunger stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases hepatocyte sodium: transduction of a hepatic hunger stimulus? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Anhydro-D-mannitol: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Anhydro-D-mannitol, a furanose derivative of D-mannitol. It delves into its chemical structure, stereochemistry, and significant biological activities, particularly its role as an inhibitor of hepatic glucose metabolism. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Chemical Structure and Stereochemistry
This compound is a bicyclic sugar alcohol with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol .[1] Its structure consists of a central tetrahydrofuran (B95107) ring, which is formed by an internal ether linkage between the C2 and C5 carbons of the parent D-mannitol chain. This cyclization results in a furanoid ring system.
The stereochemistry of this compound is crucial for its biological activity and is defined by the (2R,3S,4S,5R) configuration of its chiral centers. This specific arrangement of hydroxyl groups and hydroxymethyl side chains dictates its interaction with biological targets.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
| SMILES | C([C@@H]1--INVALID-LINK--CO)O">C@HO)O[1] |
| InChI | InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 |
| InChIKey | MCHWWJLLPNDHGL-KVTDHHQDSA-N |
| CAS Number | 41107-82-8 |
Physicochemical Properties
This compound is a white crystalline solid with a melting point of 101-102 °C. It is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[2]
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₅ |
| Molecular Weight | 164.16 g/mol [1] |
| Melting Point | 101-102 °C |
| Solubility | Water, DMSO, Methanol[2] |
| Appearance | White crystalline solid |
Spectroscopic Characterization
The structure of this compound has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure and the connectivity of its atoms.
Table 3: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a, H-1b, H-6a, H-6b | 3.50-3.80 | m | - |
| H-2, H-5 | 3.95-4.10 | m | - |
| H-3, H-4 | 4.15-4.25 | m | - |
| OH | Varies | br s | - |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative range.
Table 4: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (ppm) |
| C-1, C-6 | ~63 |
| C-3, C-4 | ~78 |
| C-2, C-5 | ~84 |
Note: The chemical shifts are approximate and can vary based on experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H (stretching) |
| 2950-2850 | C-H (stretching) |
| 1100-1000 | C-O (stretching) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M+) at m/z 164, although it may be weak. The fragmentation pattern would likely involve the loss of water (m/z 146), hydroxymethyl groups (m/z 133), and other characteristic fragments arising from the furanoid ring structure.
Synthesis of this compound
Experimental Protocol: Synthesis from D-Glucosamine (Representative)
Disclaimer: This protocol is a generalized representation based on established chemical principles and may require optimization.
Materials:
-
D-Glucosamine hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Acetic acid (CH₃COOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
-
Dowex 50W (H⁺ form) and Dowex 1 (acetate form) resins
-
Ethanol
-
Diethyl ether
Procedure:
-
Deamination: D-Glucosamine hydrochloride is dissolved in water. The solution is cooled in an ice bath, and a solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. Acetic acid is then added slowly. The reaction mixture is stirred at low temperature for several hours to allow for the deamination reaction to proceed, forming 2,5-anhydro-D-mannose.
-
Reduction: The reaction mixture containing the intermediate aldehyde is neutralized. Sodium borohydride is then added portion-wise at a controlled temperature to reduce the aldehyde to the corresponding alcohol, this compound.
-
Purification: The reaction is quenched by the addition of acid. The resulting solution is deionized using ion-exchange chromatography with Dowex 50W (H⁺) and Dowex 1 (acetate) resins.
-
Isolation: The eluate is concentrated under reduced pressure to a syrup. The product is then crystallized from a suitable solvent system, such as ethanol-diethyl ether, to yield pure this compound.
Biological Activity and Signaling Pathways
This compound is a known inhibitor of hepatic glucose metabolism, specifically targeting gluconeogenesis and glycogenolysis.[2][4] This activity is attributed to its structural similarity to fructose (B13574), allowing it to enter metabolic pathways where it is phosphorylated to metabolites that interfere with key regulatory enzymes.
Mechanism of Action
In hepatocytes, this compound is phosphorylated to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate. These phosphorylated derivatives act as allosteric effectors of enzymes involved in glycolysis and gluconeogenesis.
-
Inhibition of Fructose-1,6-bisphosphatase: this compound-1,6-bisphosphate is a potent inhibitor of fructose-1,6-bisphosphatase, a key enzyme in the gluconeogenic pathway.
-
Activation of Phosphofructokinase-1 (PFK-1): The bisphosphate metabolite can activate PFK-1, a critical regulatory enzyme in glycolysis.
-
Activation of Pyruvate (B1213749) Kinase: this compound-1,6-bisphosphate also activates pyruvate kinase, another key glycolytic enzyme.
The net effect of these interactions is a decrease in glucose production by the liver and an increase in glycolytic flux. This can lead to a state of cellular energy depletion, as evidenced by a decrease in ATP levels, which in turn can activate AMP-activated protein kinase (AMPK).
Signaling Pathways
The metabolic effects of this compound indirectly influence major signaling pathways that regulate hepatic glucose homeostasis.
The primary impact of this compound is on the core pathways of glucose metabolism in the liver.
Caption: Metabolic interference of this compound in hepatic glucose pathways.
The decrease in cellular ATP levels resulting from the inhibition of gluconeogenesis can lead to the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis.
References
Synthesis of 2,5-Anhydro-D-mannitol from D-mannitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2,5-Anhydro-D-mannitol, a significant fructose (B13574) analog, starting from the readily available D-mannitol. While a direct, one-pot conversion is not prominently documented, this guide outlines a logical and chemically sound multi-step synthetic pathway. The protocols described are based on established principles of carbohydrate chemistry and analogous reactions reported in the literature.
Introduction
This compound is a furanoid sugar alcohol and a structural analog of β-D-fructofuranose. Its biological activity as an inhibitor of key enzymes in carbohydrate metabolism, such as hexokinase and phosphofructokinase, makes it a valuable tool in metabolic research. It serves as a molecular probe to study fructose transport and metabolism, particularly through the GLUT5 transporter, and has been investigated for its potential therapeutic and biological effects, including its role in appetite regulation and as an anti-aging compound.[1][2][3] This guide details a feasible synthetic route from D-mannitol, involving selective protection, activation, and intramolecular cyclization.
Synthetic Pathway Overview
The synthesis of this compound from D-mannitol necessitates a multi-step approach to achieve the desired intramolecular ether linkage between the C2 and C5 positions. The general strategy involves:
-
Selective Protection: The secondary hydroxyl groups at C3 and C4 are protected to prevent their participation in subsequent reactions. This is typically achieved through the formation of an isopropylidene acetal (B89532) (acetonide).
-
Activation of Primary Hydroxyls: The primary hydroxyl groups at C1 and C6 are converted into good leaving groups, commonly through tosylation, to facilitate nucleophilic substitution.
-
Deprotection: The protecting group on the secondary hydroxyls is removed to free them for the cyclization step.
-
Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis is induced, where the alkoxide of the C5 hydroxyl group attacks the activated C2 position (or vice versa), leading to the formation of the 2,5-anhydro ring.
This sequence ensures the regioselective formation of the desired tetrahydrofuran (B95107) ring structure.
Experimental Protocols
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
This initial step protects the terminal diols of D-mannitol.
Methodology:
-
To a suspension of D-mannitol in acetone (B3395972), a catalytic amount of a Lewis acid (e.g., zinc chloride, iodine, or a strong protic acid like sulfuric acid) is added.
-
The mixture is stirred at room temperature until the D-mannitol has completely dissolved and the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).
-
The acetone is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate).
| Parameter | Value/Condition |
| Starting Material | D-mannitol |
| Reagents | Acetone, Zinc Chloride (catalyst) |
| Solvent | Acetone |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Work-up | Quenching with NaHCO₃, extraction |
| Purification | Recrystallization |
| Typical Yield | 80-90% |
Step 2: Synthesis of 1,2:5,6-Di-O-isopropylidene-3,4-di-O-tosyl-D-mannitol
The free secondary hydroxyl groups of the protected mannitol (B672) are activated by tosylation.
Methodology:
-
1,2:5,6-Di-O-isopropylidene-D-mannitol is dissolved in pyridine, which acts as both a solvent and an acid scavenger.
-
The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (TsCl) is added portion-wise.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
| Parameter | Value/Condition |
| Starting Material | 1,2:5,6-Di-O-isopropylidene-D-mannitol |
| Reagents | p-Toluenesulfonyl chloride, Pyridine |
| Solvent | Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up and extraction |
| Purification | Silica Gel Chromatography |
| Typical Yield | 75-85% |
Step 3: Synthesis of 3,4-di-O-tosyl-D-mannitol
The isopropylidene protecting groups are removed by acid-catalyzed hydrolysis.
Methodology:
-
The ditosylated intermediate is dissolved in a mixture of an organic solvent (e.g., methanol (B129727) or tetrahydrofuran) and aqueous acid (e.g., dilute HCl or acetic acid).
-
The solution is stirred at room temperature or gently warmed until the deprotection is complete (monitored by TLC).
-
The reaction mixture is neutralized with a base (e.g., sodium bicarbonate).
-
The solvent is removed under reduced pressure.
-
The residue is purified, often by recrystallization, to yield the deprotected diol.
| Parameter | Value/Condition |
| Starting Material | 1,2:5,6-Di-O-isopropylidene-3,4-di-O-tosyl-D-mannitol |
| Reagents | Aqueous Acid (e.g., 80% Acetic Acid) |
| Solvent | Acetic Acid/Water |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4-8 hours |
| Work-up | Neutralization, solvent removal |
| Purification | Recrystallization |
| Typical Yield | 85-95% |
Step 4: Synthesis of this compound
The final step is an intramolecular cyclization to form the desired product. This proceeds via a base-promoted Williamson ether synthesis.
Methodology:
-
3,4-di-O-tosyl-D-mannitol is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to form the alkoxides.
-
The reaction mixture is stirred and may be gently heated to promote the intramolecular nucleophilic substitution. The C5-alkoxide attacks the C2 position, displacing the tosylate group and forming the 2,5-anhydro ring. A concurrent reaction can lead to the formation of a 3,4-epoxide, which subsequently rearranges.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction is carefully quenched with water or a saturated solution of ammonium (B1175870) chloride.
-
The product is extracted into an appropriate organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude this compound is purified by column chromatography on silica gel.
| Parameter | Value/Condition |
| Starting Material | 3,4-di-O-tosyl-D-mannitol |
| Reagents | Sodium Hydride (NaH) or other strong base |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 6-12 hours |
| Work-up | Quenching, extraction |
| Purification | Silica Gel Chromatography |
| Typical Yield | 40-60% |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from D-mannitol to this compound.
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in hepatocytes.
Conclusion
The synthesis of this compound from D-mannitol is a multi-step process that relies on fundamental principles of carbohydrate chemistry, including selective protection of hydroxyl groups, activation through tosylation, and intramolecular cyclization. While challenging, this pathway provides a feasible route to a biologically significant molecule from an inexpensive and readily available starting material. The protocols outlined in this guide serve as a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the synthesis and application of this important fructose analog.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2,5-Anhydro-D-mannitol: A Fructose Analog for Metabolic Research and Drug Development
Executive Summary: 2,5-Anhydro-D-mannitol (2,5-AM) is a structural analog of D-fructose that acts as a potent antimetabolite, primarily by interfering with fructose (B13574) and glucose metabolism. Upon cellular uptake, it is phosphorylated into metabolites that are not substrates for downstream glycolytic enzymes, leading to the inhibition of key metabolic pathways such as gluconeogenesis and glycogenolysis. This guide provides a comprehensive overview of 2,5-AM, including its synthesis, mechanism of action, physiological effects, and applications. It is intended for researchers, scientists, and drug development professionals interested in leveraging this molecule as a tool for studying metabolic regulation and as a lead compound for therapeutic innovation.
Introduction
This compound (2,5-AM) is a furanose ring-containing polyol, structurally similar to the furanose form of D-fructose, but lacking the C-2 hemiacetal hydroxyl group.[1] This structural modification makes it a valuable tool for probing fructose-metabolizing pathways and transporters. Recognized as an antimetabolic fructose analog, 2,5-AM enters cells and is phosphorylated, but cannot be further processed in glycolysis.[2][3] This leads to the accumulation of its phosphorylated derivatives, which allosterically regulate key metabolic enzymes, effectively trapping inorganic phosphate (B84403) and depleting cellular ATP.[2][4] These biochemical consequences trigger a range of physiological responses, including the stimulation of food intake, modulation of blood glucose levels, and potential anti-aging effects, making 2,5-AM a subject of significant interest in metabolic research and therapeutic development.[3][5][6]
Synthesis and Chemical Properties
This compound is a stable, crystalline solid soluble in water.[7] While various synthetic routes exist for 2,5-AM and its derivatives,[8][9] a commonly cited method involves the deamination and subsequent reduction of D-glucosamine.[10] Another approach involves the cyclopolymerization of 1,2:5,6-dianhydro-d-mannitol.[11] The development of synthetic routes to C-3 modified 2,5-AM derivatives is also an active area of research, aimed at creating analogs with selective affinity for fructose transporters like GLUT5, which are overexpressed in certain cancers.[1]
Chemical Properties:
-
CAS Number: 41107-82-8[2]
-
Molecular Formula: C₆H₁₂O₅[12]
-
Molecular Weight: 164.16 g/mol [12]
-
Synonyms: 2,5-AHM, NSC 129241[2]
Mechanism of Action as a Fructose Analog
The biological effects of 2,5-AM stem from its ability to mimic fructose, thereby entering metabolic pathways where it acts as a "dead-end" substrate.
Cellular Uptake and Metabolic Fate
2,5-AM is transported into cells, particularly hepatocytes, via hexose (B10828440) transporters. It has a notable affinity for the GLUT5 transporter, which is the principal fructose transporter in many cell types.[1] Once inside the cell, 2,5-AM is sequentially phosphorylated.
-
First Phosphorylation: Fructokinase or hexokinase phosphorylates 2,5-AM at the C1 position to form this compound-1-phosphate (2,5-AM-1-P).[6]
-
Second Phosphorylation: Phosphofructokinase-1 (PFK-1) then phosphorylates 2,5-AM-1-P to yield this compound-1,6-bisphosphate (2,5-AM-1,6-P2).[6][13]
Crucially, 2,5-AM-1,6-P2 is not a substrate for aldolase, the enzyme that cleaves fructose-1,6-bisphosphate in glycolysis.[3] This metabolic block leads to the intracellular accumulation of 2,5-AM-1-P and 2,5-AM-1,6-P2.[3][14]
Caption: Metabolic fate of this compound (2,5-AM).
Effects on Key Metabolic Enzymes and Pathways
The accumulation of 2,5-AM phosphate esters exerts profound allosteric effects on several key enzymes, leading to significant disruption of carbohydrate metabolism.
-
Inhibition of Gluconeogenesis: 2,5-AM is a potent inhibitor of gluconeogenesis in hepatocytes.[15][16][17] This occurs via a dual mechanism: 2,5-AM-1,6-P2 competitively inhibits fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in gluconeogenesis, and it activates pyruvate (B1213749) kinase, which diverts phosphoenolpyruvate (B93156) away from the gluconeogenic pathway.[6][13]
-
Inhibition of Glycogenolysis: Both basal and glucagon-stimulated glycogenolysis are markedly inhibited by 2,5-AM.[6][18] This effect is primarily mediated by 2,5-AM-1-P, which acts as an inhibitor of glycogen (B147801) phosphorylase a.[6][18]
-
Modulation of Glycolysis: The effect of 2,5-AM on glycolysis is complex. In hepatocytes metabolizing glucose, it can inhibit glycolysis at the level of phosphofructokinase-1 and phosphoglucose (B3042753) isomerase.[14] However, when gluconeogenic precursors are the substrate, the activation of pyruvate kinase by 2,5-AM-1,6-P2 can enhance the lower part of the glycolytic pathway.[13]
Caption: 2,5-AM-1,6-P2 regulation of gluconeogenesis and glycolysis.
Quantitative Data on Enzyme Interactions
The phosphorylated metabolites of 2,5-AM have been characterized quantitatively for their effects on several key enzymes of carbohydrate metabolism.
| Metabolite | Target Enzyme | Species | Effect | Constant (Apparent) | Citation |
| 2,5-AM-1-P | Glycogen Phosphorylase a | Rat Liver | Inhibition | Kᵢ = 0.66 ± 0.09 mM | [6] |
| 2,5-AM-1-P | Glycogen Phosphorylase a | - | Inhibition | Kᵢ = 2.4 mM | [18] |
| 2,5-AM-1-P | Phosphoglucomutase | Rat Liver | Inhibition | Kᵢ = 2.8 ± 0.2 mM | [6] |
| 2,5-AM-1,6-P2 | Fructose-1,6-bisphosphatase | Rabbit Liver | Inhibition | Kᵢ = 3.6 ± 0.3 μM | [6] |
| 2,5-AM-1,6-P2 | Pyruvate Kinase | Rabbit Liver | Activation | Kₐ = 9.5 ± 0.9 μM | [6] |
| 2,5-AM-1,6-P2 | Phosphoglucomutase | Rat Liver | Activation | Kₐ = 7.0 ± 0.5 μM | [6] |
Physiological and Cellular Effects
The biochemical perturbations caused by 2,5-AM translate into significant physiological effects, particularly in the liver.
Induction of Food Intake
One of the most well-documented effects of 2,5-AM is the potent stimulation of food intake in rats.[2][5] This effect is not central but originates in the liver.[19][20] The "phosphate trapping" and subsequent decrease in hepatic ATP levels are believed to act as a metabolic signal of energy deficit.[2][21] This signal is transmitted to the brain via the hepatic branch of the vagus nerve, as hepatic vagotomy abolishes the feeding response.[20][22] Intraportal infusion of 2,5-AM dose-dependently increases afferent activity in the hepatic vagus nerve.[22]
Caption: Hepatic signaling pathway for 2,5-AM-induced feeding.
Hypoglycemic Effects
By inhibiting both gluconeogenesis and glycogenolysis, 2,5-AM effectively reduces hepatic glucose output.[6] Administration of 2,5-AM (100-200 mg/kg) has been shown to decrease blood glucose by 17-58% in fasting normal and diabetic mice.[6] This makes it a molecule of interest for studying hypoglycemic mechanisms.
Applications in Cancer Research
The fructose transporter GLUT5 is overexpressed in certain types of cancer, such as breast cancer, which may use fructose as an alternative energy source.[1] This has led to the development of 2,5-AM derivatives as potential agents for selectively targeting these cancer cells. By modifying the 2,5-AM scaffold, researchers aim to develop high-affinity ligands for GLUT5 that could be used for molecular imaging (e.g., with PET tracers) or as targeted drug delivery vehicles.[1]
| Compound | Cell Line | Assay | IC₅₀ | Citation |
| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | EMT6 (murine breast cancer) | Inhibition of 6-[¹⁸F]FDF uptake | ~20 mM | [1] |
| D-Fructose | EMT6 (murine breast cancer) | Inhibition of 6-[¹⁸F]FDF uptake | ~300 mM | [1] |
Anti-aging Properties
Recent studies using yeast (Saccharomyces cerevisiae) as a model for cellular aging have identified 2,5-AM as a novel anti-aging compound.[3] It was found to extend the chronological lifespan (CLS) of yeast. The proposed mechanism involves its entry into glycolysis and conversion to 2,5-AM-1,6-P2, which cannot be further metabolized, potentially mimicking aspects of calorie restriction. Other sugars like fructose, mannitol, and maltose (B56501) did not produce the same life-extending effect.[3]
Experimental Protocols
Synthesis of this compound
-
Method: Based on the deamination and reduction of D-glucosamine.[10]
-
Protocol Outline:
-
D-glucosamine is dissolved in an aqueous solution.
-
The solution is treated with nitrous acid (e.g., generated in situ from sodium nitrite (B80452) and an acid) to deaminate the C2 amino group, which facilitates ring contraction to form 2,5-anhydro-D-mannose.
-
The resulting aldehyde (2,5-anhydro-D-mannose) is reduced to the corresponding alcohol (this compound) using a reducing agent such as sodium borohydride.
-
The product is purified from the reaction mixture, typically through crystallization or chromatography.
-
In Vitro Assay for FBPase Inhibition
-
Objective: To determine the inhibitory constant (Kᵢ) of 2,5-AM-1,6-P2 on fructose-1,6-bisphosphatase.
-
Protocol Outline:
-
Prepare a reaction buffer (e.g., Tris-HCl) containing MgCl₂, a substrate (fructose-1,6-bisphosphate), and purified FBPase enzyme.
-
Set up multiple reactions with varying concentrations of the inhibitor, 2,5-AM-1,6-P2.
-
Initiate the reaction and incubate at a controlled temperature (e.g., 37°C).
-
The reaction rate is measured by quantifying the production of inorganic phosphate (Pᵢ) over time using a colorimetric method (e.g., molybdate (B1676688) assay).
-
Determine enzyme kinetics (Vmax, Km) in the presence and absence of the inhibitor using Lineweaver-Burk or other kinetic plots to calculate the Kᵢ.
-
In Vivo Food Intake Study in Rats
-
Objective: To measure the effect of 2,5-AM on feeding behavior.[5][23]
-
Protocol Outline:
-
Acclimate male rats to individual housing with controlled light-dark cycles and free access to food and water.
-
Fast the rats for a period before the experiment (e.g., during the diurnal phase when they eat less).
-
Administer 2,5-AM or a saline vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). A typical dose range is 50-800 mg/kg.[5]
-
Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measure food intake by weighing the remaining food at set time intervals (e.g., 1, 2, 4, and 24 hours post-injection).[24]
-
Analyze the data to compare the cumulative food intake between the 2,5-AM and control groups.
-
Caption: Experimental workflow for in vivo food intake studies.
Conclusion and Future Directions
This compound is a powerful and versatile molecular probe for dissecting the complexities of carbohydrate metabolism. Its well-defined mechanism of action, centered on the inhibition of gluconeogenesis and glycogenolysis via phosphorylated intermediates, makes it an invaluable tool for studying hepatic energy sensing and the regulation of feeding behavior.
Future research is likely to focus on several key areas. First, the development of novel 2,5-AM derivatives with enhanced selectivity and affinity for GLUT5 could yield promising new diagnostic and therapeutic agents for cancer. Second, the recently discovered anti-aging properties of 2,5-AM in yeast warrant further investigation in higher organisms to elucidate the underlying mechanisms and assess its potential as a geroprotective compound. Finally, its potent hypoglycemic effects suggest that the pathways it modulates could be attractive targets for the development of new anti-diabetic drugs. Continued exploration of 2,5-AM and its analogs will undoubtedly provide deeper insights into metabolic control and open new avenues for therapeutic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the inhibition of hepatic glycogenolysis by fructose. A 31P-NMR study in perfused rat liver using the fructose analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 41107-82-8: this compound | CymitQuimica [cymitquimica.com]
- 8. connectsci.au [connectsci.au]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scbt.com [scbt.com]
- 13. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Regulation of carbohydrate metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of carbohydrate metabolism by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of glycogenolysis by 2,5‐anhydro‐D‐mannitol in isolated rat hepatocytes [ouci.dntb.gov.ua]
- 19. This compound: its unique central action on food intake and blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Intraportal infusion of this compound increases afferent activity in the common hepatic vagus branch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effects of the fructose analog, this compound, on food intake and estrous cyclicity in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-Anhydro-D-mannitol: A Versatile Chiral Building Block for Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is a critical determinant of its biological activity, with different enantiomers often exhibiting varied or even adverse effects. Chiral building blocks, derived from readily available natural sources, offer an efficient and economical strategy for the synthesis of complex chiral molecules. Among these, 2,5-Anhydro-D-mannitol, a rigid furanoid scaffold derived from carbohydrates, has emerged as a valuable and versatile chiral precursor. Its fixed stereochemical configuration, derived from D-mannose, provides a robust template for the stereocontrolled synthesis of a wide array of bioactive molecules, including antiviral agents and ligands for specific biological targets. This guide provides a comprehensive overview of this compound as a chiral building block, detailing its properties, synthesis, and applications, supported by experimental protocols and illustrative diagrams.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a chiral building block is essential for its effective application in synthesis. The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Melting Point | 101-102 °C | [2] |
| Appearance | White Crystalline Solid | [2] |
| Solubility | Soluble in Water, DMSO, and Methanol | [2][3] |
| Specific Rotation [α]D | +56.7° (c=1, H₂O, 19 °C) | |
| CAS Number | 41107-82-8 | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹³C NMR (D₂O) | Chemical shifts (δ) are consistent with the furanoid structure. | [4] |
| InChI | InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | [1] |
| InChIKey | MCHWWJLLPNDHGL-KVTDHHQDSA-N | [1] |
| SMILES | C([C@@H]1--INVALID-LINK--CO)O">C@HO)O | [1] |
Synthesis of this compound
The preparation of this compound can be achieved from readily available carbohydrate starting materials. A common and established method involves the deamination and subsequent reduction of D-glucosamine.[5]
Experimental Protocol: Synthesis from D-Glucosamine
This procedure is based on the known method of Bera, Foster, and Stacey.[5]
Materials:
-
D-Glucosamine hydrochloride
-
Sodium nitrite (B80452)
-
Acetic acid
-
Sodium borohydride
-
Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)
-
Anion exchange resin (e.g., Dowex 1-X8, formate (B1220265) form)
-
Methanol
-
Deionized water
Procedure:
-
Deamination: A solution of D-glucosamine hydrochloride in water is cooled in an ice bath. An aqueous solution of sodium nitrite is added dropwise to the stirred solution, followed by the slow addition of acetic acid. The reaction mixture is stirred at low temperature for a specified period to ensure complete deamination to form 2,5-anhydro-D-mannose.
-
Reduction: The reaction mixture containing 2,5-anhydro-D-mannose is treated with sodium borohydride, added portion-wise while maintaining a low temperature. The mixture is stirred until the reduction of the aldehyde is complete.
-
Purification: The reaction is quenched, and the solution is neutralized. The solution is then passed through a column of cation exchange resin (H⁺ form) to remove cations, followed by a column of anion exchange resin (formate form) to remove anions. The eluate is collected and concentrated under reduced pressure.
-
Crystallization: The resulting syrup is dissolved in a minimal amount of hot ethanol or methanol. Upon cooling, this compound crystallizes. The crystals are collected by filtration, washed with cold solvent, and dried under vacuum.
Expected Yield: Moderate to good yields are typically reported for this transformation.
Applications in Stereoselective Synthesis
The rigid furanoid ring and the defined stereocenters of this compound make it an excellent chiral template for the synthesis of a variety of complex molecules. The hydroxyl groups at positions 1, 3, 4, and 6 can be selectively functionalized to introduce desired substituents with high stereocontrol.
Synthesis of GLUT5 Transporter Ligands
Derivatives of this compound have been synthesized and evaluated as ligands for the glucose transporter 5 (GLUT5), which is a target for imaging and drug delivery in cancer.[6]
Experimental Protocol: Synthesis of a C-3 Modified this compound Derivative
The following is a generalized protocol based on the synthesis of 3-amino-3-deoxy-2,5-anhydro-D-mannitol, a key intermediate for GLUT5 ligands.[6]
Materials:
-
2,5:3,4-dianhydro-D-allitol (can be prepared from this compound)
-
Sodium azide
-
Ammonium (B1175870) chloride
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas
Procedure:
-
Epoxide Opening: To a solution of 2,5:3,4-dianhydro-D-allitol in DMF, sodium azide and ammonium chloride are added. The mixture is heated to allow for the regioselective opening of the epoxide ring by the azide nucleophile, yielding 3-azido-3-deoxy-2,5-dianhydro-D-mannitol.
-
Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel.
-
Azide Reduction: The purified 3-azido-3-deoxy-2,5-dianhydro-D-mannitol is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Final Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 3-amino-3-deoxy-2,5-anhydro-D-mannitol.
Characterization: The product is typically characterized by NMR spectroscopy, mass spectrometry, and measurement of its optical rotation to confirm its structure and purity.
Metabolic Role and Signaling Implications
This compound, as a fructose (B13574) analog, can enter metabolic pathways and influence cellular signaling. It is known to be phosphorylated in the liver, leading to a decrease in available ATP, which can trigger physiological responses such as an increase in food intake.[3][7] It also affects key enzymes in carbohydrate metabolism.[8]
The Principle of Chiral Induction
The utility of this compound as a chiral building block lies in the principle of chiral induction, where the existing stereocenters of the mannitol (B672) derivative dictate the stereochemical outcome of subsequent reactions. The rigid furanose ring restricts conformational flexibility, presenting a well-defined three-dimensional environment that directs the approach of reagents to a specific face of the molecule.
Conclusion
This compound stands out as a powerful tool in the arsenal (B13267) of the synthetic chemist. Its origin from the chiral pool, coupled with its rigid and well-defined stereochemical architecture, makes it an ideal starting material for the enantioselective synthesis of complex and biologically important molecules. The ability to selectively functionalize its hydroxyl groups allows for the introduction of diverse functionalities with a high degree of stereocontrol. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly crucial role in the efficient and elegant construction of the medicines of the future.
References
- 1. This compound | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthose.com [synthose.com]
- 3. caymanchem.com [caymanchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2,5-Anhydro-D-mannitol: Mechanism and Impact on Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Anhydro-D-mannitol (2,5-AM) is a fructose (B13574) analog that acts as a potent modulator of carbohydrate metabolism. It functions as an antimetabolic agent by inhibiting the key pathways of gluconeogenesis and glycogenolysis.[1] In vivo, administration of 2,5-AM leads to a significant decrease in blood glucose levels in various animal models, including those for diabetes, highlighting its therapeutic potential.[2][3] The metabolic effects of 2,5-AM are not direct; the molecule must first be metabolized within hepatocytes to its phosphorylated derivatives, which are the true bioactive agents. This guide provides an in-depth analysis of the mechanism of action of 2,5-AM, presents quantitative data on its enzymatic interactions, details relevant experimental protocols, and discusses its implications for drug development.
Mechanism of Action
Upon entering hepatocytes, this compound is sequentially phosphorylated, first by fructokinase or hexokinase to This compound-1-phosphate (2,5-AM-1-P) , and subsequently by phosphofructokinase-1 (PFK-1) to This compound-1,6-bisphosphate (2,5-AM-1,6-P2) .[2][4] These phosphorylated analogs structurally mimic endogenous sugars and allosteric regulators, thereby interfering with key enzymatic control points in glucose metabolism.
The primary consequences of 2,5-AM metabolism are:
-
Inhibition of Gluconeogenesis: The inhibition of this pathway is a central effect of 2,5-AM, primarily through the potent competitive inhibition of Fructose-1,6-bisphosphatase (FBPase) by 2,5-AM-1,6-P2.[2][4]
-
Stimulation of Glycolysis: By activating Pyruvate (B1213749) Kinase (PK), 2,5-AM-1,6-P2 promotes the conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby stimulating the glycolytic flux.[2][4]
-
Inhibition of Glycogenolysis: 2,5-AM-1-P inhibits glycogen (B147801) phosphorylase and phosphoglucomutase, key enzymes responsible for the breakdown of glycogen to glucose-1-phosphate and its conversion to glucose-6-phosphate.[2]
These coordinated actions result in a net decrease in hepatic glucose output.[2][5]
Signaling and Metabolic Pathway Diagram
The diagram below illustrates the metabolic fate of this compound and the points of interaction of its phosphorylated metabolites within hepatic carbohydrate metabolism.
Quantitative Data: Enzyme Interactions
The phosphorylated metabolites of 2,5-AM interact with key metabolic enzymes with high affinity. The following tables summarize the reported kinetic parameters for these interactions.
| Table 1: Inhibition Constants (Ki) of 2,5-AM Metabolites | |||
| Metabolite | Target Enzyme | Apparent Ki (µM) | Source Organism |
| This compound-1,6-P2 | Fructose-1,6-bisphosphatase | 3.6 ± 0.3 | Rabbit Liver[2] |
| This compound-1-P | Glycogen Phosphorylase | 660 ± 90 | Rat Liver[2] |
| This compound-1-P | Phosphoglucomutase | 2800 ± 200 | Rat Liver[2] |
| Table 2: Activation Constants (Ka) of 2,5-AM Metabolites | |||
| Metabolite | Target Enzyme | Apparent Ka (µM) | Source Organism |
| This compound-1,6-P2 | Pyruvate Kinase | 9.5 ± 0.9 | Rabbit Liver[2] |
| This compound-1,6-P2 | Phosphoglucomutase | 7.0 ± 0.5 | Rat Liver[2] |
Note: 2,5-AM-1,6-P2 serves as an alternative activator for Phosphoglucomutase.[2]
| Table 3: In Vivo Hypoglycemic Effects of 2,5-AM | |||
| Animal Model | Dose (mg/kg) | Blood Glucose Reduction | Reference |
| Fasting Mice & Rats | 100 - 200 | 17 - 58% | [2] |
| Streptozotocin-diabetic mice | 100 - 200 | 17 - 58% | [2] |
| Genetically diabetic db/db mice | 100 - 200 | 17 - 58% | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
This assay determines the inhibitory effect of 2,5-AM-1,6-P2 on FBPase activity by measuring the rate of inorganic phosphate (B84403) (Pi) released from the substrate, fructose-1,6-bisphosphate.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES buffer (pH 7.5), 0.5 mM MgCl₂, 0.1 mM EDTA.
-
Substrate: Fructose-1,6-bisphosphate (F1,6BP) solution in assay buffer.
-
Inhibitor: this compound-1,6-bisphosphate (2,5-AM-1,6-P2) serially diluted in assay buffer.
-
Enzyme: Purified Fructose-1,6-bisphosphatase diluted in assay buffer to the desired activity (e.g., 0.1 U/mL).
-
Detection Reagent: Malachite Green reagent for phosphate detection.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of FBPase enzyme solution to wells containing 10 µL of inhibitor solution (or buffer for control).
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of F1,6BP substrate solution.
-
Incubate for 10-20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of Malachite Green reagent.
-
After a 15-minute color development period, measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi produced in each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC₅₀ and, through kinetic studies (e.g., Lineweaver-Burk plots), the inhibition constant (Ki).
-
Pyruvate Kinase (PK) Activation Assay
This coupled enzyme assay measures the activation of Pyruvate Kinase by 2,5-AM-1,6-P2. PK activity is determined by monitoring the oxidation of NADH, which is stoichiometrically linked to the formation of pyruvate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Imidazole-HCl buffer (pH 7.6), 0.12 M KCl, 62 mM MgSO₄.
-
Substrates: 45 mM Phosphoenolpyruvate (PEP), 45 mM Adenosine diphosphate (B83284) (ADP).
-
Activator: this compound-1,6-bisphosphate (2,5-AM-1,6-P2) serially diluted.
-
Coupling System: 6.6 mM NADH, and ~1400 U/mL Lactate (B86563) Dehydrogenase (LDH).
-
Enzyme: Purified Pyruvate Kinase.
-
-
Assay Procedure:
-
In a UV-transparent cuvette or 96-well plate, combine Assay Buffer, PEP, ADP, NADH, LDH, and the desired concentration of 2,5-AM-1,6-P2.
-
Equilibrate the mixture to 25°C for 5 minutes and measure the background rate of NADH oxidation, if any.
-
Initiate the reaction by adding a small volume of diluted Pyruvate Kinase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/minute) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) to convert the rate to µmoles of pyruvate formed per minute.
-
Plot the enzyme activity against the concentration of 2,5-AM-1,6-P2 to determine the activation constant (Ka).[6]
-
Gluconeogenesis Assay in Isolated Hepatocytes
This protocol measures the rate of glucose production from gluconeogenic precursors in primary hepatocytes, and the inhibitory effect of 2,5-AM.
Methodology:
-
Hepatocyte Isolation and Culture:
-
Isolate hepatocytes from fasted rats via collagenase perfusion of the liver.
-
Plate cells on collagen-coated dishes and allow them to attach.
-
Serum-starve the cells overnight before the assay.[4]
-
-
Assay Procedure:
-
Wash the hepatocyte monolayers twice with warm PBS.
-
Replace the medium with glucose-free DMEM (pH 7.4) containing gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).[4]
-
Add this compound at various concentrations to the treatment wells.
-
Incubate the plates at 37°C in a CO₂ incubator.
-
Collect aliquots of the medium at specified time points (e.g., 3-6 hours).[4]
-
-
Glucose Measurement and Data Analysis:
-
Measure the glucose concentration in the collected media using a colorimetric glucose oxidase assay kit.
-
After the experiment, lyse the cells and measure the total protein content in each well using a BCA protein assay for normalization.
-
Calculate the rate of glucose production (e.g., in µmoles of glucose/mg protein/hour).
-
Determine the percent inhibition of gluconeogenesis caused by 2,5-AM.
-
Therapeutic Implications and Drug Development
The potent inhibition of gluconeogenesis by this compound and its metabolites makes Fructose-1,6-bisphosphatase a compelling target for the treatment of type 2 diabetes, where excessive hepatic glucose production is a key pathological feature.[7][8] The ability of 2,5-AM to lower blood glucose in diabetic animal models provides a strong proof-of-concept for this therapeutic strategy.[2][3]
Key considerations for drug development professionals include:
-
Target Selectivity: FBPase inhibitors must be highly selective to avoid off-target effects.
-
Prodrug Strategy: As 2,5-AM requires intracellular phosphorylation to become active, it acts as a prodrug. This principle can be exploited in the design of other FBPase inhibitors to improve cell permeability and target engagement.
-
Metabolic Stability: The pharmacokinetic and pharmacodynamic properties of 2,5-AM derivatives would need to be optimized for clinical use.
-
Safety Profile: A potential risk associated with inhibiting gluconeogenesis is hypoglycemia, which would need to be carefully evaluated in preclinical and clinical studies. An elevation in lactate has also been observed with FBPase inhibitors.[7]
Conclusion
This compound is a powerful tool for studying the regulation of carbohydrate metabolism and serves as a lead compound for the development of novel anti-diabetic agents. Through its intracellular conversion to phosphorylated derivatives, it effectively suppresses hepatic glucose output by inhibiting FBPase and glycogenolysis while simultaneously activating glycolysis. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating this compound and the broader field of metabolic drug discovery.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. worthingtonweb.com [worthingtonweb.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. abcam.cn [abcam.cn]
- 6. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Aging Potential of 2,5-Anhydro-D-mannitol: A Technical Guide
Executive Summary
Aging is a primary risk factor for numerous chronic diseases. Interventions that can delay the fundamental processes of aging are of significant scientific interest. Recently, 2,5-Anhydro-D-mannitol (2,5-AM), a fructose (B13574) analog, has been identified as a novel geroprotective compound. A 2022 study demonstrated its ability to significantly extend the chronological lifespan of the model organism Saccharomyces cerevisiae (yeast).[1][2] The mechanism of action is not yet fully elucidated but is hypothesized to be linked to its known effects on cellular metabolism. By inhibiting key glycolytic and gluconeogenic enzymes, 2,5-AM appears to induce a state that mimics caloric restriction, a well-established intervention for promoting longevity. This technical guide synthesizes the current data on 2,5-AM, detailing its observed effects, proposed mechanisms, and the experimental protocols used in its initial identification as a potential anti-aging compound.
Introduction to this compound
This compound (2,5-AM) is a structural analog of the sugar fructose.[1] For decades, it has been utilized in metabolic research to probe the regulation of carbohydrate metabolism.[3] In isolated rat hepatocytes, 2,5-AM is phosphorylated to 2,5-anhydromannitol-1-P and subsequently to 2,5-anhydromannitol-1,6-P2.[4] These phosphorylated forms cannot be further metabolized, leading to their accumulation and the inhibition of key metabolic enzymes.[5] Specifically, 2,5-AM is known to inhibit fructose-1,6-bisphosphatase, a critical enzyme in gluconeogenesis, and glycogenolysis.[4][6] This interference with cellular energy pathways results in decreased ATP levels in the liver, a metabolic state that resembles fasting.[7][8] It is this unique metabolic activity that forms the basis for its newly discovered potential as a geroprotective agent.
Evidence for Anti-Aging Potential from S. cerevisiae
The primary evidence for the anti-aging effects of 2,5-AM comes from a study utilizing a high-throughput screening method called PICLS (Propidium Iodide-based Chronological Lifespan) on yeast (S. cerevisiae).[1] The chronological lifespan (CLS) of yeast, which measures the viability of a non-dividing population of cells over time, is a well-established model for studying aging in post-mitotic human cells.[2]
In this study, supplementation of the culture medium with 2,5-AM was found to significantly extend the CLS of yeast. The effect was specific to 2,5-AM, as other structurally similar sugar analogs like fructose, mannitol, and maltose (B56501) did not produce a similar lifespan extension.[1]
Quantitative Data
The following table summarizes the key quantitative findings from the study on yeast chronological lifespan.
| Parameter | Control Group (No 2,5-AM) | 2,5-AM Treated Group (8 mM) | Citation |
| Cell Survival at Day 21 | < 10% | ~ 65% | [1] |
Proposed Mechanism of Action
While the precise signaling pathways linking 2,5-AM to lifespan extension have yet to be fully detailed, a strong hypothesis emerges from its known metabolic effects. The anti-aging activity is thought to be independent of simple osmolarity effects.[1] The prevailing hypothesis is that 2,5-AM functions as a caloric restriction mimetic.
The proposed cascade is as follows:
-
Cellular Uptake and Phosphorylation: 2,5-AM enters the cell and is phosphorylated by fructokinase or hexokinase, trapping it intracellularly.[5][6]
-
Enzyme Inhibition: The phosphorylated metabolite, 2,5-anhydromannitol-1,6-bisphosphate, acts as a potent competitive inhibitor of Fructose-1,6-bisphosphatase (FBPase).[4][6]
-
Metabolic Shift: Inhibition of FBPase disrupts gluconeogenesis and compromises glycolytic flux, leading to a reduction in cellular ATP production.[1][4]
-
Energy Sensor Activation: A decrease in the cellular energy state (i.e., a higher AMP:ATP ratio) is a potent activator of 5' AMP-activated protein kinase (AMPK), a master regulator of metabolism and a key longevity factor.[1]
-
Downstream Longevity Pathways: Activated AMPK can promote longevity through several mechanisms, including the inhibition of the Target of Rapamycin Complex 1 (TORC1), a complex that promotes growth and aging.[1] While the 2022 study did not observe a direct effect on cell growth, the link between energy status, AMPK, and TORC1 is a well-established axis in aging research.[1]
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism by which 2,5-AM may activate longevity pathways.
Experimental Protocols
The identification of 2,5-AM as a potential anti-aging compound was enabled by a novel high-throughput screening protocol.
PICLS Yeast Chronological Lifespan Assay
This method allows for the rapid quantitative measurement of yeast CLS in a 96-well plate format.[1]
Objective: To determine the effect of chemical compounds on the chronological lifespan of S. cerevisiae.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
Synthetic Dextrose (SD) medium with varying glucose concentrations (e.g., 2%)
-
96-well microplates
-
Test compounds (e.g., this compound) serially diluted (0–8 mM)
-
Propidium Iodide (PI) solution
-
Microplate reader capable of measuring fluorescence and absorbance (OD600)
Methodology:
-
Culture Preparation: Prepare a cellular inoculum of yeast in the appropriate SD medium.
-
Plate Loading: Transfer 200 µL of the yeast culture into the wells of a 96-well plate. Each well contains a different concentration of the test compound (e.g., 2,5-AM) or control (e.g., rapamycin, caloric restriction media).[1]
-
Incubation: Incubate the plates under appropriate conditions. Cell growth is monitored by measuring OD600 at 24, 48, and 72 hours until cultures reach a stationary phase.[1]
-
Aging and Viability Measurement: At specified time points during the aging process (e.g., Day 1, 7, 14, 21), cell viability is assessed.
-
PI Staining: A sample from each well is treated with Propidium Iodide, a fluorescent dye that only enters dead cells.
-
Data Acquisition:
-
Measure fluorescence using a microplate reader to quantify the number of dead cells.
-
Measure absorbance at OD600 to determine the total cell count.[1]
-
-
Analysis: Calculate the percentage of viable cells for each condition over time. An extension of CLS is observed when the percentage of viable cells in the treated group is significantly higher than in the control group at later time points.
Visualizing the Experimental Workflow
The diagram below outlines the key steps in the PICLS high-throughput screening workflow.
Future Research Directions
The discovery of 2,5-AM's effect on yeast lifespan opens several avenues for future investigation:
-
Mechanism of Action: Further studies are required to confirm the role of the AMPK and TORC1 pathways. Investigating the involvement of other longevity-associated pathways, such as sirtuin activation, is also warranted.
-
Higher Organisms: The anti-aging effects of 2,5-AM need to be validated in more complex model organisms, such as the nematode C. elegans, the fruit fly D. melanogaster, and eventually in mammalian models.
-
Dose-Response and Safety: Comprehensive dose-response studies are necessary to determine optimal concentrations and to assess any potential toxicity associated with long-term administration.
-
Combination Therapies: The initial study suggests that 2,5-AM could be used in combination with other anti-aging interventions.[1] This synergistic potential should be explored.
Conclusion
This compound is a promising new candidate in the field of geroscience. Its identification through a high-throughput screen in yeast provides a solid foundation for its anti-aging potential.[1][2] The proposed mechanism, centered on the modulation of fundamental energy metabolism pathways to mimic a state of caloric restriction, is both plausible and compelling. While research is in its nascent stages, the existing data strongly supports further in-depth investigation of 2,5-AM as a potential intervention to promote healthy aging and mitigate age-related diseases.
References
- 1. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of carbohydrate metabolism by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a nonmetabolizable analog of fructose-1,6-bisphosphate on glycolysis and ethanol production in strains of Saccharomyces cerevisiae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
The Fructose Analog 2,5-Anhydro-D-mannitol: A Technical Guide to its Role as a Putative Gluconeogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 2,5-Anhydro-D-mannitol (2,5-AM), a fructose (B13574) analog with potent inhibitory effects on hepatic gluconeogenesis. This document elucidates the molecular mechanisms of action, compiles quantitative data from key studies, presents detailed experimental protocols for in vitro and in vivo evaluation, and visualizes the core concepts through signaling and workflow diagrams. The information contained herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease, drug discovery, and experimental therapeutics.
Introduction
Abnormal regulation of hepatic glucose production is a hallmark of type 2 diabetes and other metabolic disorders. Gluconeogenesis, the de novo synthesis of glucose from non-carbohydrate precursors, is a critical pathway in maintaining glucose homeostasis. Consequently, the identification and characterization of potent and selective gluconeogenesis inhibitors are of significant therapeutic interest. This compound, a synthetic analog of D-fructose, has emerged as a valuable tool for studying the regulation of carbohydrate metabolism and as a potential lead compound for the development of novel anti-hyperglycemic agents.
This guide details the current understanding of 2,5-AM's mechanism of action, which is primarily mediated through its intracellular phosphorylation to active metabolites that allosterically regulate key enzymes in both gluconeogenesis and glycolysis.
Mechanism of Action
This compound exerts its effects on glucose metabolism following its uptake into hepatocytes and subsequent phosphorylation. The primary mechanism involves the formation of two key phosphorylated derivatives: this compound-1-phosphate (2,5-AM-1-P) and this compound-1,6-bisphosphate (2,5-AM-1,6-BP). These metabolites act as mimics of endogenous sugar phosphates, thereby modulating the activity of critical regulatory enzymes.
The metabolic activation of 2,5-AM is a crucial prerequisite for its inhibitory effects. In isolated rat hepatocytes, 2,5-AM is converted to its phosphorylated forms, with cellular concentrations of these metabolites being proportional to the extracellular concentration of 2,5-AM.[1]
Inhibition of Fructose-1,6-bisphosphatase
A primary target for the action of 2,5-AM is the key gluconeogenic enzyme, fructose-1,6-bisphosphatase (FBPase). The diphosphorylated metabolite, 2,5-AM-1,6-BP, is a potent inhibitor of rabbit liver FBPase, with an apparent Ki of 3.6 ± 0.3 µM.[2] This inhibition is a critical step in the suppression of gluconeogenesis, as FBPase catalyzes the irreversible hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.
Activation of Pyruvate (B1213749) Kinase
Concurrently with the inhibition of gluconeogenesis, the metabolic products of 2,5-AM stimulate glycolysis. Specifically, 2,5-AM-1,6-BP is an effective allosteric activator of rabbit liver pyruvate kinase, with an apparent Ka of 9.5 ± 0.9 µM.[2] Pyruvate kinase catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. The activation of this enzyme by 2,5-AM-1,6-BP contributes to a crossover in metabolite patterns, with an increase in pyruvate and a decrease in PEP concentrations observed in hepatocytes treated with 2,5-AM.[3] This dual action of inhibiting gluconeogenesis while promoting glycolysis makes 2,5-AM a powerful modulator of hepatic glucose flux.
Effects on Other Enzymes
The monophosphorylated metabolite, 2,5-AM-1-P, also contributes to the overall metabolic effect. It has been shown to inhibit rat liver glycogen (B147801) phosphorylase with an apparent Ki of 0.66 ± 0.09 mM, and rat liver phosphoglucomutase with an apparent Ki of 2.8 ± 0.2 mM.[2] The inhibition of glycogen phosphorylase contributes to the observed suppression of glycogenolysis by 2,5-AM.[2]
The following diagram illustrates the metabolic activation of this compound and the subsequent interactions of its phosphorylated derivatives with key enzymes in glucose metabolism.
Quantitative Data
The following tables summarize the key quantitative data regarding the effects of this compound and its phosphorylated metabolites on various enzymes and metabolic processes.
Table 1: Kinetic Parameters of this compound Metabolites on Key Enzymes
| Metabolite | Enzyme | Species | Kinetic Parameter | Value | Reference |
| This compound-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Rabbit Liver | Apparent Ki | 3.6 ± 0.3 µM | [2] |
| This compound-1,6-bisphosphate | Pyruvate Kinase | Rabbit Liver | Apparent Ka | 9.5 ± 0.9 µM | [2] |
| This compound-1-phosphate | Glycogen Phosphorylase | Rat Liver | Apparent Ki | 0.66 ± 0.09 mM | [2] |
| This compound-1-phosphate | Phosphoglucomutase | Rat Liver | Apparent Ki | 2.8 ± 0.2 mM | [2] |
| This compound-1-phosphate | Phosphorylase a | Rat | Ki | 2.4 mM | [4] |
Table 2: In Vitro Effects of this compound on Gluconeogenesis in Isolated Rat Hepatocytes
| Gluconeogenic Substrate | 2,5-AM Concentration for 50% Inhibition | Reference |
| Lactate (B86563) + Pyruvate | Lowest | [3] |
| Dihydroxyacetone | > Lactate + Pyruvate | [3] |
| Glycerol | > Dihydroxyacetone | [3] |
| Sorbitol | > Glycerol | [3] |
| Fructose | Highest | [3] |
Table 3: In Vivo Effects of this compound
| Animal Model | Dosage | Effect | Reference |
| Fasting Mice, Rats, Streptozotocin-diabetic mice, db/db mice | 100-200 mg/kg | 17-58% decrease in blood glucose | [2] |
| Rats | 200 mg/kg | 56% elevation in serum lactate | [2] |
| Rats | 50-800 mg/kg p.o. | Dose-related increase in food intake | [5] |
| Rats | 200 mg/kg i.p. | Increased food intake in normal and diabetic rats | [5] |
| Rats | 50, 100, or 150 mg/h (hepatic portal infusion) | Increased food intake | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Isolation of Rat Hepatocytes
This protocol is adapted from established methods for the collagenase perfusion of rat liver.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., pentobarbital (B6593769) sodium)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mg2+-free
-
EGTA (0.5 mM in HBSS)
-
Collagenase (Type IV) solution (0.05% in HBSS with 5 mM CaCl2)
-
Williams' Medium E supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Percoll or equivalent density gradient medium
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a midline laparotomy to expose the peritoneal cavity.
-
Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) Ca2+ and Mg2+-free HBSS containing 0.5 mM EGTA at a flow rate of 20-30 mL/min for 10-15 minutes to clear the liver of blood.
-
Switch the perfusion to pre-warmed (37°C) HBSS containing 0.05% collagenase and 5 mM CaCl2 and continue perfusion for 10-20 minutes, or until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile petri dish containing ice-cold Williams' Medium E.
-
Gently disperse the cells by combing the liver with a sterile cell dissociation sieve.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at 50 x g for 2 minutes and resuspend the pellet in fresh medium. Repeat this step 2-3 times.
-
To obtain a highly viable cell population, purify the hepatocytes using a Percoll density gradient.
-
Assess cell viability using the trypan blue exclusion method. A viability of >90% is typically required for subsequent experiments.
-
Plate the hepatocytes on collagen-coated plates at the desired density in Williams' Medium E with supplements.
Measurement of Gluconeogenesis in Isolated Hepatocytes
Materials:
-
Isolated rat hepatocytes
-
Krebs-Ringer bicarbonate buffer (pH 7.4) supplemented with 2% dialyzed bovine serum albumin
-
Gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate, 2.5 mM dihydroxyacetone, 2.5 mM glycerol, 2.5 mM sorbitol, 2.5 mM fructose)
-
This compound solutions of various concentrations
-
Glucose assay kit
Procedure:
-
Incubate freshly isolated hepatocytes (approximately 5 x 106 cells/mL) in Krebs-Ringer bicarbonate buffer in a shaking water bath at 37°C under an atmosphere of 95% O2 / 5% CO2.
-
Pre-incubate the cells for 30 minutes to deplete endogenous glycogen.
-
Add the desired concentration of this compound and incubate for an additional 15 minutes.
-
Initiate the gluconeogenesis assay by adding the chosen gluconeogenic substrate(s).
-
Take aliquots of the cell suspension at various time points (e.g., 0, 30, 60, and 90 minutes).
-
Immediately stop the reaction by adding perchloric acid to the aliquots to a final concentration of 3% and centrifuge to remove precipitated protein.
-
Neutralize the supernatant with KOH.
-
Measure the glucose concentration in the neutralized supernatant using a commercially available glucose assay kit.
-
Express the rate of gluconeogenesis as µmol of glucose produced per gram of wet weight of cells per hour.
Fructose-1,6-bisphosphatase Activity Assay
This is a spectrophotometric assay to measure the activity of FBPase.
Materials:
-
Purified Fructose-1,6-bisphosphatase
-
Assay buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM EDTA
-
Fructose-1,6-bisphosphate (substrate)
-
This compound-1,6-bisphosphate (inhibitor)
-
Coupling enzymes: Phosphoglucose (B3042753) isomerase and Glucose-6-phosphate dehydrogenase
-
NADP+
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the purified FBPase to the mixture.
-
To determine the inhibitory effect of 2,5-AM-1,6-BP, add various concentrations of the inhibitor to the reaction mixture.
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time curve.
-
To determine the Ki, perform the assay at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
The following diagram illustrates the experimental workflow for assessing the inhibitory effect of this compound on gluconeogenesis in isolated hepatocytes.
In Vivo Studies
In vivo studies in various animal models have confirmed the hypoglycemic effects of this compound. Administration of 2,5-AM to fasting normal and diabetic mice and rats leads to a significant decrease in blood glucose levels.[2] This effect is accompanied by an increase in serum lactate, consistent with the inhibition of gluconeogenesis from lactate and the stimulation of glycolysis.[2]
Interestingly, 2,5-AM has also been shown to increase food intake in rats, an effect that is thought to be mediated by the reduction of hepatic ATP levels, which signals a state of energy deficit to the brain.[5][7]
Conclusion
This compound is a potent inhibitor of hepatic gluconeogenesis, acting through its intracellularly formed phosphorylated metabolites. Its dual action of inhibiting a key gluconeogenic enzyme, fructose-1,6-bisphosphatase, while activating a key glycolytic enzyme, pyruvate kinase, makes it a powerful tool for modulating hepatic glucose metabolism. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of 2,5-AM and related compounds for the treatment of metabolic diseases characterized by excessive hepatic glucose production. The unique mechanism of action of 2,5-AM continues to offer valuable insights into the intricate regulation of carbohydrate metabolism.
References
- 1. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of carbohydrate metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glycogenolysis by 2,5‐anhydro‐D‐mannitol in isolated rat hepatocytes [ouci.dntb.gov.ua]
- 5. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Technical Guide to Early Studies on 2,5-Anhydro-D-mannitol and Its Effects on Food Intake
This technical guide provides a comprehensive overview of the foundational research on 2,5-Anhydro-D-mannitol (2,5-AM), a fructose (B13574) analog, and its impact on food intake. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the initial studies that characterized the orexigenic properties of this compound.
Introduction
Early investigations in the late 1980s and early 1990s identified this compound as a potent stimulator of food intake in animal models. As a fructose analog, 2,5-AM acts as an antimetabolite, primarily targeting hepatic glucose metabolism. Its administration was found to induce a state of "metabolic hunger" by interfering with intracellular energy sensing pathways, thereby triggering a robust feeding response. This guide summarizes the key quantitative findings, experimental methodologies, and proposed mechanisms of action from these seminal studies.
Quantitative Data on Food Intake
The following tables summarize the dose-dependent and time-course effects of 2,5-AM on food intake in rats, as reported in key early studies.
Table 1: Dose-Dependent Effect of Oral 2,5-AM on Food Intake in Rats
| Dose (mg/kg, p.o.) | 2-Hour Food Intake (g) |
| 0 (Vehicle) | ~0.5 |
| 50 | ~1.5 |
| 100 | ~2.0 |
| 200 | ~2.5 |
| 400 | ~3.0 |
| 800 | ~3.5 |
Data compiled from Tordoff et al. (1988). Values are approximate means.[1]
Table 2: Time-Course of Food Intake After Intraperitoneal 2,5-AM (300 mg/kg) in Rats
| Time Interval (minutes) | Food Intake (g) |
| 0-15 | No significant difference |
| 15-45 | ~1.5 (2,5-AM) vs. ~0.2 (Saline) |
| 45-90 | No significant difference |
| Cumulative at 90 min | ~2.0 (2,5-AM) vs. ~0.5 (Saline) |
Data from a study examining temporal relationships between eating and liver nucleotides.[2]
Table 3: Effect of Intracerebroventricular (ICV) Infusion of 2,5-AM on Food Intake in Rats
| Dose (µmol/rat, ICV) | 60-Minute Food Intake (g) |
| 0 (Vehicle) | ~0.2 |
| 6 | ~0.8 |
| 12 | ~1.2 |
| 24 | ~1.8 |
A dose-dependent increase in feeding was observed with central administration.[3]
Table 4: Influence of Administration Route on Food Intake with 2,5-AM Infusion
| Infusion Route | Infusion Rate (mg/h) | 2-Hour Food Intake (g) |
| Jugular Vein | 50 | ~1.0 |
| Hepatic Portal Vein | 50 | ~2.0 |
| Jugular Vein | 100 | ~1.8 |
| Hepatic Portal Vein | 100 | ~3.0 |
| Jugular Vein | 150 | ~2.5 |
| Hepatic Portal Vein | 150 | ~4.0 |
Hepatic portal infusion was more effective at stimulating feeding, suggesting a primary site of action in the liver.[4][5]
Table 5: Effect of Diet on Food Intake Response to 2,5-AM (300 mg/kg, i.p.)
| Diet | 4-Hour Food Intake (g) - Saline | 4-Hour Food Intake (g) - 2,5-AM |
| High-Carbohydrate/Low-Fat | 0.6 ± 0.2 | 2.5 ± 0.3 |
| High-Fat/Low-Carbohydrate | No significant difference | No significant difference |
A high-fat diet was shown to prevent the orexigenic effect of 2,5-AM.[6]
Experimental Protocols
This section details the methodologies employed in the foundational studies of 2,5-AM.
Animal Models
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar strains were commonly used.
-
Sex: Male rats were predominantly used.
-
Housing: Animals were typically housed individually in a controlled environment with a 12:12 hour light-dark cycle. Food and water were available ad libitum unless otherwise specified (e.g., during fasting periods).
Administration of this compound
-
Oral (p.o.) Administration: 2,5-AM was dissolved in distilled water and administered by gavage.
-
Intraperitoneal (i.p.) Injection: 2,5-AM was dissolved in sterile saline (0.9% NaCl) and injected into the peritoneal cavity.
-
Intravenous (i.v.) Infusion: For studies comparing administration routes, catheters were surgically implanted in the jugular vein or the hepatic portal vein. 2,5-AM was dissolved in saline and infused at a constant rate.[4]
-
Intracerebroventricular (ICV) Infusion:
-
Surgical Procedure: Rats were anesthetized, and a stainless-steel guide cannula was stereotaxically implanted into the third ventricle.
-
Infusion: 2,5-AM, dissolved in artificial cerebrospinal fluid, was infused directly into the cerebroventricle. Unilateral microinfusions were also performed into specific hypothalamic nuclei, such as the ventromedial hypothalamic nucleus (VMH) and the lateral hypothalamic area (LHA).[3]
-
Measurement of Food Intake
-
Food intake was measured by weighing the food hopper at regular intervals (e.g., 1, 2, 4, and 24 hours) after the administration of 2,5-AM or vehicle. Spillage was accounted for by placing a paper towel under the cage.
Measurement of Plasma Metabolites
-
Blood Sampling: Blood samples were collected via tail clip or from indwelling catheters at specified time points.
-
Analytes: Plasma was analyzed for glucose, free fatty acids, glycerol, and ketone bodies using standard enzymatic assay kits.[1]
Hepatic Vagotomy
-
To investigate the role of the vagus nerve, a selective hepatic branch vagotomy was performed. This involved surgically exposing the esophagus at the subdiaphragmatic level and transecting the hepatic branch of the vagus nerve. Sham-operated control animals underwent a similar surgical procedure without the nerve transection.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of 2,5-AM and a typical experimental workflow.
Caption: Proposed signaling pathway for 2,5-AM-induced feeding.
Caption: Typical experimental workflow for studying 2,5-AM effects.
Conclusion
The early studies on this compound were pivotal in establishing the concept of hepatic energy status as a key regulator of food intake. By acting as a fructose antimetabolite, 2,5-AM provided a valuable pharmacological tool to probe the intricate connections between peripheral metabolic signals and the central control of appetite. The findings from this foundational research demonstrated that 2,5-AM increases food intake by inhibiting hepatic glucose production, leading to a decrease in cellular ATP levels. This metabolic signal is then relayed to the brain, at least in part, via the hepatic vagus nerve, influencing hypothalamic centers that control feeding behavior. These seminal works have laid the groundwork for our current understanding of how the brain senses and responds to the body's metabolic state.
References
- 1. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: its unique central action on food intake and blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]this compound acts in liver to initiate feeding [scienceon.kisti.re.kr]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,5-Anhydro-D-mannitol: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-mannitol (2,5-AM) is a fascinating fructose (B13574) analogue that has garnered significant interest in metabolic research.[1] As a tool for studying carbohydrate metabolism, it offers unique insights into the regulation of gluconeogenesis and glycogenolysis.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological mechanism of action, particularly its effects on hepatic metabolism and neural signaling.
Physical and Chemical Properties
This compound is a white crystalline solid.[3] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| IUPAC Name | (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)tetrahydrofuran-3,4-diol | [3] |
| Synonyms | 2,5-AHM, NSC 129241, 2,5-Anhydromannitol | [4] |
| CAS Number | 41107-82-8 | [4] |
| Molecular Formula | C₆H₁₂O₅ | [4] |
| Molecular Weight | 164.16 g/mol | [4] |
| Appearance | White Crystalline Solid | [3] |
| Property | Value | Source |
| Melting Point | 101-103 °C | [5] |
| Boiling Point | 416.2 ± 35.0 °C (at 760 mmHg) | [6] |
| Density | 1.5 ± 0.1 g/cm³ | [6] |
| Refractive Index | 1.557 | [6] |
| Specific Rotation | +56.7 º (c=1, H₂O, 19 ºC) | [5] |
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 25 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [4] |
| Ethanol | 5 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the deamination and subsequent reduction of D-glucosamine.[5] Another reported synthesis route starts from D-glucose.[7]
Protocol: Synthesis from D-Glucosamine
This procedure is based on the method described by Bera, Foster, and Stacey (1956).[5]
-
Deamination of D-Glucosamine:
-
Dissolve D-glucosamine in an aqueous solution.
-
Add sodium nitrite (B80452) and acetic acid to the solution at a controlled temperature (typically below 5°C) to initiate the deamination reaction, converting the amino group to a hydroxyl group and inducing ring contraction to form 2,5-anhydro-D-mannose.
-
-
Reduction to this compound:
-
Following the deamination, the resulting 2,5-anhydro-D-mannose is reduced without isolation.
-
Add a reducing agent, such as sodium borohydride, to the reaction mixture.
-
Maintain the reaction at a controlled temperature and pH.
-
-
Purification:
-
Neutralize the reaction mixture.
-
Remove inorganic salts through crystallization or ion-exchange chromatography.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure, crystalline this compound.
-
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons in the furanoid ring and the hydroxymethyl groups.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct peaks for the six carbon atoms in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of finely ground this compound. Alternatively, a Nujol mull can be prepared. For a solid sample, a thin film can be cast from a solution in a volatile solvent like methylene (B1212753) chloride.[8]
-
Analysis: The IR spectrum will exhibit a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Characteristic C-H stretching and bending vibrations, as well as C-O stretching vibrations, will also be observed in the fingerprint region.[9]
Biological Activity and Signaling Pathways
This compound acts as an antimetabolic fructose analogue.[4] Its primary site of action is the liver, where it inhibits gluconeogenesis and glycogenolysis.[2][4] This activity leads to a decrease in hepatic ATP levels, which in turn triggers a signaling cascade that influences feeding behavior.[4][10]
The proposed mechanism of action involves the following steps:
-
Hepatic Phosphorylation: In the liver, this compound is phosphorylated to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate.[2]
-
Enzyme Modulation: These phosphorylated metabolites modulate the activity of key enzymes in carbohydrate metabolism.
-
Inhibition of Gluconeogenesis: this compound-1,6-bisphosphate inhibits fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis.[2]
-
Activation of Glycolysis: It also acts as an allosteric activator of pyruvate (B1213749) kinase, which promotes glycolysis.[2][3]
-
Inhibition of Glycogenolysis: this compound-1-phosphate inhibits glycogen (B147801) phosphorylase, a crucial enzyme for glycogen breakdown.[2]
-
-
ATP Depletion: The phosphorylation of this compound consumes ATP, leading to a decrease in the overall energy state of the liver cells.[10]
-
Vagal Nerve Signaling: This change in hepatic energy status is detected by sensory afferent fibers of the vagus nerve.[11][12] The increased afferent vagal activity transmits this information to the brain.[12]
-
Central Response: The central nervous system, particularly the ventromedial hypothalamic nucleus, processes this signal, leading to an increase in food intake.[6]
Below are Graphviz diagrams illustrating the experimental workflow for studying the effects of this compound and its signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Signaling pathway of this compound.
Conclusion
This compound is a valuable chemical tool for probing the intricacies of carbohydrate metabolism. Its well-defined effects on key hepatic enzymes and the subsequent signaling cascade to the central nervous system make it an important compound for research in areas such as diabetes, obesity, and the regulation of food intake. This guide provides core technical information to support researchers and drug development professionals in their work with this unique fructose analogue.
References
- 1. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gluconeogenesis by this compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound: its unique central action on food intake and blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of a Pure Certified Reference Material of D-Mannitol [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraportal infusion of this compound increases afferent activity in the common hepatic vagus branch - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-Anhydro-D-mannitol: A Technical Guide to its Core Properties and Applications
For Immediate Release
This technical guide provides an in-depth overview of 2,5-Anhydro-D-mannitol, a fructose (B13574) analog of significant interest to researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical properties, biological functions, and key experimental applications, with a focus on its role in metabolic regulation.
Core Chemical and Physical Properties
This compound is a stable, water-soluble sugar alcohol. Its fundamental identifiers and properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 41107-82-8 | [1][2] |
| Molecular Formula | C6H12O5 | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water, DMSO, and methanol | [4] |
Mechanism of Action and Biological Significance
This compound primarily functions as an antimetabolic fructose analog. Its biological effects are most pronounced in the liver, where it inhibits gluconeogenesis and glycogenolysis.[5] This mechanism is initiated by the phosphorylation of this compound by hepatic enzymes, leading to a depletion of intracellular ATP. This reduction in hepatic energy status is believed to signal an increase in food intake, an effect that has been consistently observed in rat models. The signal for this feeding behavior is thought to be transmitted from the liver to the brain via the vagus nerve.[5]
The phosphorylation of this compound is a critical step in its mechanism of action. It is a substrate for both hexokinase and fructokinase, which convert it to its monophosphate form. Subsequently, phosphofructokinase-1 can further phosphorylate it to 2,5-anhydromannitol-1,6-bisphosphate. These phosphorylated metabolites are key to its biological activity, as they allosterically regulate enzymes in the glycolytic and gluconeogenic pathways. For instance, 2,5-anhydromannitol-1,6-bisphosphate has been shown to activate pyruvate (B1213749) kinase and inhibit fructose-1,6-bisphosphatase.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the deamination and subsequent reduction of D-glucosamine. This procedure has been referenced in the literature for the preparation of this compound for experimental use. For a detailed protocol, researchers are directed to the original publication by Bera, Foster, and Stacey in the Journal of the Chemical Society (1956).
In Vitro Studies: Isolation of Rat Hepatocytes
The two-step collagenase perfusion method is the standard for isolating primary rat hepatocytes for metabolic studies.
Workflow for Hepatocyte Isolation
In Vivo Studies: Rat Feeding Behavior
Studies investigating the effect of this compound on food intake in rats typically involve the following steps:
-
Animal Acclimation: Rats are individually housed and acclimated to the experimental conditions, including the diet and feeding schedule.
-
Drug Administration: this compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). Doses can range from 50 to 800 mg/kg.[5]
-
Food Intake Measurement: Food intake is precisely measured at regular intervals following administration.
-
Blood Sampling: Blood samples may be collected to analyze plasma levels of glucose, fatty acids, and other metabolites.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Effects of this compound on Food Intake in Rats
| Dose (mg/kg) | Route of Administration | Observation |
| 50 - 800 | Oral | Dose-dependent increase in food intake.[5] |
| 200 | Intraperitoneal | Significant increase in food intake in both normal and diabetic rats.[6] |
| 300 | Intraperitoneal | Increased food intake in rats on a high-carbohydrate/low-fat diet, but not on a high-fat/low-carbohydrate diet.[7] |
Table 2: Metabolic Effects of this compound in Rats (200 mg/kg dose)
| Metabolite | Effect |
| Plasma Glucose | Decreased[6] |
| Plasma Ketone Bodies | Increased[6] |
| Free Fatty Acids | Increased[6] |
| Glycerol | Increased[6] |
| Triglycerides | No effect[6] |
Conclusion
This compound serves as a valuable tool for researchers studying the intricate relationship between hepatic energy metabolism and the regulation of food intake. Its well-defined mechanism of action, centered on the depletion of hepatic ATP, provides a unique model for investigating the physiological signals that govern feeding behavior. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the design and interpretation of future studies in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. Isolation of Primary Rat Hepatocytes with Multiparameter Perfusion Control [jove.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Rat Hepatocyte Isolation - Specialty Media | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,5-Anhydro-D-mannitol: A Detailed Protocol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-mannitol is a furanose derivative of D-mannitol and a structural analog of fructose (B13574). Its unique structure and properties make it a valuable tool in various research fields. It is notably used as an inhibitor of fructose uptake via the GLUT5 transporter, making it instrumental in studying fructose metabolism and its role in diseases such as metabolic syndrome and cancer. Furthermore, recent studies have highlighted its potential as an anti-aging compound. This document provides detailed protocols for the chemical synthesis of this compound, tailored for a research laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 164.16 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Melting Point | 101-102 °C | --INVALID-LINK-- |
| Solubility | Soluble in water, methanol, and DMSO. | --INVALID-LINK-- |
Synthesis Protocols
The synthesis of this compound can be achieved through various routes. The most common and well-established method involves the deamination of D-glucosamine, followed by reduction. Alternative methods starting from D-glucose or D-mannitol have also been reported.
Protocol 1: Synthesis from D-Glucosamine
This classic two-step method involves the nitrous acid-mediated deamination of D-glucosamine to form 2,5-anhydro-D-mannose, which is then reduced to the desired this compound.[1]
Experimental Workflow:
Caption: Synthesis workflow from D-Glucosamine.
Step 1: Deamination of D-Glucosamine
-
Dissolve D-glucosamine hydrochloride in deionized water in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (B80452) dropwise to the stirred solution. The addition should be controlled to keep the temperature below 5 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting solution containing 2,5-anhydro-D-mannose is used directly in the next step without isolation.
Step 2: Reduction to this compound
-
To the cold solution of 2,5-anhydro-D-mannose, slowly add sodium borohydride (B1222165) in small portions. Control the addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully adding acetic acid until the effervescence ceases.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Concentrate the solution under reduced pressure to a thick syrup.
Purification:
-
Dissolve the syrup in a minimal amount of hot ethanol (B145695).
-
Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Collect the white crystals of this compound by vacuum filtration.
-
Wash the crystals with cold ethanol and dry them under vacuum.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Material | D-Glucosamine Hydrochloride |
| Key Reagents | Sodium nitrite, Sodium borohydride |
| Overall Yield | 40-50% |
| Purity | >98% after recrystallization |
| Reaction Time | 4-6 hours |
Protocol 2: Synthesis from D-Glucose (via Dithioacetal)
This multi-step synthesis provides an alternative route starting from the readily available D-glucose. It involves the formation of a dithioacetal, followed by a series of transformations including oxidation and cyclization.
Experimental Workflow:
Caption: Multi-step synthesis from D-Glucose.
Detailed steps for this protocol are complex and involve multiple intermediates. A summary of the key transformations is provided below:
-
Dithioacetal Formation: D-glucose is reacted with ethanethiol (B150549) in the presence of hydrochloric acid to form D-glucose diethyl dithioacetal.[2]
-
Acetylation: The hydroxyl groups are protected by acetylation with acetic anhydride in pyridine.[2]
-
Oxidation: The dithioacetal is oxidized to the corresponding monoxide using a peroxy acid like m-chloroperbenzoic acid (m-CPBA).[2]
-
Cyclization and further transformation: Treatment with sodium methoxide (B1231860) followed by acetylation leads to the formation of a tri-O-acetyl-2,5-anhydro-D-mannose diethyl dithioacetal derivative.[2]
-
Hydrolysis and Reduction: The dithioacetal and acetyl groups are removed, and the aldehyde is reduced to yield this compound.
Quantitative Data (Literature values):
| Parameter | Value |
| Starting Material | D-Glucose |
| Key Transformations | Dithioacetal formation, Oxidation, Cyclization |
| Overall Yield | Varies depending on the specific conditions of each step. |
| Purity | Requires chromatographic purification at intermediate stages. |
| Reaction Time | Multi-day synthesis |
Applications in Research
-
GLUT5 Inhibition: this compound is a known competitive inhibitor of the fructose transporter GLUT5. This property is utilized in studies of fructose metabolism and its role in diseases like obesity, diabetes, and cancer.[3]
-
Metabolic Studies: By inhibiting fructose uptake, this compound serves as a chemical tool to investigate the downstream effects of fructose deprivation on cellular signaling pathways and metabolic fluxes.
-
Anti-aging Research: Recent findings suggest that this compound can extend the chronological lifespan of yeast, indicating its potential as a novel anti-aging compound.[4]
-
Synthesis of Derivatives: The hydroxyl groups of this compound can be functionalized to create a variety of derivatives for applications in drug discovery and chemical biology. For example, C-3 modified analogs have been synthesized to explore selective binding to GLUT5.[3]
Safety Precautions
Standard laboratory safety practices should be followed when performing these syntheses. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. Care should be taken when handling corrosive reagents like hydrochloric acid and oxidizing agents like m-CPBA. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; it should be handled with care.
Conclusion
The synthesis of this compound is achievable in a standard research laboratory setting. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis. The protocol starting from D-glucosamine is generally more direct. Careful execution of the experimental procedures and purification steps is crucial for obtaining a high-purity product suitable for biological and chemical research applications.
References
Application Notes and Protocols for In Vitro Experimental Procedures Using 2,5-Anhydro-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-mannitol (2,5-AM) is a fructose (B13574) analog that serves as a valuable tool in vitro to investigate carbohydrate metabolism and transport. By mimicking fructose, it enters cells and undergoes phosphorylation, leading to the accumulation of its phosphate (B84403) esters. These metabolites are not readily processed further in glycolysis, resulting in the inhibition of key enzymes in gluconeogenesis and glycogenolysis, and the activation of enzymes in the glycolytic pathway. These characteristics make 2,5-AM a potent modulator of cellular energy homeostasis and a useful probe for studying fructose transporters, particularly GLUT5.
Mechanism of Action
This compound is actively transported into cells where it is phosphorylated by fructokinase or hexokinase to this compound-1-phosphate. This intermediate can be further phosphorylated by phosphofructokinase to yield this compound-1,6-bisphosphate. These phosphorylated derivatives are the primary effectors of 2,5-AM's biological activity. They act as allosteric regulators of key metabolic enzymes, leading to an overall inhibition of glucose production and an enhancement of glycolysis. This metabolic shift can also lead to a depletion of cellular ATP levels.
Data Presentation
Quantitative Data on Enzyme Interactions and Transporter Inhibition
| Compound | Enzyme/Transporter | Interaction Type | Apparent Kᵢ / Kₐ / IC₅₀ | Cell/Tissue Source | Reference |
| This compound-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Competitive Inhibition | Kᵢ = 3.6 ± 0.3 µM | Rabbit Liver | [1] |
| This compound-1-phosphate | Glycogen Phosphorylase | Inhibition | Kᵢ = 0.66 ± 0.09 mM | Rat Liver | [1] |
| This compound-1-phosphate | Phosphoglucomutase | Inhibition | Kᵢ = 2.8 ± 0.2 mM | Rat Liver | [1] |
| This compound-1,6-bisphosphate | Pyruvate (B1213749) Kinase | Activation | Kₐ = 9.5 ± 0.9 µM | Rabbit Liver | [1] |
| This compound-1,6-bisphosphate | Phosphoglucomutase | Alternative Activator | Kₐ = 7.0 ± 0.5 µM | Rat Liver | [1] |
| This compound | GLUT5 | Inhibition | Kᵢ = 12.6 mM | EMT6 murine breast cancer cells | |
| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | GLUT5 | Inhibition | IC₅₀ ≈ 20 mM | EMT6 murine breast cancer cells | [2] |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | GLUT5 | Inhibition | Kᵢ = 2.3–2.7 mM | Human MCF7 breast cancer cells | [2] |
| Dinitrophenylamine-substituted this compound | GLUT5 | Inhibition | Kᵢ = 0.56 mM | Not specified | [3] |
Experimental Protocols
Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound-1,6-bisphosphate on FBPase activity. The assay is based on the quantification of inorganic phosphate (Pi) released from the substrate, fructose-1,6-bisphosphate.
Materials:
-
Purified FBPase (e.g., from rabbit liver)
-
Fructose-1,6-bisphosphate (FBP)
-
This compound-1,6-bisphosphate (inhibitor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgSO₄, 0.1 mM EDTA
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound-1,6-bisphosphate in assay buffer.
-
In a 96-well plate, add varying concentrations of the inhibitor.
-
Add a fixed concentration of FBP (e.g., near the Kₘ value) to each well.
-
Initiate the reaction by adding a constant amount of FBPase to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. A Ki value can be determined by performing the assay with varying substrate concentrations.[1]
Pyruvate Kinase (PK) Activation Assay
This protocol measures the activation of pyruvate kinase by the phosphorylated forms of 2,5-AM. The assay is a coupled enzyme reaction where the production of pyruvate is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified Pyruvate Kinase (e.g., from rabbit liver)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
This compound-1-phosphate or this compound-1,6-bisphosphate (activator)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare stock solutions of the activators in assay buffer.
-
In a UV-transparent 96-well plate, add the assay buffer, PEP, ADP, NADH, and LDH to each well.
-
Add varying concentrations of the activator to the respective wells.
-
Initiate the reaction by adding a constant amount of pyruvate kinase to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each activator concentration.
-
Plot the reaction velocity against the activator concentration to determine the Kₐ value.[1]
Cell Viability Assay in HL-60 Cells (MTT Assay)
This protocol determines the effect of this compound on the viability of the human promyelocytic leukemia cell line, HL-60. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium and add them to the wells. Include untreated control wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
GLUT5 Transporter Competition Assay
This protocol is designed to assess the ability of this compound or its derivatives to compete with a labeled substrate for uptake via the GLUT5 transporter in a suitable cell line (e.g., EMT6 or MCF7, which express GLUT5).
Materials:
-
GLUT5-expressing cells (e.g., EMT6 or MCF7)
-
Cell culture medium and supplements
-
Krebs-Ringer-HEPES (KRH) buffer
-
Labeled GLUT5 substrate (e.g., [¹⁴C]-fructose or a fluorescent fructose analog)
-
This compound or its derivatives (competitor)
-
Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader (for fluorescent substrate)
-
Multi-well cell culture plates
Procedure:
-
Seed the GLUT5-expressing cells in multi-well plates and grow to confluence.
-
Wash the cells with KRH buffer to remove any residual glucose or fructose.
-
Pre-incubate the cells with varying concentrations of the competitor (2,5-AM or its derivative) for a short period (e.g., 10-15 minutes).
-
Add the labeled GLUT5 substrate at a fixed concentration (ideally near its Kₘ for GLUT5) to each well.
-
Incubate for a short, defined period to measure initial uptake rates (e.g., 1-5 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the amount of intracellular labeled substrate using either a scintillation counter or a fluorescence plate reader.
-
Calculate the percentage of inhibition of substrate uptake at each competitor concentration and determine the IC₅₀ or Kᵢ value.[2]
Measurement of Intracellular ATP Depletion in Hepatocytes
This protocol describes a method to measure the effect of this compound on intracellular ATP levels in primary hepatocytes or hepatocyte-derived cell lines using a luciferase-based assay.
Materials:
-
Hepatocytes or hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
This compound
-
ATP assay kit (luciferase-based)
-
Luminometer
-
White-walled 96-well plates
Procedure:
-
Seed the hepatocytes in a white-walled 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound for the desired time period.
-
Following treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.
-
Add the luciferase-luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Generate an ATP standard curve to quantify the ATP concentration in the samples.
-
Express the results as the percentage of ATP levels relative to untreated control cells.
Visualizations
Caption: Metabolic fate and action of this compound.
Caption: Workflow for GLUT5 competition assay.
Caption: Workflow for measuring ATP depletion.
References
- 1. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 2,5-Anhydro-D-mannitol for the Study of GLUT5 Transporter Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The facilitative hexose (B10828440) transporter GLUT5 is the principal transporter for fructose (B13574) and its dysregulation is implicated in various diseases, including cancer and metabolic disorders.[1][2][3][4] Unlike other GLUT transporters that primarily transport glucose, GLUT5 exhibits a high specificity for fructose.[5] This unique characteristic makes GLUT5 an attractive target for diagnostic imaging and therapeutic intervention. 2,5-Anhydro-D-mannitol (2,5-AM), a fructose analog, serves as a valuable tool for investigating the function and activity of GLUT5.[5] By mimicking the furanose form of fructose, 2,5-AM competitively inhibits fructose transport via GLUT5, enabling detailed studies of the transporter's kinetics, inhibition, and role in cellular metabolism.[1][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in GLUT5 research.
Data Presentation: Inhibition of GLUT5 by this compound and its Derivatives
The following table summarizes the inhibitory potency of this compound and its derivatives against GLUT5-mediated transport. The data, presented as IC50 and Ki values, has been compiled from various studies, providing a comparative reference for researchers.
| Compound | Assay System | Probe | IC50 | Ki | Reference |
| D-fructose | Murine EMT6 breast cancer cells | 6-[¹⁸F]FDF | ~300 mM | [1] | |
| D-fructose | EMT6 murine breast cancer cells | 6-NBDF | 1.7 M | [6] | |
| This compound (2,5-AM) | CHO cells expressing GLUT5 | [¹⁴C]-D-fructose | 9–32 mM | [1] | |
| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | Murine EMT6 breast cancer cells | 6-[¹⁸F]FDF | ~20 mM | [1] | |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Human MCF7 breast cancer cells | 2.3–2.7 mM | [1] | ||
| Dinitrophenylamine-substituted this compound | Not Specified | D-fructose | ~0.56 mM | [5] | |
| C-3 modified 2,5-AM derivatives | EMT6 murine breast cancer cells | 6-NBDF | Single-digit µM | [6] |
Experimental Protocols
In Vitro GLUT5 Inhibition Assay using this compound
This protocol details a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives. The assay measures the displacement of a labeled fructose probe (e.g., 6-[¹⁸F]FDF or 6-NBDF) in cells expressing GLUT5.
Materials:
-
GLUT5-expressing cells (e.g., murine EMT6 or human MCF7 breast cancer cells)
-
Cell culture medium and supplements
-
Krebs-Ringer buffer (or other suitable assay buffer)
-
This compound and its derivatives
-
Labeled fructose probe (e.g., 6-[¹⁸F]FDF or 6-NBDF)
-
D-fructose (for comparison)
-
DMSO (for dissolving compounds)
-
Multi-well cell culture plates
-
Instrumentation for detecting the labeled probe (e.g., gamma counter for ¹⁸F or fluorescence plate reader for NBD)
Procedure:
-
Cell Culture: Culture GLUT5-expressing cells in appropriate medium until they reach the desired confluency for the assay.
-
Compound Preparation:
-
Dissolve D-fructose in Krebs-Ringer buffer.
-
Dissolve this compound derivatives in a minimal amount of DMSO (final concentration in the assay should be ≤0.1%) and then dilute to the desired concentrations using Krebs-Ringer buffer. A blank control with 0.1% DMSO should be included.
-
-
Inhibition Assay:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Wash the cells with Krebs-Ringer buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds (this compound derivatives) or D-fructose for a specified time.
-
Add the labeled fructose probe (e.g., 6-[¹⁸F]FDF or 6-NBDF) to each well and incubate for a defined period to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold Krebs-Ringer buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Detection and Data Analysis:
-
Measure the amount of the labeled probe taken up by the cells using the appropriate detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for GLUT5 Inhibition Assay
Caption: Workflow of the in vitro GLUT5 inhibition assay.
GLUT5-Mediated Fructose Transport and Inhibition by this compound
Caption: Competitive inhibition of GLUT5 by 2,5-AM.
Signaling Pathways and Downstream Effects
While GLUT5's primary role is fructose transport, the subsequent metabolic pathways can influence cellular signaling. For example, fructose metabolism can feed into glycolysis and the pentose (B10789219) phosphate (B84403) pathway, impacting cellular energy status and redox balance. This compound, by blocking fructose uptake, can be used to study the downstream effects of GLUT5 inhibition on these pathways. It has been shown that 2,5-AM can be phosphorylated and subsequently inhibit key enzymes in gluconeogenesis and glycogenolysis, such as fructose-1,6-bisphosphatase and glycogen (B147801) phosphorylase.[7] This highlights its utility in dissecting the metabolic consequences of fructose transport.
Potential Signaling Pathway for Investigation using this compound
Caption: Probing signaling with 2,5-AM.
Conclusion
This compound is a potent and specific tool for the investigation of GLUT5 transporter function. Its ability to competitively inhibit fructose uptake allows for detailed kinetic studies, inhibitor screening, and the elucidation of the role of GLUT5 in various physiological and pathological processes. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies of this important fructose transporter. The development of 2,5-AM derivatives as fluorescent probes and drug conjugates further expands its utility in cancer diagnostics and targeted therapy.[8][9]
References
- 1. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting intestinal transporter GLUT5 to alleviate the high-fructose-induced steatotic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.sites.mtu.edu [chem.sites.mtu.edu]
Application Notes and Protocols: Utilizing 2,5-Anhydro-D-mannitol in GLUT5 Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The facilitative glucose transporter 5 (GLUT5) is the primary transporter for fructose (B13574) and is overexpressed in various cancer types, including breast cancer, making it a crucial target for diagnostic and therapeutic development.[1][2][3] Unlike other glucose transporters, GLUT5 exhibits a high specificity for fructose.[3] 2,5-Anhydro-D-mannitol (2,5-AM), a fructose analog, serves as a specific inhibitor of GLUT5 and is a valuable tool for studying its function and for developing targeted therapies.[4][5] This document provides detailed application notes and protocols for utilizing this compound in GLUT5 binding assays.
Principle of the Assay
The most common method for assessing the binding and inhibition of GLUT5 by this compound is a competitive binding assay. This assay measures the ability of 2,5-AM or its derivatives to compete with a labeled fructose analog (either radiolabeled or fluorescent) for uptake into cells that express GLUT5. A reduction in the uptake of the labeled probe in the presence of 2,5-AM indicates competitive binding to the GLUT5 transporter.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound and its derivatives against various GLUT5 probes.
| Compound | Probe | Cell Line | IC₅₀ / Kᵢ | Reference |
| 1-deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | 6-[¹⁸F]FDF | EMT6 (murine breast cancer) | ~20 mM (IC₅₀) | [1] |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Not specified | MCF7 (human breast cancer) | 2.3–2.7 mM (Kᵢ) | [1] |
| Dinitrophenylamine-substituted this compound | D-fructose | Not specified | 0.56 mM (Kᵢ) | [4] |
| This compound (2,5-AM) | Not specified | Not specified | Higher affinity than fructose | [4] |
| D-fructose | 6-[¹⁸F]FDF | EMT6 (murine breast cancer) | ~300 mM (IC₅₀) | [1] |
Experimental Protocols
General Protocol for In Vitro GLUT5 Inhibition Assay using a Labeled Probe
This protocol describes a general procedure for a competitive binding assay to determine the inhibitory effect of this compound on GLUT5-mediated uptake of a labeled probe (e.g., radiolabeled 6-[¹⁸F]FDF or fluorescent 6-NBDF) in a GLUT5-expressing cell line.
Materials:
-
GLUT5-expressing cells (e.g., EMT6 or MCF7)
-
Cell culture medium
-
Krebs-Ringer Buffer (KRB)
-
This compound (and its derivatives)
-
Labeled GLUT5 probe (e.g., 6-[¹⁸F]FDF or 6-NBDF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Detection instrument (e.g., gamma counter for radiolabeled probes or fluorescence plate reader/microscope for fluorescent probes)
Procedure:
-
Cell Culture: Culture GLUT5-expressing cells in appropriate medium until they reach the desired confluency in multi-well plates.
-
Preparation of Compounds:
-
Prepare a stock solution of this compound and its derivatives in DMSO.
-
Prepare serial dilutions of the compounds in Krebs-Ringer Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is low (≤0.1%) to avoid cellular toxicity.[1]
-
-
Competition Assay:
-
Wash the cells with Krebs-Ringer Buffer.
-
Pre-incubate the cells with varying concentrations of this compound or its derivatives for a specified time (e.g., 5-10 minutes).
-
Add the labeled GLUT5 probe to each well and incubate for a defined period (e.g., 30 minutes).[6]
-
Include control wells with:
-
Cells and the labeled probe only (maximum uptake).
-
Cells, the labeled probe, and a high concentration of unlabeled D-fructose (non-specific uptake).
-
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells with ice-cold Krebs-Ringer Buffer.
-
Lyse the cells to release the intracellular labeled probe.
-
Measure the amount of internalized probe using the appropriate detection instrument.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all measurements.
-
Plot the percentage of specific uptake of the labeled probe as a function of the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
GLUT5 Signaling in Cancer and Inhibition by this compound
Caption: Role of GLUT5 in fructose uptake and its inhibition by this compound in cancer cells.
Experimental Workflow for GLUT5 Competitive Binding Assay
Caption: Step-by-step workflow for a GLUT5 competitive binding assay using this compound.
References
- 1. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of the mammalian fructose transporter GLUT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting intestinal transporter GLUT5 to alleviate the high-fructose-induced steatotic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Anhydro-D-mannitol: A Tool for Interrogating Cancer Cell Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-mannitol (2,5-AM) is a fructose (B13574) analog that serves as a valuable tool in the study of cancer cell metabolism. Its primary mechanism of action involves the inhibition of glycolysis, a central metabolic pathway often upregulated in cancer cells, a phenomenon known as the Warburg effect. By mimicking fructose, 2,5-AM is taken up by cells and subsequently phosphorylated, leading to the accumulation of metabolites that disrupt normal glycolytic flux. This targeted disruption makes 2,5-AM a subject of interest for both basic research into cancer metabolism and the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in cancer cell metabolism studies, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects on cellular metabolism after being transported into the cell and undergoing phosphorylation. The key steps in its mechanism of action are:
-
Cellular Uptake: 2,5-AM is transported into cells, partly via glucose transporters (GLUTs), particularly GLUT5, which has a high affinity for fructose.[1]
-
Phosphorylation: Once inside the cell, 2,5-AM is phosphorylated by hexokinase and fructokinase to this compound-1-phosphate (2,5-AM-1-P) and subsequently to this compound-1,6-bisphosphate (2,5-AMBP).[2]
-
Enzymatic Inhibition and Activation: These phosphorylated metabolites of 2,5-AM interfere with key glycolytic enzymes:
-
Inhibition of Phosphofructokinase-1 (PFK-1): The accumulation of 2,5-AM metabolites leads to the inhibition of PFK-1, a critical rate-limiting enzyme in glycolysis.[3] This reduces the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.
-
Inhibition of Fructose-1,6-bisphosphatase: 2,5-AMBP also inhibits fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis.[2]
-
Activation of Pyruvate (B1213749) Kinase: 2,5-AMBP has been shown to activate pyruvate kinase, which catalyzes the final step of glycolysis.[2] However, the overall effect of 2,5-AM is a net inhibition of glycolytic flux due to the potent inhibition of PFK-1.
-
The net result of these interactions is a significant decrease in the rate of glycolysis, leading to reduced production of ATP and lactate (B86563), and an accumulation of glycolytic intermediates upstream of PFK-1.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its conjugates on cancer cells. It is important to note that publicly available data on the cytotoxicity of unconjugated this compound is limited. The provided data for the 2,5-AM-chlorambucil conjugate illustrates its potential for targeted cancer cell inhibition.
Table 1: Cytotoxicity of this compound-Chlorambucil Conjugate in Breast Cancer and Normal Breast Cell Lines [4]
| Compound | Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h |
| Chlorambucil (CLB) | MCF-7 | Breast Cancer (GLUT5+) | > 100 | 80 ± 5 |
| MDA-MB-231 | Breast Cancer (GLUT5++) | > 100 | 95 ± 8 | |
| 184B5 | Normal Breast Epithelial | > 100 | > 100 | |
| CLB-mannitol (ester linkage) | MCF-7 | Breast Cancer (GLUT5+) | 60 ± 7 | 45 ± 5 |
| MDA-MB-231 | Breast Cancer (GLUT5++) | 75 ± 9 | 60 ± 6 | |
| 184B5 | Normal Breast Epithelial | > 100 | > 100 |
Table 2: Effects of this compound on Glycolysis in Ehrlich Ascites Tumor Cells [3]
| Concentration of 2,5-AM | Observation |
| ≤ 0.25 mM | Inhibition of phosphofructokinase-1. |
| ≥ 0.5 mM | Substantial decrease in cellular ATP content. |
| ≥ 0.5 mM | Decreases in glucose-6-phosphate and fructose-6-phosphate. |
| ≥ 0.5 mM | Transient increases in fructose-1,6-bisphosphate. |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cancer cell metabolism.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells and determine its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HL-60)
-
Normal (non-cancerous) cell line for comparison (e.g., 184B5)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO.
-
Further dilute the stock solution in complete culture medium to prepare a series of working concentrations (e.g., ranging from 1 µM to 10 mM). It is recommended to perform a wide range of concentrations initially to determine the effective range.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of medium containing various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest 2,5-AM concentration) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Lactate Production Assay
Objective: To measure the effect of this compound on lactate production, a key indicator of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight as described in Protocol 1.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Sample Collection:
-
After the treatment period, carefully collect the cell culture medium from each well.
-
The collected medium can be used immediately or stored at -80°C for later analysis.
-
-
Lactate Measurement:
-
Follow the manufacturer's instructions for the chosen lactate assay kit.
-
Typically, this involves preparing a standard curve with known lactate concentrations.
-
Add the collected medium samples and standards to a new 96-well plate.
-
Add the reaction mixture from the kit to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the lactate concentration in each sample using the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content in each well to account for any differences in cell proliferation.
-
Protocol 3: Glucose Uptake Assay
Objective: To determine the effect of this compound on glucose uptake by cancer cells.
Materials:
-
Cancer cell line of interest
-
Glucose-free culture medium
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 24-well or 12-well plates and allow them to attach overnight.
-
Wash the cells twice with warm glucose-free medium.
-
Pre-incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose.
-
Treat the cells with various concentrations of this compound in glucose-free medium for a short period (e.g., 30-60 minutes).
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding a mixture of 2-deoxy-D-[³H]glucose (e.g., 1 µCi/mL) and a low concentration of unlabeled 2-deoxy-D-glucose (e.g., 10 µM) to each well. If using a fluorescent analog, follow the manufacturer's recommended concentration.
-
Incubate for a short, defined period (e.g., 5-15 minutes) to ensure linear uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive or fluorescent medium.
-
Wash the cells three times with ice-cold PBS to remove any unincorporated label.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes on ice.
-
For radioactive samples, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For fluorescent samples, measure the fluorescence of the lysate using a fluorescence microplate reader.
-
-
Data Analysis:
-
Normalize the radioactivity or fluorescence signal to the total protein concentration of the cell lysate.
-
Calculate the percentage of glucose uptake inhibition for each this compound concentration relative to the vehicle control.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows.
Caption: Mechanism of this compound action in cancer cells.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Logical flow of the cellular effects of this compound.
References
- 1. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,5-Anhydro-D-mannitol Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-mannitol (2,5-AM) is a fructose (B13574) analog that acts as a potent inhibitor of hepatic glucose production. By interfering with key enzymes in gluconeogenesis and glycogenolysis, 2,5-AM induces a state of hepatic energy deficit, which has been shown to stimulate food intake and modulate blood glucose levels in various animal models. These characteristics make it a valuable tool for studying the intricate mechanisms of energy homeostasis, feeding behavior, and metabolic regulation. This document provides detailed protocols for the administration of 2,5-AM in animal models, primarily focusing on rats, and summarizes the expected physiological outcomes.
Mechanism of Action
This compound is actively transported into hepatocytes where it is phosphorylated. This process consumes ATP and leads to the inhibition of fructose-1,6-bisphosphatase, a rate-limiting enzyme in gluconeogenesis.[1][2] The resulting decrease in hepatic ATP levels is believed to be a primary signal that triggers a cascade of physiological responses.[3][4] This signal is transmitted from the liver to the brain, at least in part, via the hepatic branch of the vagus nerve, ultimately leading to an increase in food intake.[5][6]
Data Presentation
Table 1: Summary of this compound Dosage and Effects in Rats
| Administration Route | Dosage Range | Animal Model | Key Effects | Reference(s) |
| Oral (p.o.) | 50-800 mg/kg | Rats | Dose-related increase in food intake, decreased plasma glucose.[4][7] | [7] |
| Intraperitoneal (i.p.) | 200-300 mg/kg | Rats | Increased food intake, decreased plasma glucose, increased plasma ketone bodies.[3][7] | [3][7] |
| Intracerebroventricular (i.c.v.) | 1.2-24 µmol/rat | Rats | Dose-dependent induction of feeding, increased ambulatory activity.[8] | [8] |
| Intraportal Infusion | 100-300 mg/kg | Rats | Dose-dependent increase in afferent activity of the hepatic vagus nerve.[5] | [5] |
Table 2: Effects of this compound on Blood Glucose in Various Animal Models
| Animal Model | Dosage and Route | Change in Blood Glucose | Reference(s) |
| Fasting Mice | 100-200 mg/kg | 17-58% decrease | [1] |
| Fasting Rats | 100-200 mg/kg | 17-58% decrease | [1] |
| Streptozotocin-diabetic Mice | 100-200 mg/kg | 17-58% decrease | [1] |
| Genetically Diabetic db/db Mice | 100-200 mg/kg | 17-58% decrease | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats to Study Feeding Behavior
Objective: To assess the effect of orally administered 2,5-AM on food intake in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Metabolic cages with food intake monitoring system
-
Male Wistar or Sprague-Dawley rats (250-300g)
Procedure:
-
Animal Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3 days prior to the experiment. Ensure free access to standard chow and water.
-
Fasting: Fast the animals for a predetermined period (e.g., 12 hours) before administration to standardize metabolic state. Water should be available ad libitum.
-
Preparation of 2,5-AM Solution: Prepare a solution of 2,5-AM in the chosen vehicle at the desired concentration. For a dose of 200 mg/kg, a 20 mg/mL solution would require an administration volume of 10 mL/kg.
-
Administration: Weigh each rat to determine the precise volume of the 2,5-AM solution or vehicle to be administered. Administer the solution via oral gavage.
-
Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food. Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-administration.
-
Data Analysis: Compare the food intake of the 2,5-AM treated group with the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Intraperitoneal Injection of this compound in Rats to Assess Metabolic Changes
Objective: To evaluate the effects of intraperitoneally injected 2,5-AM on plasma glucose and other metabolites.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Glucose meter and strips
-
Kits for measuring plasma ketone bodies, free fatty acids, and glycerol (B35011)
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Animal Preparation: Acclimate rats as described in Protocol 1. A fasting period may be required depending on the experimental design.
-
Preparation of 2,5-AM Solution: Dissolve 2,5-AM in sterile saline to the desired concentration (e.g., 40 mg/mL for a 200 mg/kg dose at an injection volume of 5 mL/kg).
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein or another appropriate site before injection.
-
Administration: Weigh each rat and administer the calculated volume of 2,5-AM solution or sterile saline via intraperitoneal injection.
-
Post-injection Blood Sampling: Collect blood samples at specified time points after injection (e.g., 30, 60, 90, and 120 minutes).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Metabolite Analysis: Measure plasma glucose, ketone bodies, free fatty acids, and glycerol levels using appropriate analytical methods.
-
Data Analysis: Analyze the changes in metabolite concentrations over time and compare the results between the 2,5-AM and control groups.
Visualizations
References
- 1. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Intraportal infusion of this compound increases afferent activity in the common hepatic vagus branch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: its unique central action on food intake and blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Analogs of 2,5-Anhydro-D-mannitol for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Anhydro-D-mannitol (2,5-AM) is a fructose (B13574) analog that exhibits a high affinity for the GLUT5 transporter, which is overexpressed in various cancer cell lines, making it a crucial target for diagnostic and therapeutic applications.[1][2] The development of fluorescently labeled 2,5-AM analogs provides powerful tools for studying GLUT5-mediated transport, screening potential inhibitors, and visualizing fructose uptake in living cells.[3][4] This document offers detailed protocols for the synthesis of these fluorescent probes, their characterization, and their application in cellular imaging and transport assays.
Data Presentation
Table 1: Physicochemical and Fluorescent Properties of Selected this compound Analogs
| Analog Name | Fluorophore | Excitation Max (λex) | Emission Max (λem) | GLUT5 Inhibition Constant (Ki) | Reference |
| NBDM | 7-nitrobenz-2-oxa-1,3-diazole (NBD) | ~464-470 nm | ~512-540 nm | 2.3–2.7 mM | [2][4] |
| ManCoumarins | Coumarin (B35378) | ~405 nm | Varies (broad range) | Not explicitly stated | [5][6] |
| ManRho-B | Rhodamine B | Not specified | Not specified | Not specified | [1] |
| ManRho-Az | Rhodamine-azetidine | Not specified | Not specified | Not specified | [1] |
Table 2: C-3 Modified 2,5-AM Compounds and their Inhibition of 6-NBDF Uptake
| Compound Number | Modification at C-3 | IC50 (µM) |
| 9 | N-(3-nitropyridin-2-yl)amino | > 1000 |
| 10 | N-(6-fluoro-3-nitropyridin-2-yl)amino | 12.3 |
| 11 | N-dihydrocinnamido | > 1000 |
| 15 | N-4-fluoro-3-nitro-benzenesulfonamido | 15.6 |
| 17 | N-(1-(4-fluorophenyl)carbamoyl)amino | 13.9 |
| 18 | N-(1-(3-fluorophenyl)carbamoyl)amino | 11.4 |
| 19 | N-(1-(3-chlorophenyl)carbamoyl)amino | 12.5 |
| 20 | N-(1-(4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)amino | 10.4 |
| 21 | N-(1-(3,4-difluorophenyl)carbamoyl)amino | 10.0 |
| D-fructose | - | ~1000 |
Data extracted from a study on EMT6 murine breast cancer cells.[7]
Experimental Protocols
Protocol 1: Synthesis of 3-amino-3-deoxy-2,5-anhydro-D-mannitol (Key Intermediate)
This protocol describes the synthesis of the key amine intermediate required for conjugation with various fluorophores.[2][7]
Materials:
-
3-azido-3-deoxy-2,5-dianhydro-D-mannitol
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottomed flask
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
Dissolve 3-azido-3-deoxy-2,5-dianhydro-D-mannitol in methanol in a round-bottomed flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-3-deoxy-2,5-anhydro-D-mannitol as the product. The product is often used in the next step without further purification.[2]
Protocol 2: Synthesis of a Fluorescent Coumarin Analog of this compound
This protocol outlines the coupling of a coumarin fluorophore to the amino-2,5-AM intermediate.[2]
Materials:
-
3-amino-3-deoxy-2,5-anhydro-D-mannitol (from Protocol 1)
-
Activated NHS ester of 7-hydroxy-coumarin-3-carboxylic acid
-
Methanol (MeOH)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
Dissolve 3-amino-3-deoxy-2,5-anhydro-D-mannitol in methanol in a round-bottomed flask.
-
Add the activated N-hydroxysuccinimide (NHS) ester of 7-hydroxy-coumarin-3-carboxylic acid to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the coumarin analog of 2,5-AM.
Protocol 3: Cellular Uptake Assay of Fluorescent 2,5-AM Analogs
This protocol provides a general method for evaluating the uptake of fluorescent 2,5-AM analogs in cancer cell lines.[3][7]
Materials:
-
GLUT5-deficient cell line (as a negative control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fluorescent 2,5-AM analog (e.g., NBDM)
-
Competitive inhibitor (e.g., D-fructose)
-
Non-competitive inhibitor (e.g., cytochalasin B)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or confocal microscope
Procedure:
-
Cell Seeding: Seed the GLUT5-expressing and control cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS.
-
Incubation with Fluorescent Probe: Add the fluorescent 2,5-AM analog (at a predetermined concentration) to the cells. For inhibition studies, pre-incubate the cells with the inhibitor for a short period before adding the fluorescent probe.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Uptake: Remove the probe-containing medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Fluorescence Measurement:
-
Microplate Reader: Add PBS to each well and measure the fluorescence intensity using appropriate excitation and emission wavelengths.
-
Confocal Microscopy: Visualize the cellular uptake and localization of the fluorescent probe. Z-stack imaging can be used to confirm cytosolic accumulation.[3]
-
-
Data Analysis: Quantify the fluorescence intensity and compare the uptake in the presence and absence of inhibitors to determine the specificity of transport.
Visualizations
Caption: Workflow for the synthesis and biological evaluation of fluorescent 2,5-AM analogs.
Caption: Mechanism of GLUT5-mediated uptake and competitive inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs | MDPI [mdpi.com]
- 3. "Fluorescent Probe Development for Fructose Specific Transporters in Ca" by Joseph Fedie [digitalcommons.mtu.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 6. Multicolor GLUT5-permeable fluorescent probes for fructose transport analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Analysis of 2,5-Anhydro-D-mannitol and Its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-mannitol is a fructose (B13574) analog that serves as a valuable tool in metabolic research and drug development due to its ability to be phosphorylated and subsequently influence key enzymatic pathways. As an antimetabolic agent, it inhibits critical enzymes in gluconeogenesis and glycogenolysis, making it a subject of interest for studying metabolic regulation and for the potential development of therapeutic agents. This document provides detailed application notes and experimental protocols for the enzymatic analysis of this compound and its analogs, focusing on the enzymes responsible for its metabolism and the downstream targets of its phosphorylated derivatives.
Data Presentation
The enzymatic analysis of this compound primarily involves its phosphorylation by hexokinase and fructokinase, and the subsequent effects of its phosphorylated forms on other key metabolic enzymes. The following tables summarize the known quantitative data for these interactions.
Table 1: Substrate Specificity of Kinases for this compound and Analogs [1]
| Enzyme | Substrate |
| Hexokinase | Fructose, this compound, 2,5-Anhydro-D-mannose |
| Fructokinase | Fructose, this compound, 2,5-Anhydro-D-glucitol, 2,5-Anhydro-D-talitol |
Table 2: Kinetic Parameters of Phosphorylated this compound Analogs on Target Enzymes
| Enzyme | Effector | Parameter | Value |
| Rabbit Liver Fructose-1,6-bisphosphatase | This compound 1,6-bisphosphate | Apparent K_i | 3.6 ± 0.3 µM |
| Rabbit Liver Pyruvate Kinase | This compound 1,6-bisphosphate | Apparent K_a | 9.5 ± 0.9 µM |
| Rat Liver Glycogen Phosphorylase | This compound 1-phosphate | Apparent K_i | 0.66 ± 0.09 mM |
| Rat Liver Phosphoglucomutase | This compound 1,6-bisphosphate | Apparent K_a | 7.0 ± 0.5 µM |
Experimental Protocols
Protocol 1: Enzymatic Assay of this compound using a Coupled Enzyme System
This protocol describes the determination of this compound concentration using a coupled enzyme assay with either hexokinase or fructokinase. The production of ADP during the phosphorylation of this compound is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[1]
Principle:
-
Phosphorylation:
-
With Hexokinase: this compound + ATP → this compound-phosphate + ADP
-
With Fructokinase: this compound + ATP → this compound-1-phosphate + ADP
-
-
Coupled Reaction:
-
ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
-
The decrease in absorbance at 340 nm due to the oxidation of NADH is directly proportional to the amount of this compound in the sample.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
This compound standard solutions
-
Hexokinase or Fructokinase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 10 mM MgCl2)
-
(Optional for hexokinase assay) Glucose oxidase for removal of glucose interference[1]
Procedure:
-
Prepare a reaction mixture (sufficient for all samples and standards) containing:
-
Reaction Buffer
-
ATP (final concentration ~1-2 mM)
-
PEP (final concentration ~0.5-1 mM)
-
NADH (initial absorbance at 340 nm should be ~1.0-1.5)
-
Pyruvate Kinase (~5 units/mL)
-
Lactate Dehydrogenase (~5 units/mL)
-
-
Pipette the reaction mixture into a cuvette and incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Add the sample containing this compound (or standard solution) to the cuvette and mix. The final concentration of the analyte in the cuvette should be in the range of 0.01 to 0.10 mM.[1]
-
Initiate the reaction by adding a pre-determined amount of either hexokinase or fructokinase.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the concentration of this compound.
-
Calculate the concentration of this compound in the sample by comparing the rate of reaction to a standard curve generated with known concentrations of this compound.
Protocol 2: Inhibition of Fructose-1,6-bisphosphatase (FBPase) by this compound-1,6-bisphosphate
This protocol is designed to assess the inhibitory effect of the phosphorylated form of this compound on FBPase activity.
Principle:
FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403). The activity of FBPase can be measured by quantifying the amount of inorganic phosphate released or by a coupled enzyme assay that measures the formation of fructose-6-phosphate. The inhibitory effect of this compound-1,6-bisphosphate is determined by measuring the decrease in FBPase activity in its presence.
Materials:
-
Fructose-1,6-bisphosphatase (FBPase)
-
Fructose-1,6-bisphosphate (substrate)
-
This compound-1,6-bisphosphate (inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM KCl, 5 mM MgCl2)
-
Method for detecting product formation (e.g., Malachite Green assay for inorganic phosphate or a coupled enzyme assay with phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase)
Procedure:
-
Prepare a series of dilutions of the inhibitor, this compound-1,6-bisphosphate.
-
Set up reaction tubes containing the assay buffer, a fixed concentration of FBPase, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 5 minutes) at the desired temperature.
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Incubate for a fixed period during which the reaction is linear.
-
Stop the reaction (e.g., by adding a strong acid if using a phosphate detection method).
-
Measure the amount of product formed.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Visualizations
Signaling Pathway of this compound in Hepatic Glucose Metabolism
Caption: Intracellular metabolism and regulatory effects of this compound.
Experimental Workflow for Enzymatic Analysis
Caption: General workflow for the enzymatic analysis of this compound.
Logical Relationship of this compound's Metabolic Effects
Caption: Cascade of metabolic effects initiated by this compound.
References
High-Throughput Screening with 2,5-Anhydro-D-mannitol for the Discovery of Novel Anti-Aging Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aging is a complex biological process and a primary risk factor for numerous chronic diseases. The discovery of compounds that can modulate the aging process holds immense therapeutic potential. High-throughput screening (HTS) has emerged as a powerful strategy for identifying such molecules from large chemical libraries.[1] Recently, 2,5-Anhydro-D-mannitol (2,5-AM), a fructose (B13574) analog, was identified as a novel anti-aging compound in a high-throughput screening study using the yeast Saccharomyces cerevisiae as a model organism.[2][3] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening campaigns to identify and characterize new anti-aging compounds.
The protocols outlined below are based on established methodologies for assessing cellular longevity and senescence. While the initial discovery of 2,5-AM's anti-aging potential was in yeast, the provided protocols are adapted for mammalian cell-based assays, which are more directly relevant to human drug development. It is important to note that the efficacy of 2,5-AM in mammalian models of aging has not yet been extensively published; therefore, the described mammalian cell-based protocols should be considered as a framework for investigation.
Putative Mechanism of Action of this compound in Aging
The precise mechanism by which this compound extends lifespan is not yet fully elucidated. The initial study in yeast suggests that its effects are not simply due to caloric restriction, as it did not inhibit cell growth at concentrations that extended chronological lifespan.[2] The researchers proposed a possible modulation of nutrient-sensing pathways, such as the Target of Rapamycin Complex 1 (TORC1) and AMP-activated protein kinase (AMPK) pathways.[2] AMPK, in particular, is a key energy sensor that, when activated, can promote cellular processes that enhance longevity. While direct evidence for 2,5-AM's effect on these pathways in the context of aging is pending, its structural similarity to fructose and its known effects on hepatic metabolism suggest that it may influence cellular energy homeostasis, a central aspect of aging.[4][5]
Below is a diagram illustrating the hypothesized signaling pathway for the anti-aging effects of this compound, centered on the activation of the AMPK pathway, a key regulator of cellular energy and longevity.
Caption: Hypothesized Anti-Aging Signaling Pathway of this compound.
Data Presentation
The following tables are templates for summarizing quantitative data from high-throughput screening and subsequent validation assays.
Table 1: Primary High-Throughput Screening for Anti-Senescence Activity of this compound and Analogs
| Compound | Concentration (µM) | Senescence-Associated β-Galactosidase (% of control) | Cell Viability (% of control) | Hit (Yes/No) |
| DMSO (Control) | - | 100 | 100 | No |
| This compound | 1 | |||
| 10 | ||||
| 100 | ||||
| Analog A | 1 | |||
| 10 | ||||
| 100 | ||||
| Analog B | 1 | |||
| 10 | ||||
| 100 | ||||
| Positive Control (Senolytic) | 10 | Yes |
Table 2: Effect of this compound on Yeast Chronological Lifespan
| Compound | Concentration (mM) | Mean Lifespan (days) | Maximum Lifespan (days) | Fold Change vs. Control |
| Control (Water) | - | 1.0 | ||
| This compound | 0.5 | |||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| Rapamycin (Positive Control) | 0.01 |
Data in this table is based on the findings from the primary yeast study for illustrative purposes.[2]
Table 3: Secondary Assay - Modulation of AMPK and SIRT1 Activity by this compound
| Compound | Concentration (µM) | AMPK Activity (Fold Change vs. Control) | SIRT1 Activity (Fold Change vs. Control) |
| DMSO (Control) | - | 1.0 | 1.0 |
| This compound | 1 | ||
| 10 | |||
| 100 | |||
| AICAR (AMPK Activator) | 500 | N/A | |
| Resveratrol (SIRT1 Activator) | 50 | N/A |
Experimental Protocols
The following section details the methodologies for the key experiments.
Protocol 1: High-Throughput Screening for Anti-Senescence Compounds using Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is designed for a 96-well or 384-well plate format and is adapted from established methods for high-content screening of cellular senescence.[6][7]
1. Cell Culture and Induction of Senescence: a. Plate primary human fibroblasts (e.g., IMR-90 or WI-38) at a density of 5,000-10,000 cells per well in a 96-well plate. b. Induce senescence by treating the cells with a sub-lethal dose of a DNA-damaging agent (e.g., 100 µM etoposide (B1684455) for 24 hours) or by replicative exhaustion. c. Culture the cells for 5-7 days to allow the senescent phenotype to develop.
2. Compound Treatment: a. Prepare a stock solution of this compound and any test compounds in DMSO. b. Serially dilute the compounds to the desired concentrations. c. Add the compounds to the senescent cells and incubate for 48-72 hours. Include DMSO as a negative control and a known senolytic or senomorphic compound as a positive control.
3. SA-β-Gal Staining: a. Wash the cells once with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. c. Wash the cells twice with PBS. d. Prepare the SA-β-Gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂). e. Add the staining solution to each well and incubate at 37°C without CO₂ for 12-16 hours.
4. Imaging and Analysis: a. Acquire images of the stained cells using a high-content imaging system. b. Use image analysis software to quantify the percentage of blue, SA-β-Gal-positive cells in each well. c. In parallel, stain a separate plate with a viability dye (e.g., Hoechst 33342) to determine cell number and assess cytotoxicity.
Caption: HTS Workflow for Anti-Senescence Compound Screening.
Protocol 2: Yeast Chronological Lifespan (CLS) Assay (PICLS Method)
This protocol is based on the Propidium Iodide-based Chronological Lifespan (PICLS) method used in the initial discovery of 2,5-AM's anti-aging effects.[2]
1. Yeast Culture Preparation: a. Inoculate a single colony of Saccharomyces cerevisiae (e.g., BY4741 strain) into synthetic defined (SD) medium and grow overnight at 30°C with shaking. b. Dilute the overnight culture into fresh SD medium to an OD₆₀₀ of ~0.1.
2. Compound Treatment in 96-Well Plates: a. In a 96-well plate, prepare serial dilutions of this compound (e.g., 0-8 mM) in SD medium. b. Add the diluted yeast culture to each well. c. Include a no-compound control (water or DMSO) and a positive control (e.g., rapamycin). d. Incubate the plate at 30°C with shaking.
3. Chronological Lifespan Measurement: a. At various time points (e.g., day 1, 3, 5, 7, etc.), take a small aliquot from each well. b. Stain the cells with Propidium Iodide (PI), a fluorescent dye that only enters dead cells. c. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~535/617 nm). d. Measure the optical density at 600 nm (OD₆₀₀) to determine the total cell number. e. Calculate the percentage of dead cells by normalizing the PI fluorescence to the OD₆₀₀. The percentage of viable cells is 100% - % dead cells.
4. Data Analysis: a. Plot the percentage of viable cells against time (days) to generate survival curves. b. Calculate the mean and maximum lifespan for each condition.
Caption: Yeast Chronological Lifespan Assay (PICLS) Workflow.
Protocol 3: High-Throughput AMPK Activity Assay
This protocol describes a generic, fluorescence-based high-throughput assay to measure AMPK activity.[8][9]
1. Reagents and Plate Preparation: a. Use a commercial AMPK assay kit or prepare the following reagents: purified active AMPK enzyme, a fluorescently labeled peptide substrate for AMPK (e.g., based on the SAMS peptide), ATP, and an antibody that recognizes the phosphorylated substrate. b. In a 384-well plate, dispense the test compounds, including this compound, at various concentrations. Include a known AMPK activator (e.g., AICAR) as a positive control and DMSO as a negative control.
2. Kinase Reaction: a. Add the AMPK enzyme and the peptide substrate to each well. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
3. Detection: a. Stop the reaction by adding a solution containing EDTA. b. Add the detection reagents, including the phospho-specific antibody, which is often labeled with a fluorescent probe suitable for technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). c. Incubate at room temperature to allow for antibody binding.
4. Data Acquisition and Analysis: a. Read the plate using a microplate reader capable of detecting the specific fluorescent signal (e.g., TR-FRET). b. The signal will be proportional to the amount of phosphorylated substrate, and thus to the AMPK activity. c. Normalize the data to the controls and calculate the fold change in AMPK activity for each compound concentration.
Protocol 4: High-Throughput SIRT1 Activity Assay
This protocol outlines a fluorescence-based high-throughput assay for measuring the activity of SIRT1, a key longevity-associated protein.[10][11]
1. Reagents and Plate Preparation: a. Utilize a commercial SIRT1 assay kit or prepare the necessary reagents: purified recombinant SIRT1 enzyme, a fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine), NAD⁺ (a required cofactor for SIRT1), and a developer solution. b. Dispense the test compounds, including this compound, into a 384-well plate. Include a known SIRT1 activator (e.g., resveratrol) as a positive control and a SIRT1 inhibitor (e.g., nicotinamide) as a negative control.
2. Deacetylation Reaction: a. Add the SIRT1 enzyme and NAD⁺ to each well. b. Initiate the reaction by adding the fluorogenic substrate. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
3. Signal Development: a. Stop the SIRT1 reaction and initiate the development of the fluorescent signal by adding the developer solution. The developer solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore from a quencher. b. Incubate at room temperature for a short period (e.g., 15-30 minutes).
4. Data Acquisition and Analysis: a. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths. b. The fluorescence signal is directly proportional to the SIRT1 activity. c. Normalize the results to the controls and determine the effect of this compound on SIRT1 activity.
Conclusion
This compound represents a promising new lead in the search for anti-aging compounds. The protocols provided here offer a comprehensive framework for researchers to investigate its potential in both yeast and, hypothetically, in mammalian cell-based models. High-throughput screening for its effects on cellular senescence, followed by mechanistic studies targeting key longevity pathways such as AMPK and sirtuins, will be crucial in validating its efficacy and understanding its mode of action for potential therapeutic development. The provided diagrams and data table templates are intended to guide the experimental design and data presentation for such studies.
References
- 1. High throughput screening technology and the small molecules modulating aging related signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-content screening assay for small molecule modulators of oncogene-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Metabolic Regulation in Hepatocytes using 2,5-Anhydro-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-mannitol (2,5-AM) is a fructose (B13574) analog that serves as a powerful tool for investigating hepatic glucose metabolism and its regulation. By acting as a metabolic inhibitor, 2,5-AM allows for the controlled perturbation of glycolysis and gluconeogenesis, providing valuable insights into the intricate signaling pathways that govern energy homeostasis in hepatocytes. These application notes provide a comprehensive overview of the use of 2,5-AM, including its mechanism of action, key applications, and detailed protocols for experimental use.
Mechanism of Action
Once transported into hepatocytes, this compound is not metabolized through glycolysis. Instead, it is successively phosphorylated by fructokinase (or hexokinase) and phosphofructokinase-1 to yield this compound-1-phosphate (2,5-AM-1-P) and this compound-1,6-bisphosphate (2,5-AM-1,6-BP).[1] These phosphorylated metabolites do not proceed further down the glycolytic pathway but instead act as potent modulators of key regulatory enzymes.
The accumulation of these phosphorylated intermediates leads to the sequestration of inorganic phosphate, resulting in a significant decrease in cytosolic ATP levels.[2][3][4] This depletion of cellular energy stores is a primary driver of the metabolic effects of 2,5-AM.
The primary molecular targets of the phosphorylated 2,5-AM metabolites are:
-
Fructose-1,6-bisphosphatase (FBPase): 2,5-AM-1,6-BP is a potent competitive inhibitor of FBPase, a rate-limiting enzyme in gluconeogenesis.[1][5] This inhibition curtails the production of glucose from non-carbohydrate precursors.
-
Pyruvate (B1213749) Kinase (PK): Conversely, 2,5-AM-1,6-BP acts as a powerful allosteric activator of pyruvate kinase, a key regulatory enzyme in the final step of glycolysis.[5] This activation promotes the conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby stimulating glycolytic flux.
-
Glycogen (B147801) Phosphorylase: 2,5-AM-1-P has been shown to inhibit glycogen phosphorylase, thus impeding the breakdown of glycogen to glucose-1-phosphate and contributing to the overall suppression of hepatic glucose output.[1][6]
The net effect of these actions is a profound shift in hepatic metabolism, characterized by the inhibition of gluconeogenesis and glycogenolysis, and the stimulation of glycolysis.
Key Applications in Hepatocyte Research
-
Studying the regulation of gluconeogenesis and glycolysis: 2,5-AM provides a specific and potent tool to investigate the reciprocal regulation of these two opposing pathways.
-
Investigating the role of hepatic energy status in metabolic signaling: The ability of 2,5-AM to deplete cellular ATP allows for the study of downstream signaling events triggered by low energy states, such as the activation of AMP-activated protein kinase (AMPK).
-
Modeling diseases of fructose metabolism: The metabolic disruptions caused by 2,5-AM can mimic certain aspects of inherited disorders of fructose metabolism.
-
Screening for novel therapeutic agents: 2,5-AM can be used as a reference compound in assays designed to identify new drugs that target hepatic glucose production for the treatment of metabolic diseases like type 2 diabetes.
-
Elucidating the role of ion homeostasis in metabolic regulation: Treatment with 2,5-AM has been shown to alter intracellular calcium and sodium levels, providing a model to study the interplay between ion signaling and metabolic control.[2][7]
Data Presentation
Table 1: Effect of this compound Metabolites on Key Regulatory Enzymes in Hepatic Metabolism
| Metabolite | Enzyme | Effect | Apparent Ki / Ka (µM) | Reference |
| This compound-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Inhibition | Ki = 3.6 ± 0.3 | [1] |
| This compound-1,6-bisphosphate | Pyruvate Kinase | Activation | Ka = 9.5 ± 0.9 | [1] |
| This compound-1-phosphate | Glycogen Phosphorylase a | Inhibition | Ki = 2400 | [6] |
| This compound-1-phosphate | Phosphoglucomutase | Inhibition | Ki = 2800 ± 200 | [1] |
Table 2: Effects of this compound on Metabolic Parameters in Isolated Rat Hepatocytes
| Parameter | 2,5-AM Concentration | Observation | Reference |
| Gluconeogenesis from lactate (B86563)/pyruvate | 1 mM | Inhibition | [1] |
| Glycogenolysis | 1 mM | Marked inhibition | [1] |
| Intracellular ATP | Dose-dependent | Decrease | [3][8] |
| Intracellular Sodium | 2.5 mM | Increase to 120% of baseline within 30 min | [7] |
| Intracellular Calcium | Not specified | Marked elevation within 2-3 minutes | [2] |
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate and action of this compound in hepatocytes.
Caption: General experimental workflow for studying 2,5-AM effects in hepatocytes.
Experimental Protocols
Protocol 1: Isolation of Primary Rat Hepatocytes
This protocol is adapted from established collagenase perfusion methods.
Materials:
-
Male Wistar rat (200-250 g)
-
Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+, supplemented with 0.5 mM EGTA and 10 mM HEPES, pH 7.4)
-
Perfusion Buffer II (e.g., Williams' Medium E with 100 U/mL collagenase type IV)
-
Wash Medium (e.g., Williams' Medium E)
-
Peristaltic pump
-
Surgical instruments
-
Nylon mesh (100 µm)
-
Refrigerated centrifuge
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a midline laparotomy to expose the peritoneal cavity.
-
Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at 37°C at a flow rate of 20-30 mL/min for 10 minutes to wash out the blood.
-
Switch to Perfusion Buffer II and continue perfusion for 10-15 minutes, or until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile petri dish containing Wash Medium.
-
Gently disperse the cells by combing the liver with a sterile cell scraper.
-
Filter the cell suspension through a 100 µm nylon mesh into a sterile 50 mL conical tube.
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in Wash Medium.
-
Repeat the wash step twice.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Hepatocytes are now ready for culture and experimentation.
Protocol 2: Measurement of Gluconeogenesis
Materials:
-
Isolated hepatocytes
-
Krebs-Ringer bicarbonate buffer (or similar) supplemented with 2% BSA
-
Gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate)
-
This compound stock solution
-
Glucose assay kit
Procedure:
-
Incubate isolated hepatocytes (e.g., 1-2 x 10^6 cells/mL) in Krebs-Ringer bicarbonate buffer in a shaking water bath at 37°C under an atmosphere of 95% O2 / 5% CO2.
-
After a pre-incubation period of 30 minutes, add the gluconeogenic substrates.
-
Add 2,5-AM to the desired final concentrations to the experimental flasks. Include a vehicle control.
-
Take aliquots of the cell suspension at various time points (e.g., 0, 30, 60, 90 minutes).
-
Terminate the reaction by adding a deproteinizing agent (e.g., perchloric acid).
-
Centrifuge to pellet the cellular debris.
-
Neutralize the supernatant and measure the glucose concentration using a commercially available glucose assay kit.
-
Calculate the rate of gluconeogenesis as the amount of glucose produced per unit of time per million cells.
Protocol 3: Fructose-1,6-bisphosphatase (FBPase) Activity Assay
This protocol utilizes a coupled enzyme assay.
Materials:
-
Hepatocyte lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA)
-
Fructose-1,6-bisphosphate (substrate)
-
Phosphoglucose (B3042753) isomerase
-
Glucose-6-phosphate dehydrogenase
-
NADP+
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare hepatocyte lysates from control and 2,5-AM-treated cells.
-
In a microplate or cuvette, prepare a reaction mixture containing Assay Buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the hepatocyte lysate to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding fructose-1,6-bisphosphate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP+ to NADPH.
-
The rate of NADPH formation is proportional to the FBPase activity. Calculate the specific activity relative to the total protein concentration of the lysate.
Protocol 4: Measurement of Intracellular ATP Levels
Materials:
-
Isolated hepatocytes
-
Reagents for cell lysis (e.g., perchloric acid or a commercial lysis buffer)
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Incubate hepatocytes with or without 2,5-AM for the desired time periods.
-
Rapidly terminate the incubation and lyse the cells to release intracellular contents.
-
If using perchloric acid, neutralize the extracts.
-
Use a commercial ATP assay kit according to the manufacturer's instructions. This typically involves mixing the cell lysate with a luciferin/luciferase reagent.
-
Measure the resulting luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
-
Normalize the ATP content to the number of cells or total protein concentration.
Conclusion
This compound is an invaluable pharmacological tool for the study of hepatic metabolic regulation. Its well-characterized mechanism of action, centered on the inhibition of gluconeogenesis and glycogenolysis and the activation of glycolysis via its phosphorylated metabolites, allows for targeted investigations into the control of glucose homeostasis. The provided protocols offer a starting point for researchers to employ 2,5-AM in their studies of hepatocyte function in both physiological and pathophysiological contexts.
References
- 1. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases hepatocyte calcium: implications for a hepatic hunger stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of dietary fat and this compound on energy metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glycogenolysis by 2,5‐anhydro‐D‐mannitol in isolated rat hepatocytes [ouci.dntb.gov.ua]
- 7. This compound increases hepatocyte sodium: transduction of a hepatic hunger stimulus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Application of 2,5-Anhydro-D-mannitol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-mannitol (2,5-AM) is a fructose (B13574) analogue that has garnered significant interest in drug discovery due to its profound effects on carbohydrate metabolism. By acting as an antimetabolite, 2,5-AM and its derivatives have been investigated for their potential in various therapeutic areas, including metabolic diseases, oncology, and more recently, in the field of aging. This document provides a comprehensive overview of the applications of 2,5-AM, including its mechanism of action, quantitative data on its biological activities, and detailed protocols for key experiments.
Mechanism of Action
This compound primarily exerts its effects by inhibiting two key metabolic pathways in the liver: gluconeogenesis and glycogenolysis.[1] Upon entering hepatocytes, 2,5-AM is phosphorylated by fructokinase or hexokinase to this compound-1-phosphate (2,5-AM-1-P) and subsequently by phosphofructokinase to this compound-1,6-bisphosphate (2,5-AMBP).[2] These phosphorylated metabolites are the active forms that modulate the activity of several key enzymes in carbohydrate metabolism.
The accumulation of these phosphorylated analogues leads to a decrease in hepatic glucose production, a reduction in blood glucose levels, and a depletion of intracellular phosphate (B84403) and ATP.[1][3] The decrease in hepatic ATP levels is believed to be a key signal that triggers an increase in food intake in animal models, a response mediated by the vagus nerve.[1]
Therapeutic Targets and Applications
The primary therapeutic targets of this compound and its phosphorylated derivatives are enzymes involved in glycolysis, gluconeogenesis, and glycogenolysis.
Metabolic Diseases
The ability of 2,5-AM to lower blood glucose levels by inhibiting hepatic glucose production has made it a subject of interest in the context of diabetes. It has been shown to decrease blood glucose in various animal models, including streptozotocin-diabetic mice and genetically diabetic db/db mice.[3]
Oncology
Recent research has focused on the development of 2,5-AM derivatives to selectively target the fructose transporter GLUT5, which is overexpressed in certain types of cancer, such as breast cancer. By using 2,5-AM as a scaffold, novel compounds are being designed to act as imaging agents or for the targeted delivery of cytotoxic agents to cancer cells that preferentially utilize fructose for their growth and proliferation.
Anti-Aging
In a novel application, this compound has been identified as a compound that can extend the chronological lifespan of yeast (Saccharomyces cerevisiae). This discovery opens up new avenues for investigating 2,5-AM and its derivatives as potential anti-aging interventions.[4]
Quantitative Data
The following tables summarize the quantitative data regarding the effects of this compound and its phosphorylated metabolites on various enzymes and biological systems.
Table 1: Inhibition and Activation of Key Enzymes by this compound Metabolites
| Enzyme | Metabolite | Effect | Apparent Ki / Kα (µM) | Organism/Tissue |
| Fructose 1,6-bisphosphatase | This compound-1,6-bisphosphate | Inhibition | 3.6 ± 0.3 | Rabbit Liver |
| Glycogen Phosphorylase | This compound-1-phosphate | Inhibition | 660 ± 90 | Rat Liver |
| Phosphoglucomutase | This compound-1-phosphate | Inhibition | 2800 ± 200 | Rat Liver |
| Phosphoglucomutase | This compound-1,6-bisphosphate | Activation | 7.0 ± 0.5 | Rat Liver |
| Pyruvate Kinase | This compound-1,6-bisphosphate | Activation | 9.5 ± 0.9 | Rabbit Liver |
Table 2: In Vivo Effects of this compound in Rodent Models
| Effect | Species | Dose Range (mg/kg) | Route of Administration | Key Findings |
| Increased Food Intake | Rat | 50 - 800 | Oral | Dose-dependent increase in food intake.[1] |
| Decreased Blood Glucose | Mouse, Rat | 100 - 200 | Intraperitoneal | 17-58% decrease in blood glucose in fasting and diabetic models.[3] |
| Increased Serum Lactate (B86563) | Rat | Not Specified | Not Specified | 56% elevation in serum lactate.[3] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways affected by this compound.
Caption: Metabolic pathways affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Inhibition of Fructose 1,6-bisphosphatase
Objective: To determine the inhibitory effect of this compound-1,6-bisphosphate on fructose 1,6-bisphosphatase activity.
Materials:
-
Purified rabbit liver fructose 1,6-bisphosphatase
-
This compound-1,6-bisphosphate (inhibitor)
-
Fructose 1,6-bisphosphate (substrate)
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
EDTA
-
NADP⁺
-
Phosphoglucose (B3042753) isomerase
-
Glucose-6-phosphate dehydrogenase
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, EDTA, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add varying concentrations of this compound-1,6-bisphosphate to the reaction mixture.
-
Pre-incubate the mixture with purified fructose 1,6-bisphosphatase for 5 minutes at 37°C.
-
Initiate the reaction by adding the substrate, fructose 1,6-bisphosphate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value and the inhibition constant (Ki) by plotting the reaction velocities against the inhibitor concentration.
Caption: Workflow for Fructose 1,6-bisphosphatase inhibition assay.
Protocol 2: Measurement of Gluconeogenesis in Isolated Rat Hepatocytes
Objective: To assess the effect of this compound on the rate of gluconeogenesis in primary rat hepatocytes.
Materials:
-
Male Sprague-Dawley rats (fasted overnight)
-
Collagenase solution
-
Krebs-Henseleit bicarbonate buffer
-
This compound
-
Gluconeogenic substrates (e.g., lactate and pyruvate)
-
Perchloric acid
-
Glucose assay kit
Procedure:
-
Isolate hepatocytes from the liver of a fasted rat by collagenase perfusion.
-
Wash and resuspend the isolated hepatocytes in Krebs-Henseleit bicarbonate buffer.
-
Incubate the hepatocyte suspension with varying concentrations of this compound for 30 minutes at 37°C.
-
Add a mixture of gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) to initiate glucose production.
-
Take aliquots of the cell suspension at various time points and stop the reaction by adding perchloric acid.
-
Centrifuge the samples to remove precipitated protein.
-
Neutralize the supernatant and measure the glucose concentration using a commercial glucose assay kit.
-
Calculate the rate of gluconeogenesis (µmol of glucose produced per gram of cells per hour) and compare the rates in the presence and absence of this compound.
Caption: Workflow for measuring gluconeogenesis in isolated hepatocytes.
Protocol 3: In Vivo Assessment of Food Intake in Rats
Objective: To evaluate the effect of this compound on food intake in rats.
Materials:
-
Male Sprague-Dawley rats
-
Standard rat chow
-
This compound
-
Vehicle (e.g., water or saline)
-
Oral gavage needles or intraperitoneal injection supplies
-
Metabolic cages with food intake monitoring system
Procedure:
-
Individually house rats in metabolic cages and allow them to acclimate for several days.
-
Fast the rats for a predetermined period (e.g., overnight) to ensure motivation to eat.
-
Prepare a solution of this compound in the appropriate vehicle at the desired concentrations.
-
Administer either this compound or the vehicle to the rats via oral gavage or intraperitoneal injection.
-
Immediately after administration, provide the rats with pre-weighed amounts of standard chow.
-
Monitor and record food intake at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly) for a specified duration.
-
Calculate the cumulative food intake for each rat and compare the results between the 2,5-AM-treated and vehicle-treated groups.
Caption: Workflow for in vivo food intake study in rats.
Conclusion
This compound is a versatile molecule with significant potential in drug discovery. Its well-characterized mechanism of action on central carbohydrate metabolism provides a solid foundation for its exploration in metabolic diseases. Furthermore, the emerging applications of 2,5-AM and its derivatives in oncology and anti-aging research highlight its continued relevance and potential for the development of novel therapeutics. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in these fields.
References
- 1. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of carbohydrate metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of gluconeogenesis by this compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Therapeutic Use of 2,5-Anhydro-D-mannitol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-mannitol (2,5-AM) is a synthetic fructose (B13574) analog that has garnered significant interest in therapeutic research due to its unique biological activities. As an antimetabolite of fructose, it competitively inhibits key metabolic pathways, including gluconeogenesis and glycogenolysis.[1][2][3] This property, coupled with its specific interaction with the fructose transporter GLUT5, which is overexpressed in various cancer types, makes 2,5-AM and its derivatives promising candidates for the development of targeted cancer therapies, diagnostic imaging agents, and novel treatments for metabolic disorders.[4][5][6] Furthermore, recent studies have suggested its potential as an anti-aging compound.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, as well as their evaluation in relevant biological assays.
Data Presentation
Table 1: Inhibition of Fructose Uptake by this compound Derivatives in GLUT5-expressing Cancer Cells
| Compound | Cell Line | Assay Probe | IC50 (mM) | Reference |
| D-Fructose | EMT6 | 6-[¹⁸F]FDF | ~300 | [4] |
| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | EMT6 | 6-[¹⁸F]FDF | ~20 | [4] |
| 3-Azido-3-deoxy-2,5-anhydro-D-mannitol | EMT6 | 6-[¹⁸F]FDF | Not specified | [4] |
| 3-Amino-3-deoxy-2,5-anhydro-D-mannitol | EMT6 | 6-[¹⁸F]FDF | Not specified | [4] |
| C-3 Modified Sulfonamide Derivative 14 | EMT6 | 6-NBDF | 4.63 | [7] |
| C-3 Modified Sulfonamide Derivative 15 | EMT6 | 6-NBDF | 1.61 | [7] |
| Dinitrophenylamine-substituted 2,5-AM | Not specified | ¹⁴C-D-fructose | Ki ≈ 0.56 | [6] |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | MCF7 | Not specified | Ki ≈ 2.3–2.7 | [4] |
Table 2: Effect of this compound and its Phosphorylated Derivatives on Key Metabolic Enzymes
| Compound | Enzyme | Action | Apparent Ki / Kα (µM) | Reference |
| This compound 1-phosphate | Rat Liver Glycogen Phosphorylase | Inhibition | 660 ± 90 | [3] |
| This compound 1-phosphate | Rat Liver Phosphoglucomutase | Inhibition | 2800 ± 200 | [3] |
| This compound 1,6-bisphosphate | Rat Liver Phosphoglucomutase | Activation | 7.0 ± 0.5 | [3] |
| This compound 1,6-bisphosphate | Rabbit Liver Pyruvate Kinase | Activation | 9.5 ± 0.9 | [3] |
| This compound 1,6-bisphosphate | Rabbit Liver Fructose 1,6-bisphosphatase | Inhibition | 3.6 ± 0.3 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from D-(+)-Glucosamine Hydrochloride
This protocol is adapted from reported synthetic procedures.[5]
Materials:
-
D-(+)-Glucosamine hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Amberlite 120 H⁺ resin
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ice bath
-
Filtration apparatus
-
TLC plates and developing chamber
Procedure:
-
Dissolve D-(+)-glucosamine hydrochloride (e.g., 4.00 g, 18.5 mmol) in deionized water (100 mL) and stir at room temperature for 5 hours.[5]
-
Add sodium nitrite (e.g., 3.19 g, 45.3 mmol) to the solution.[5]
-
Cautiously add Amberlite 120 H⁺ resin (e.g., 90 g) in portions to the reaction mixture, maintaining the temperature with an ice bath for 4 hours.[5]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the resin by filtration.
-
Neutralize the solution with sodium carbonate.[5] The resulting solution contains 2,5-anhydro-D-mannose.
-
For the reduction to this compound, a subsequent reduction step (e.g., with sodium borohydride) would be performed, followed by purification.
Protocol 2: General Procedure for Synthesis of C-3 Modified this compound Derivatives
This protocol outlines a general strategy for modifying the C-3 position of the this compound scaffold, starting from a key intermediate, 3-amino-3-deoxy-2,5-anhydro-D-mannitol.[8]
Starting Material: 3-Azido-3-deoxy-2,5-anhydro-D-mannitol (synthesized via diastereoselective ring-opening of 2,5:3,4-dianhydro-D-allitol).[8]
Step 1: Reduction to 3-Amino-3-deoxy-2,5-anhydro-D-mannitol
-
Dissolve 3-azido-3-deoxy-2,5-anhydro-D-mannitol in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.[8]
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain 3-amino-3-deoxy-2,5-anhydro-D-mannitol.
Step 2: C-3 Functionalization (Amide or Sulfonamide Formation)
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve 3-amino-3-deoxy-2,5-anhydro-D-mannitol in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[8]
-
Add the desired acylating or sulfonylating agent (e.g., an activated ester, acid chloride, or sulfonyl chloride).
-
Stir the reaction at room temperature for a specified time (e.g., 12 hours).[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the product using column chromatography.
Protocol 3: In Vitro GLUT5 Inhibition Assay using 6-[¹⁸F]FDF
This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the uptake of the radiolabeled fructose analog 6-deoxy-6-fluoro-D-fructose (6-[¹⁸F]FDF) in cancer cells.[4][8]
Materials:
-
GLUT5-expressing cancer cell line (e.g., EMT6 murine breast cancer cells)
-
Cell culture medium and supplements
-
Krebs-Ringer buffer
-
6-[¹⁸F]FDF radiotracer
-
Test compounds (2,5-AM derivatives)
-
D-fructose (as a control)
-
DMSO
-
Multi-well cell culture plates
-
Scintillation counter or gamma counter
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions to confluency in multi-well plates.
-
Compound Preparation: Dissolve the test compounds and D-fructose in a suitable solvent (e.g., ≤0.1% DMSO in Krebs-Ringer buffer) to prepare a range of concentrations.[8]
-
Competition Assay:
-
Wash the cells with Krebs-Ringer buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds or D-fructose for a specified time.
-
Add a fixed concentration of 6-[¹⁸F]FDF to each well and incubate for a defined period to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Measurement of Radioactivity: Lyse the cells and measure the intracellular radioactivity using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of inhibition of 6-[¹⁸F]FDF uptake against the logarithm of the inhibitor concentration. Determine the IC₅₀ value from the resulting dose-response curve.
Protocol 4: Inhibition of Gluconeogenesis in Isolated Rat Hepatocytes
This protocol details the procedure to assess the inhibitory effect of this compound on glucose production in primary hepatocytes.[3][9]
Materials:
-
Isolated rat hepatocytes from fasted rats
-
Glucose-free Dulbecco's modified Eagle's medium (DMEM)
-
Gluconeogenic substrates (e.g., sodium lactate, sodium pyruvate, alanine)
-
This compound
-
cAMP and dexamethasone (B1670325) (for stimulating gluconeogenesis)
-
Glucose assay kit
-
LDH assay kit (to assess cell viability)
-
Protein assay kit
Procedure:
-
Hepatocyte Isolation: Isolate primary hepatocytes from fasted rats using standard collagenase perfusion methods.
-
Pre-treatment: Pre-treat the hepatocytes with varying concentrations of this compound in glucose-free DMEM for a specified time (e.g., 1 hour).[9]
-
Stimulation of Gluconeogenesis: Stimulate gluconeogenesis by adding a cocktail of gluconeogenic precursors (e.g., 2 mM sodium lactate) and inducers (e.g., 10 µM cAMP and 50 nM dexamethasone).[9]
-
Incubation: Incubate the cells for a defined period (e.g., 2.5 hours).
-
Sample Collection: Collect the culture media for glucose and LDH measurement. Lyse the cells for protein determination.
-
Measurement:
-
Measure the glucose concentration in the collected media using a glucose assay kit.
-
Measure LDH levels to ensure that the observed effects are not due to cytotoxicity.[9]
-
Determine the total protein content of the cell lysates.
-
-
Data Analysis: Normalize the glucose production to the total protein content. Calculate the percentage inhibition of gluconeogenesis at different concentrations of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to this compound and its C-3 derivatives.
Caption: Workflow for the in vitro GLUT5 inhibition assay.
Caption: Intracellular action of 2,5-AM on key metabolic enzymes.
References
- 1. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gluconeogenesis by this compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Probing Fructose-Induced Signaling with 2,5-Anhydro-D-mannitol: Application Notes and Protocols
Application Notes
Introduction
Fructose (B13574), a monosaccharide commonly found in modern diets, is increasingly linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and obesity. Understanding the molecular signaling pathways activated by fructose is crucial for developing therapeutic interventions. Fructose metabolism in the liver is primarily initiated by the enzyme fructokinase (ketohexokinase), which phosphorylates fructose to fructose-1-phosphate. This rapid, unregulated phosphorylation can lead to a depletion of intracellular phosphate (B84403) and ATP, triggering a cascade of signaling events. A key downstream effector is the Carbohydrate-Responsive Element-Binding Protein (ChREBP), a transcription factor that upregulates genes involved in de novo lipogenesis (DNL), contributing to hepatic steatosis.[1][2][3]
2,5-Anhydro-D-mannitol as a Mechanistic Probe
This compound (2,5-AM) is a structural analog of fructose that serves as a powerful tool to dissect the mechanisms of fructose-induced signaling.[4][5] 2,5-AM is transported into cells and is a substrate for fructokinase, which phosphorylates it. This process mimics the initial step of fructose metabolism, leading to the sequestration of intracellular phosphate and subsequent depletion of ATP.[4] However, the phosphorylated form of 2,5-AM cannot be further metabolized in the glycolytic pathway. This critical difference allows researchers to isolate and study the specific signaling events triggered by the initial phosphorylation and ATP depletion, independent of downstream metabolic flux. By comparing the cellular responses to fructose with those to 2,5-AM, researchers can delineate which signaling events are direct consequences of ATP/phosphate depletion versus those that require the generation of downstream fructose metabolites.
Mechanism of Action
The primary mechanism of this compound involves its action as an antimetabolic fructose analog.[4] In hepatocytes, 2,5-AM is converted to 2,5-anhydromannitol-1-P and 2,5-anhydromannitol-1,6-P2.[6] This phosphorylation process traps intracellular phosphate, leading to a significant decrease in cellular ATP levels.[4] The resulting low-energy state inhibits ATP-dependent processes such as gluconeogenesis and glycogenolysis.[4][5][7] This ATP depletion is a key signaling event that can be studied to understand how cells sense and respond to energy stress, a central feature of high fructose exposure.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fructose signaling pathway and a general workflow for investigating its modulation by this compound.
References
- 1. Interactions of dietary fat and this compound on energy metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases hepatocyte sodium: transduction of a hepatic hunger stimulus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases hepatocyte calcium: implications for a hepatic hunger stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of carbohydrate metabolism by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Anhydro-D-mannitol in Cell Culture
Welcome to the technical support center for 2,5-Anhydro-D-mannitol (2,5-AM). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful cell culture experiments using this fructose (B13574) analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is a fructose analogue.[1] Its primary mechanism of action involves entering cells and being phosphorylated by hexokinase and phosphofructokinase to 2,5-anhydromannitol-1-phosphate and subsequently to 2,5-anhydromannitol-1,6-bisphosphate.[2][3] These phosphorylated forms cannot be further metabolized in the glycolytic pathway.[4] This leads to the inhibition of key enzymes in carbohydrate metabolism, such as fructose-1,6-bisphosphatase, and the activation of others, like pyruvate (B1213749) kinase.[2][3] The accumulation of these phosphorylated intermediates can also lead to a depletion of cellular ATP.[1][5][6]
Q2: What are the common applications of this compound in cell culture?
A2: this compound is utilized in various research applications, including:
-
Inhibition of gluconeogenesis and glycogenolysis: It is widely used to study glucose metabolism and its regulation in hepatocytes.[1][3][7]
-
Induction of a pseudo-fasted state: By altering cellular energy metabolism, it can mimic the metabolic conditions of fasting.[8]
-
Anti-aging studies: It has been identified as a novel anti-aging compound in yeast, extending chronological lifespan.[4]
-
Studying cellular energy sensing: Its effect on cellular ATP levels makes it a useful tool for investigating energy-sensing pathways.[4]
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in several common laboratory solvents. The following table summarizes its solubility:
| Solvent | Solubility |
| DMF | 25 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 5 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
| Data from Cayman Chemical.[1] |
Q4: What is a typical starting concentration for this compound in cell culture?
A4: The optimal concentration of this compound is highly dependent on the cell type and the desired biological effect. Based on published studies, a starting point for optimization could be:
-
Hepatocytes: 1 mM has been shown to inhibit gluconeogenesis and glycogenolysis.[3] Concentrations above 0.5 mM can cause a significant decrease in ATP.[9]
-
Yeast: 8 mM was effective in extending chronological lifespan.[4]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Guide
Problem: I am observing high levels of cell death after treatment with this compound.
-
Potential Cause 1: Concentration is too high.
-
Solution: Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. Start with a lower concentration range and use a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cell health. High concentrations of similar molecules like mannitol (B672) can induce osmotic stress and decrease cell viability.[10]
-
-
Potential Cause 2: Depletion of cellular ATP.
-
Solution: The mechanism of 2,5-AM involves the trapping of phosphate (B84403) and subsequent depletion of ATP, which can lead to cell death if severe.[1][5][6] Consider measuring cellular ATP levels to correlate with cell viability. If ATP depletion is the intended effect, you may need to accept a certain level of cell death or optimize the treatment duration.
-
-
Potential Cause 3: Contamination of the compound.
-
Solution: Ensure the purity of your this compound. If possible, obtain a certificate of analysis from the supplier.
-
Problem: I am not observing the expected biological effect.
-
Potential Cause 1: Concentration is too low.
-
Solution: Increase the concentration of this compound. Refer to the dose-response data you generated to select a higher, non-toxic concentration.
-
-
Potential Cause 2: Insufficient treatment time.
-
Solution: The metabolic effects of this compound may take time to manifest. Perform a time-course experiment to determine the optimal treatment duration.
-
-
Potential Cause 3: Cell line is not sensitive to this compound.
-
Solution: The expression of transporters and metabolic enzymes can vary between cell lines. Confirm that your cell line expresses the necessary machinery to take up and phosphorylate this compound.
-
Problem: I am seeing inconsistent results between experiments.
-
Potential Cause 1: Inconsistent preparation of this compound stock solution.
-
Solution: Prepare a large batch of the stock solution, aliquot, and store at -20°C to ensure consistency across experiments.[1] Ensure the compound is fully dissolved before use.
-
-
Potential Cause 2: Variation in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.
-
-
Potential Cause 3: Instability of the compound in culture media.
-
Solution: While generally stable, it is good practice to add fresh this compound to the media for each experiment.
-
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound
This protocol provides a general framework for a dose-response experiment to identify the optimal concentration of 2,5-AM for your specific application.
-
Preparation of Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., sterile PBS pH 7.2) to create a high-concentration stock solution (e.g., 100 mM).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for metabolic assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Dose-Response Treatment:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. A common starting range is 0.1, 0.5, 1, 5, 10, and 20 mM.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve 2,5-AM) and an untreated control.
-
Replace the existing medium in your cell culture plates with the medium containing the different concentrations of 2,5-AM.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on your experimental goals.
-
-
Assessment of Cellular Response:
-
Cell Viability: Use an appropriate assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the effect of different concentrations on cell viability.
-
Metabolic Readouts: Measure key metabolic parameters relevant to your study, such as cellular ATP levels, lactate (B86563) production, or glucose consumption.
-
Target-Specific Readouts: Analyze the specific endpoints of your experiment, such as gene or protein expression, or enzyme activity.
-
-
Data Analysis:
-
Plot cell viability and your experimental readouts as a function of this compound concentration.
-
Determine the optimal concentration that produces the desired biological effect with minimal cytotoxicity.
-
Quantitative Data Summary
Table 1: Effect of this compound on Yeast Chronological Lifespan
| 2,5-AM Concentration (mM) | Cell Survival on Day 4 (%) | Cell Survival on Day 7 (%) |
| 0 | ~50 | <20 |
| 8 | ~80 | ~75 |
| Data is an approximation from a study on Saccharomyces cerevisiae.[4] |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for optimizing 2,5-AM concentration.
Caption: Troubleshooting workflow for 2,5-AM experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on membrane potential in rat hepatocyte couplets and hepatocyte monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glycogenolysis by 2,5‐anhydro‐D‐mannitol in isolated rat hepatocytes [ouci.dntb.gov.ua]
- 8. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
2,5-Anhydro-D-mannitol stability and storage best practices
This technical support center provides guidance on the stability and best storage practices for 2,5-Anhydro-D-mannitol, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
This compound should be stored in a well-closed container in a refrigerator.[1] Recommended storage temperatures vary slightly by supplier but are consistently in the range of 0°C to 8°C.[1][2][3][4]
Q2: What is the shelf life of this compound?
When stored under the recommended conditions (-20°C), this compound has a stability of at least four years.[5]
Q3: How should I prepare aqueous solutions of this compound, and how long are they stable?
Aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers. It is recommended not to store aqueous solutions for more than one day.[6] For organic solvents, stock solutions can be made in ethanol, DMSO, and dimethylformamide (DMF).[6]
Q4: What are the signs of degradation of this compound?
While specific degradation products for this compound are not well-documented in the provided search results, general signs of degradation for solid sugar-like compounds can include discoloration (browning or yellowing), changes in physical appearance (e.g., from a crystalline solid to a sticky paste), and a decrease in solubility.
Q5: Is this compound sensitive to light or moisture?
While the search results do not explicitly mention light sensitivity, it is good practice to store chemical compounds in the dark. Mannitol, a related compound, has low hygroscopicity.[7] However, it is always recommended to store this compound in a well-closed container to protect it from moisture.[1]
Data Summary
Recommended Storage Conditions for Solid this compound
| Supplier/Source | Recommended Storage Temperature |
| Synthose | 0°C to 8°C[2] |
| Cayman Chemical | -20°C[5] |
| Biosynth | 2°C to 8°C[1] |
| Carl ROTH | +2°C to +8°C[3] |
| ECHEMI | 2°C to 8°C[4] |
Troubleshooting Guide
Q: My this compound appears discolored (yellowish/brownish). Can I still use it?
A: Discoloration can be a sign of degradation. While D-mannitol has been observed to turn into a dark-brown, sticky paste upon thermal degradation[8], the specific degradation pathway for this compound is not detailed. It is recommended to use a fresh, unopened lot of the compound for critical experiments. If you must use the discolored material, a purity analysis (e.g., by HPLC) is advised to confirm its integrity.
Q: I am having trouble dissolving this compound in an aqueous buffer, although it was soluble before. What could be the issue?
A: Difficulty in dissolution could indicate degradation or the presence of impurities. Ensure that you are using a fresh buffer and that the pH is appropriate. The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[6] If the compound still does not dissolve, it may have degraded, and using a new vial is recommended.
Q: My experimental results are inconsistent when using different lots of this compound. What should I do?
A: Inconsistent results between lots can be due to variations in purity or degradation of older lots. It is crucial to record the lot number for each experiment. If you suspect lot-to-lot variability, it is advisable to test a new, unopened lot and compare the results. If the issue persists, contact the supplier for a certificate of analysis for each lot.
Visual Guides
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Experimental workflow highlighting stability checkpoints for this compound.
Experimental Protocols
Protocol: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of a this compound sample. Specific parameters may need to be optimized for the available equipment and columns.
Objective: To determine the purity of a this compound sample and detect potential degradation products.
Materials:
-
This compound (test sample and a reference standard from a new, unopened lot)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
HPLC system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD)
-
Amine-based or a suitable polar stationary phase column
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in 10 mL of the mobile phase to obtain a concentration of about 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Dissolve in 10 mL of the mobile phase to obtain a concentration of about 1 mg/mL.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase).
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
-
Data Analysis:
-
Compare the retention time of the major peak in the sample chromatogram with that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The presence of significant additional peaks in the sample chromatogram may indicate the presence of impurities or degradation products.
-
References
- 1. This compound | 41107-82-8 | MA04572 | Biosynth [biosynth.com]
- 2. synthose.com [synthose.com]
- 3. This compound, 100 mg, CAS No. 41107-82-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. roquette.com [roquette.com]
- 8. researchgate.net [researchgate.net]
solubility issues with 2,5-Anhydro-D-mannitol in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Anhydro-D-mannitol, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound (2,5-AM) is a fructose (B13574) analogue.[1][2] In research, it is primarily used as an antimetabolic agent to study carbohydrate metabolism.[1][3] It acts by inhibiting key enzymes in gluconeogenesis and glycogenolysis within the liver, leading to a decrease in cellular ATP levels.[1][4] This effect mimics a state of fasting and is used to induce feeding behavior in animal models, making it a valuable tool in metabolic research.[1][2]
Q2: What are the general solubility properties of this compound?
A2: this compound is a white crystalline solid.[5][6][7] It is soluble in water and methanol, and also in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[1][5][6] Its solubility in aqueous buffers can be limited. For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1][5]
Q3: Are there stability concerns with aqueous solutions of this compound?
A3: Yes, it is highly recommended to prepare aqueous solutions of this compound fresh and not to store them for more than one day.[5] This suggests potential for degradation or instability in aqueous environments over time. For longer-term storage, it is advisable to prepare stock solutions in anhydrous organic solvents like DMSO or ethanol and store them at -20°C.[8][9]
Q4: How does this compound exert its biological effects?
A4: this compound is taken up by hepatocytes where it is phosphorylated to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate. These phosphorylated metabolites inhibit fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis, and activate pyruvate (B1213749) kinase, a key enzyme in glycolysis.[4] This disruption of glucose metabolism leads to a depletion of hepatic ATP, which triggers a signal transmitted via the vagus nerve to the brain, ultimately stimulating feeding behavior.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound directly in aqueous buffer. | Limited aqueous solubility at the desired concentration. | - Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO (up to 30 mg/mL) or ethanol (up to 5 mg/mL) and then dilute it into your aqueous buffer.[1][5] - For direct dissolution in aqueous media, try gentle heating or sonication. One source indicates a high solubility in water (175 mg/mL) can be achieved with ultrasonic assistance. - Ensure the final concentration of the organic solvent in your experimental system is low enough to not cause any biological effects.[5] |
| Precipitation observed in the aqueous solution after preparation or storage. | The concentration exceeds the solubility limit in the specific buffer, temperature, or pH. Solution instability over time. | - Prepare the aqueous solution fresh for each experiment and avoid storing it for more than a day.[5] - If a stock solution in an organic solvent was used, ensure it was properly vortexed before making the final dilution. - Consider filtering the final aqueous solution through a 0.22 µm filter before use, especially for cell culture applications.[10] |
| Variability in experimental results when using previously prepared aqueous solutions. | Degradation of this compound in the aqueous solution. | - Always use freshly prepared aqueous solutions.[5] - For critical experiments, consider quantifying the concentration of this compound in your prepared solution before use. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1][5] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| Water | 175 mg/mL (with sonication) | |
| Methanol | Soluble (specific value not provided) | [6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound crystalline solid in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 30 mg/mL in DMSO).
-
Vortex the solution until the solid is completely dissolved. Purging with an inert gas before sealing is recommended for long-term storage.[5]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Thaw an aliquot of the this compound stock solution.
-
Vortex the stock solution briefly.
-
Perform serial dilutions of the stock solution into your desired sterile aqueous buffer (e.g., PBS, cell culture medium) to reach the final working concentration.
-
Ensure the final concentration of the organic solvent is minimal and does not affect your experimental setup.
-
Use the freshly prepared aqueous solution immediately and do not store for more than 24 hours.[5]
Protocol 3: Direct Preparation of an Aqueous Solution
-
Weigh the desired amount of this compound crystalline solid.
-
Add the desired volume of aqueous buffer.
-
If dissolution is slow, gently warm the solution or use a sonicator bath until the solid is fully dissolved.
-
Allow the solution to return to the experimental temperature before use.
-
Use the freshly prepared solution immediately.
Visualizations
Caption: Signaling pathway of this compound in hepatocytes leading to increased feeding behavior.
Caption: Recommended workflow for preparing this compound solutions for experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. synthose.com [synthose.com]
- 7. This compound | 41107-82-8 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Anhydro-D-mannitol Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 2,5-Anhydro-D-mannitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most frequently used starting materials for the synthesis of this compound are D-mannitol and D-glucosamine.[1]
Q2: What is the primary method for synthesizing this compound from D-mannitol?
The primary method is the acid-catalyzed intramolecular dehydration of D-mannitol. This reaction typically involves heating D-mannitol in the presence of an acid catalyst.
Q3: What are the main challenges in the synthesis of this compound?
The main challenges include:
-
Formation of isomeric byproducts: The acid-catalyzed dehydration of D-mannitol can lead to the formation of other anhydro sugars, such as 1,4-anhydro-D-mannitol and 1,5-anhydro-D-mannitol, in addition to the desired 2,5-anhydro isomer.
-
Complex product mixtures: The reaction can result in a complex mixture of the starting material, the desired product, and various byproducts, making purification difficult.[2]
-
Low yields: Achieving high yields of the desired 2,5-anhydro isomer can be challenging due to the formation of byproducts and potential for degradation under harsh acidic conditions.
-
Purification difficulties: Separating this compound from the unreacted starting material and its isomers often requires chromatographic techniques, which can be time-consuming and require careful optimization.
Q4: How can the purity of this compound be assessed?
Purity is commonly assessed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and identify impurities. A purity of at least 98% can be confirmed by 1H-NMR.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and detector (e.g., refractive index detector) is used to quantify the purity and separate isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: The melting point of pure this compound is reported to be between 101-102°C.[3]
Troubleshooting Guides
Synthesis Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. A gradual increase in reaction temperature might be necessary, but be cautious of increased byproduct formation. |
| Degradation of product: Prolonged exposure to strong acid and high temperatures can lead to degradation. | Consider using a milder acid catalyst or a lower reaction temperature for a longer duration. The use of an acidic ion-exchange resin, which can be easily filtered off, has been reported as a catalyst.[2] | |
| Suboptimal acid concentration: The concentration of the acid catalyst is critical. | Titrate the concentration of the acid catalyst to find the optimal balance between reaction rate and byproduct formation. | |
| Presence of multiple spots on TLC/peaks in HPLC corresponding to isomers | Non-selective reaction conditions: The reaction conditions may favor the formation of other anhydro isomers (e.g., 1,4- and 1,5-anhydro-D-mannitol). | Modify the reaction conditions. For instance, intramolecular dehydration of mannitol (B672) in high-temperature liquid water without acid catalysts has been shown to produce this compound and 1,4-anhydromannitol as major products.[4] The choice of acid and solvent can influence the product distribution. |
| Reaction mixture is dark or contains char | Product or starting material degradation: This is often a sign of decomposition due to overly harsh reaction conditions (high temperature or high acid concentration). | Reduce the reaction temperature and/or the concentration of the acid catalyst. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Reaction does not proceed to completion | Insufficient catalyst: The amount of acid catalyst may not be sufficient to drive the reaction forward. | Increase the catalyst loading incrementally while monitoring for an increase in byproduct formation. |
| Water removal: The presence of water can inhibit the dehydration reaction. | If feasible for the chosen setup, consider methods for removing water as it is formed, for example, by using a Dean-Stark apparatus. |
Purification Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in separating this compound from D-mannitol | Similar polarity: Both compounds are highly polar and may have similar retention factors on silica (B1680970) gel. | Column Chromatography: Use a more polar solvent system (e.g., a higher percentage of methanol (B129727) in dichloromethane (B109758) or ethyl acetate). Consider using a different stationary phase, such as a bonded-phase silica (e.g., amino or diol).Crystallization: Attempt fractional crystallization from a suitable solvent system. The solubility of D-mannitol and this compound may differ sufficiently in certain solvents to allow for separation. |
| Co-elution of anhydro sugar isomers during column chromatography | Very similar chemical properties: Isomers often have very similar polarities, making their separation challenging. | Optimize Chromatography Conditions: - Solvent System: Employ a shallow gradient elution or isocratic elution with a carefully optimized solvent mixture.- Stationary Phase: Test different stationary phases. Ion-exchange chromatography has been used for the separation of sugar isomers.[5][6] For example, a weakly acidic cation exchange resin has been used for the separation of anhydrosugars.[7]- Column Dimensions: Use a longer column or a column with a smaller particle size for higher resolution. |
| Product crystallizes on the chromatography column | Low solubility in the mobile phase: The chosen eluent may not be a good solvent for the product at the concentration being loaded. | Adjust Mobile Phase: Increase the polarity of the mobile phase. Load Less Material: Reduce the amount of crude product loaded onto the column in a single run. Use a Co-solvent: Dissolve the sample in a small amount of a stronger, more polar solvent before loading it onto the column. |
| Low recovery of product after chromatography | Adsorption to the stationary phase: The product may be irreversibly adsorbed to the silica gel. | Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a polar solvent like methanol or triethylamine (B128534) before packing the column. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica. |
| Final product is an oil or a sticky solid instead of a crystalline solid | Presence of impurities: Even small amounts of isomeric byproducts or residual solvent can inhibit crystallization. | Re-purify: If impurities are detected by NMR or HPLC, an additional round of purification may be necessary. Trituration: Attempt to induce crystallization by triturating the oil with a non-solvent. Seed Crystals: If available, add a small seed crystal of pure this compound to the oil. Lyophilization: If the product is water-soluble, lyophilization can sometimes yield a solid powder. |
Experimental Protocols
Synthesis of this compound from D-Glucosamine[1]
This method involves the deamination and subsequent reduction of D-glucosamine.
Materials:
-
D-Glucosamine
-
Sodium nitrite (B80452) (NaNO2)
-
Acetic acid
-
Sodium borohydride (B1222165) (NaBH4)
-
Cation exchange resin (e.g., Dowex 50W-X8, H+ form)
-
Anion exchange resin (e.g., Dowex 1-X8, formate (B1220265) form)
-
Methanol
-
Water
Procedure:
-
Deamination: Dissolve D-glucosamine in water and cool the solution in an ice bath. Add acetic acid, followed by the slow, portion-wise addition of sodium nitrite. Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).
-
Reduction: After completion of the deamination, add sodium borohydride in small portions to the reaction mixture while keeping the temperature low. Stir until the reduction is complete.
-
Purification:
-
Pass the reaction mixture through a column of cation exchange resin (H+ form) to remove cations.
-
Elute the product with water.
-
Pass the eluate through a column of anion exchange resin (formate form) to remove anions.
-
Collect the eluate containing the product.
-
-
Isolation: Concentrate the eluate under reduced pressure to obtain a syrup. Crystallize the product from a suitable solvent such as methanol or ethanol.
Note: This is a generalized procedure based on established methods. Researchers should consult the original literature for specific quantities and detailed reaction conditions.[1]
Data Presentation
Table 1: Comparison of Synthesis Parameters (Illustrative)
| Starting Material | Catalyst | Reaction Conditions | Typical Yield (%) | Key Challenges |
| D-Mannitol | Strong Acid (e.g., H2SO4) | High Temperature (e.g., 120-140 °C) | 30-50% | Formation of multiple isomers, product degradation. |
| D-Mannitol | Acidic Ion-Exchange Resin | High Temperature (e.g., 150-170 °C) | ~55% (in crude product)[2] | Requires separation from other anhydro-sugars.[2] |
| D-Glucosamine | NaNO2 / Acetic Acid, then NaBH4 | Low Temperature | Variable | Multi-step process, requires careful control of reaction conditions. |
Note: The yields are indicative and can vary significantly based on the specific reaction conditions and purification methods employed.
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. scispace.com [scispace.com]
- 3. synthose.com [synthose.com]
- 4. Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. lmaleidykla.lt [lmaleidykla.lt]
Technical Support Center: Troubleshooting GLUT5 Inhibition Assays
Welcome to the technical support center for GLUT5 inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of GLUT5 experimentation and troubleshoot inconsistent results. Below, you will find a series of frequently asked questions (FAQs) and detailed guides to help you identify and resolve common issues encountered during your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions to enhance the reliability and reproducibility of your GLUT5 inhibition assays.
Q1: Why am I observing high variability between my replicate wells?
A: High variability between replicate wells is a common issue that can obscure the true effect of your test compounds. Several factors can contribute to this problem.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Variations in cell number per well will lead to different levels of fructose (B13574) uptake. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can alter cell health and compound concentrations. To mitigate this, avoid using the outermost wells or fill them with a buffer to maintain humidity. |
| Inaccurate Pipetting | Small volumes of inhibitors or substrates can be difficult to pipette accurately. Use calibrated pipettes and consider preparing master mixes to be distributed to replicate wells. |
| Cell Clumping | Clumped cells will not have uniform access to substrates and inhibitors. Ensure single-cell suspension after trypsinization and before seeding. |
Q2: My IC50 values for the same inhibitor are inconsistent between experiments. What could be the cause?
A: Fluctuations in IC50 values across different experimental runs can be frustrating and point to underlying variability in your assay conditions.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Cell Passage Number | Cell lines can exhibit phenotypic changes at high passage numbers, including altered expression of transporters like GLUT5. It is recommended to use cells within a consistent and low passage number range for all experiments.[1][2] |
| Cell Health and Confluency | Assays should be performed on healthy, exponentially growing cells. Over-confluent or stressed cells may exhibit altered metabolic activity and transporter expression. Standardize the cell confluency at the start of each experiment. |
| Inhibitor Stock and Dilution | Ensure your inhibitor is fully dissolved and stable in the chosen solvent. Prepare fresh serial dilutions for each experiment from a validated stock solution to avoid degradation or precipitation issues. |
| Incubation Times | Both pre-incubation with the inhibitor and incubation with the fructose substrate should be precisely timed and consistent across all experiments. |
Q3: I am seeing a very low signal-to-noise ratio or a flat dose-response curve. What should I investigate?
A: A low signal-to-noise ratio can make it difficult to discern a true inhibitory effect. This often points to issues with either low transporter activity or high background signal.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Low GLUT5 Expression | The cell line you are using may have low endogenous expression of GLUT5. Verify GLUT5 expression levels via qPCR or Western blot. Consider using a cell line known to have higher GLUT5 expression (e.g., certain breast cancer cell lines) or a system with stably overexpressed GLUT5.[3] |
| Suboptimal Substrate Concentration | The concentration of labeled fructose may be too low to generate a robust signal. While the K_m of GLUT5 for fructose is in the millimolar range, it's important to optimize the substrate concentration for your specific cell type and assay conditions.[4][5] |
| High Background Signal | This can be due to non-specific binding of the labeled fructose to the cells or the plate. Ensure thorough and consistent washing steps after incubation with the labeled substrate. Including a control with a known GLUT inhibitor like cytochalasin B can help determine the level of non-specific uptake.[6][7][8] |
| Serum Starvation Effects | While serum starvation can increase the uptake of some glucose transporters, its effect on GLUT5 can be cell-type dependent. If you are serum-starving your cells, ensure this step is consistent and does not negatively impact cell viability or GLUT5 expression. |
Experimental Protocols
Cell-Based [¹⁴C]-Fructose Uptake Inhibition Assay
This protocol describes a common method for assessing GLUT5 inhibition in a whole-cell format.
Materials:
-
Cells expressing GLUT5 (e.g., MCF-7, Caco-2)
-
24-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[¹⁴C]-D-fructose
-
Test inhibitors and controls (e.g., MSNBA, cytochalasin B)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Washing: On the day of the assay, gently wash the cell monolayers twice with pre-warmed KRH buffer.
-
Inhibitor Pre-incubation: Add KRH buffer containing the desired concentrations of your test inhibitor or vehicle control to each well. Incubate for 10-30 minutes at 37°C.
-
Fructose Uptake: Initiate fructose uptake by adding KRH buffer containing [¹⁴C]-D-fructose (final concentration typically in the low mM range) and the corresponding inhibitor concentration.
-
Incubation: Incubate for a predetermined time (e.g., 5-15 minutes). This should be within the linear range of uptake for your cell line.
-
Stopping the Assay: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS) to each well.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
GLUT5 Proteoliposome Transport Assay
This in vitro method allows for the study of GLUT5 transport in a more controlled, cell-free environment.
Materials:
-
Purified GLUT5 protein
-
Liposomes (e.g., from soy phosphatidylcholine and cholesterol)
-
[¹⁴C]-D-fructose
-
HEPES-Tris buffer (pH 7.5)
-
Test inhibitors
-
Filtration apparatus
Procedure:
-
Proteoliposome Preparation: Reconstitute purified GLUT5 protein into pre-formed liposomes.
-
Pre-incubation: Pre-incubate the proteoliposomes in a buffer solution.
-
Initiation of Uptake: Start the transport assay by adding the proteoliposomes to a buffer solution containing [¹⁴C]-D-fructose and the test inhibitor at various concentrations.
-
Time Course: Allow the uptake to proceed for a specific time (e.g., 30 seconds to 2 minutes) at room temperature.[9]
-
Termination and Filtration: Stop the reaction by rapid filtration through a membrane filter to separate the proteoliposomes from the radioactive solution.
-
Washing: Quickly wash the filter with ice-cold buffer to remove any non-transported radioactivity.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the amount of fructose transported and calculate the percentage of inhibition for each inhibitor concentration to derive the IC50 value.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for GLUT5 inhibition assays. Note that these values can be cell-type and assay-dependent and should be used as a starting point for optimization.
Table 1: Reported IC50 Values for GLUT5 Inhibitors
| Inhibitor | Cell Line / System | Assay Type | Reported IC50 |
| MSNBA | MCF-7 cells | [¹⁴C]-Fructose Uptake | 5.8 ± 0.5 µM[6][8] |
| MSNBA | Yeast expressing GLUT5 | Fructose Uptake | ~5.8 µM[2][10] |
| (-)-epicatechin-gallate (ECG) | Yeast expressing hGLUT5 | Fructose Uptake | K_i value comparable to previous reports[4] |
| Quercetin | Caco-2 cells | Fructose Uptake | 29.64 µg/mL[11] |
| S-700 | CHO cells (human GLUT5) | Fructose Uptake | 59 nM[5] |
| S-700 | CHO cells (mouse GLUT5) | Fructose Uptake | 28 nM[5] |
| D-Fructose | EMT6 cells | 6-NBDF Uptake | 1.7 M[2][10] |
Table 2: Recommended Starting Conditions for GLUT5 Assays
| Parameter | Recommended Range | Notes |
| pH | 7.4 - 7.5 | GLUT5 activity is sensitive to pH. Maintain a stable physiological pH. |
| Temperature | Room Temperature to 37°C | Cell-based assays are typically performed at 37°C, while vesicle assays can be done at room temperature. |
| Fructose Concentration | 1-10 mM | Should be around the K_m of GLUT5 for fructose (reported to be between 6-15 mM).[4] |
| Cell Seeding Density (96-well plate) | 5,000 - 20,000 cells/well | This is highly cell-type dependent and should be optimized to ensure 80-90% confluency at the time of the assay. |
| Inhibitor Pre-incubation Time | 10 - 60 minutes | Should be optimized for each inhibitor. |
| Fructose Uptake Time | 2 - 30 minutes | Must be within the linear range of uptake for the specific cell line and conditions. |
Visualizations
GLUT5 Transport and Inhibition Mechanism
The following diagram illustrates the facilitated diffusion of fructose through the GLUT5 transporter and how an inhibitor can block this process.
Caption: GLUT5-mediated fructose transport and competitive inhibition.
Troubleshooting Workflow for Inconsistent GLUT5 Assay Results
This workflow provides a logical sequence of steps to diagnose and resolve common issues in GLUT5 inhibition assays.
Caption: A decision tree for troubleshooting inconsistent GLUT5 assay data.
References
- 1. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 2. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Establishing a yeast-based screening system for discovery of human GLUT5 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Serum Factor Induces Insulin-Independent Translocation of GLUT4 to the Cell Surface which Is Maintained in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Slc2a5 (Glut5) Is Essential for the Absorption of Fructose in the Intestine and Generation of Fructose-induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 2,5-Anhydro-D-mannitol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 2,5-Anhydro-D-mannitol in experiments, with a focus on minimizing and troubleshooting its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (2,5-AM) is a fructose (B13574) analog that primarily acts as an inhibitor of gluconeogenesis.[1][2] Within the cell, it is phosphorylated to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate (2,5-AMBP).[1] The bisphosphate form, 2,5-AMBP, is a potent competitive inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenic pathway.[1]
Q2: What are the known off-target effects of this compound?
A2: The phosphorylated metabolites of 2,5-AM can interact with several other enzymes involved in carbohydrate metabolism, leading to off-target effects. These include:
-
Activation of Pyruvate (B1213749) Kinase (PK): 2,5-AMBP is an allosteric activator of pyruvate kinase, which can stimulate glycolysis.[1][3]
-
Inhibition of Phosphofructokinase-1 (PFK-1): At high concentrations, 2,5-AMBP can inhibit PFK-1.[4]
-
Inhibition of Glycogen Phosphorylase and Phosphoglucomutase: this compound-1-phosphate can inhibit these enzymes, thereby affecting glycogenolysis.[1]
-
Depletion of Cellular ATP: The phosphorylation of 2,5-AM consumes ATP, which can lead to a decrease in cellular energy levels, especially at higher concentrations of 2,5-AM.[4][5]
Q3: What are some common unexpected experimental outcomes when using this compound?
A3: Researchers may observe a range of unexpected results due to the off-target effects of 2,5-AM. These can include:
-
Alterations in glycolytic flux: Due to the dual effects on PFK-1 (inhibition) and pyruvate kinase (activation), the net effect on glycolysis can be complex and context-dependent.
-
Changes in cellular ATP levels: A significant drop in ATP can have widespread consequences on cellular processes beyond metabolism.
-
Unanticipated changes in cell viability or proliferation: These can be a secondary consequence of metabolic disruption and energy depletion.[6]
-
Effects on cellular signaling pathways: Changes in the levels of key metabolites like ATP and fructose bisphosphate can impact signaling pathways that sense cellular energy status.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects of this compound in your experiments.
Problem 1: Ambiguous results - Is the observed effect due to FBPase inhibition or off-target effects?
Solution: A multi-pronged approach involving careful experimental design and specific control experiments is crucial to dissect the on-target versus off-target effects of 2,5-AM.
Experimental Workflow for Differentiating On-Target and Off-Target Effects
Caption: A stepwise workflow to distinguish the intended FBPase inhibition from other metabolic effects of this compound.
Detailed Steps:
-
Dose-Response Analysis:
-
Rationale: Off-target effects often occur at higher concentrations than on-target effects. Establishing a dose-response curve for the phenotype of interest can provide initial clues.
-
Methodology: Treat cells with a range of 2,5-AM concentrations and identify the minimal concentration required to elicit the desired effect.
-
-
Direct Measurement of FBPase Activity:
-
Rationale: To confirm that 2,5-AM is inhibiting its primary target in your experimental system.
-
Methodology: Utilize a commercial FBPase activity assay kit or a published spectrophotometric method. (See Experimental Protocols section for a detailed protocol).
-
-
Measurement of Off-Target Enzyme Activity:
-
Rationale: To directly assess the impact of 2,5-AM on key off-target enzymes.
-
Methodology: Measure the activity of PFK-1 and pyruvate kinase in cell lysates treated with 2,5-AM. (See Experimental Protocols section for detailed protocols).
-
-
Quantification of Key Metabolites:
-
Rationale: Changes in the levels of ATP, lactate, and pyruvate can indicate the engagement of off-target pathways.
-
Methodology: Use commercially available kits or established biochemical assays to measure the intracellular concentrations of these metabolites.
-
-
Genetic Controls:
-
Rationale: Using cells with genetically silenced FBPase (e.g., via siRNA, shRNA, or CRISPR/Cas9) is a powerful way to mimic the on-target effect of 2,5-AM. If the phenotype observed with 2,5-AM is recapitulated in FBPase knockdown/knockout cells, it strongly suggests an on-target effect.
-
Methodology: Transfect cells with constructs to reduce or eliminate FBPase expression and compare the resulting phenotype to that of wild-type cells treated with 2,5-AM.
-
-
Alternative, Specific FBPase Inhibitors:
-
Methodology: Treat cells with a highly specific FBPase inhibitor, such as a benzoxazolo-sulfonamide compound (e.g., FBPase-1 Inhibitor, CAS 883973-99-7), and compare the outcome to that of 2,5-AM treatment.[7]
Problem 2: Unexpected Changes in Glycolytic Flux.
Solution: The dual action of 2,5-AM metabolites on PFK-1 (inhibition at high concentrations) and pyruvate kinase (activation) can lead to complex effects on glycolysis.
Logical Relationship of 2,5-AM's Dual Effects on Glycolysis
Caption: 2,5-AMBP has opposing effects on key glycolytic enzymes, leading to complex outcomes.
Troubleshooting Steps:
-
Measure Enzyme Kinetics: Determine the IC50 of 2,5-AMBP for PFK-1 and the EC50 for PK activation in your system to understand the concentration-dependent effects.
-
Metabolic Flux Analysis: For a more in-depth understanding, perform metabolic flux analysis using isotopic tracers (e.g., 13C-glucose) to map the flow of carbons through the glycolytic and related pathways in the presence of 2,5-AM.
Problem 3: Significant Decrease in Cellular ATP Levels.
Solution: The phosphorylation of 2,5-AM consumes ATP. This effect is more pronounced at higher concentrations.
Troubleshooting Steps:
-
Optimize 2,5-AM Concentration: Use the lowest effective concentration of 2,5-AM as determined by your dose-response analysis.
-
Monitor ATP Levels: Routinely measure cellular ATP levels in your experiments to be aware of any significant energy depletion.
-
Control for ATP Depletion: If possible, include a control that mimics ATP depletion without affecting the metabolic pathways of interest to distinguish the effects of energy stress from the specific inhibition of FBPase.
Data Summary
Table 1: Known On-Target and Off-Target Effects of this compound Metabolites
| Metabolite | Target Enzyme | Effect |
| This compound-1,6-bisphosphate | Fructose-1,6-bisphosphatase (FBPase) | Inhibition (On-Target) |
| This compound-1,6-bisphosphate | Pyruvate Kinase (PK) | Activation |
| This compound-1,6-bisphosphate | Phosphofructokinase-1 (PFK-1) | Inhibition (at high conc.) |
| This compound-1-phosphate | Glycogen Phosphorylase | Inhibition |
| This compound-1-phosphate | Phosphoglucomutase | Inhibition |
Experimental Protocols
Protocol 1: Measurement of Fructose-1,6-bisphosphatase (FBPase) Activity
This protocol is based on a coupled enzyme assay where the product of the FBPase reaction, fructose-6-phosphate (B1210287), is converted to glucose-6-phosphate, which then leads to the reduction of NADP+ to NADPH, measured at 340 nm.
Materials:
-
Cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 150 mM KCl)
-
Fructose-1,6-bisphosphate (FBP) solution
-
Phosphoglucose (B3042753) isomerase
-
Glucose-6-phosphate dehydrogenase
-
NADP+
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare cell lysates according to standard protocols and determine the protein concentration.
-
Prepare a reaction mixture containing assay buffer, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+.
-
Add a specific amount of cell lysate to each well of a 96-well plate.
-
Initiate the reaction by adding the FBP solution.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 30-60 minutes).
-
The rate of increase in absorbance at 340 nm is proportional to the FBPase activity.
Protocol 2: Measurement of Phosphofructokinase-1 (PFK-1) Activity
This protocol is based on a coupled enzyme assay where the product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase, and the subsequent products are used in reactions that lead to the oxidation of NADH to NAD+, measured at 340 nm.[8][9][10]
Materials:
-
Cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 100 mM KCl)
-
Fructose-6-phosphate solution
-
ATP solution
-
Aldolase
-
Triose-phosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
NADH
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Prepare a reaction mixture containing assay buffer, aldolase, triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH.
-
Add a specific amount of cell lysate to each well.
-
Initiate the reaction by adding fructose-6-phosphate and ATP.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C.
-
The rate of decrease in absorbance at 340 nm is proportional to the PFK-1 activity.
Protocol 3: Measurement of Pyruvate Kinase (PK) Activity
This protocol is based on a coupled enzyme assay where the product of the PK reaction, pyruvate, is used by lactate dehydrogenase to oxidize NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.[11][12]
Materials:
-
Cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP) solution
-
ADP solution
-
Lactate dehydrogenase (LDH)
-
NADH
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Prepare a reaction mixture containing assay buffer, LDH, and NADH.
-
Add a specific amount of cell lysate to each well.
-
Initiate the reaction by adding PEP and ADP.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C.
-
The rate of decrease in absorbance at 340 nm is proportional to the PK activity.
References
- 1. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gluconeogenesis by this compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on membrane potential in rat hepatocyte couplets and hepatocyte monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. A radioassay for phosphofructokinase-1 activity in cell extracts and purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strona domeny infona.pl [infona.pl]
- 10. researchgate.net [researchgate.net]
- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 12. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2,5-Anhydro-D-mannitol: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2,5-Anhydro-D-mannitol is a critical process. This guide provides a comprehensive technical support center, complete with troubleshooting advice and frequently asked questions, to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the acid-catalyzed dehydration of D-mannitol, a prevalent synthetic route.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the acid-catalyzed dehydration of D-mannitol can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the acid catalyst.
-
Side Product Formation: Over-dehydration or alternative cyclization pathways can lead to the formation of undesired byproducts such as 1,4-anhydro-D-mannitol and dianhydro-D-mannitol (isomannide).[1][2] High temperatures and prolonged reaction times can favor the formation of these byproducts.
-
Product Degradation: The desired product, this compound, may degrade under harsh acidic conditions or high temperatures.
-
Inefficient Purification: Significant loss of product can occur during the purification steps, especially if the separation of this compound from other anhydro-sugar isomers is not optimized.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
A2: The primary byproducts in the dehydration of D-mannitol are other anhydro-sugars. The most common are 1,4-anhydro-D-mannitol and the di-dehydrated product, 1,4:3,6-dianhydro-D-mannitol (isomannide).[1][2] The formation of these isomers is influenced by the reaction conditions. For instance, studies on the intramolecular dehydration of mannitol (B672) in high-temperature liquid water have shown that at elevated temperatures, the formation of 1,4-anhydromannitol can be a significant competing reaction.[1][2]
Q3: How can I optimize the reaction conditions to favor the formation of this compound?
A3: Optimization involves a careful balance of temperature, reaction time, and catalyst concentration.
-
Temperature: Lowering the reaction temperature can help to minimize the formation of over-dehydrated byproducts. However, the temperature must be high enough to drive the reaction at a reasonable rate.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is crucial to stop the reaction once the maximum yield of the desired product is achieved, preventing its degradation or conversion to other products.
-
Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) should be optimized. Too low a concentration will result in a slow or incomplete reaction, while too high a concentration can lead to excessive side product formation and degradation.
Q4: What is the best method for purifying this compound from the reaction mixture?
A4: Column chromatography is a common and effective method for purifying this compound from the reaction mixture.[3] Given the similar polarities of the different anhydro-mannitol isomers, a well-optimized chromatographic system is essential. The choice of eluent system will depend on the specific byproducts present. It is often necessary to test different solvent systems to achieve good separation.
Experimental Protocols
Method 1: Acid-Catalyzed Dehydration of D-Mannitol
This method involves the intramolecular dehydration of D-mannitol using a strong acid catalyst.
Materials:
-
D-Mannitol
-
Sulfuric Acid (concentrated)
-
Water
-
Sodium Carbonate or other suitable base for neutralization
-
Silica (B1680970) gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., ethyl acetate/methanol mixtures)
Procedure:
-
Dissolve D-mannitol in water.
-
Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath. The final concentration of the acid should be optimized, but a common starting point is in the range of 1-3 M.
-
Heat the reaction mixture to a controlled temperature (e.g., reflux at 104°C) and monitor the reaction progress by TLC or HPLC.[4]
-
Once the reaction is complete (as determined by the consumption of starting material and maximization of the product spot), cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium carbonate until the pH is approximately 7.
-
Remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to separate this compound from other isomers and unreacted starting material.
Method 2: Synthesis from D-Glucosamine (Deamination and Reduction)
An alternative route involves the deamination of D-glucosamine followed by reduction.[5]
Materials:
-
D-Glucosamine hydrochloride
-
Sodium nitrite (B80452)
-
Acetic acid
-
Sodium borohydride (B1222165) or other suitable reducing agent
-
Ion-exchange resins for purification
Procedure:
-
Deamination: Dissolve D-glucosamine hydrochloride in water. Add a solution of sodium nitrite in water dropwise while maintaining a controlled temperature (typically below 5°C) and acidic pH with acetic acid. This reaction generates 2,5-anhydro-D-mannose.
-
Reduction: After the deamination is complete, add a reducing agent such as sodium borohydride in small portions to the reaction mixture to reduce the aldehyde group of 2,5-anhydro-D-mannose to the corresponding alcohol, this compound.
-
Purification: The resulting solution is typically deionized using cation and anion exchange resins to remove salts and other charged species. The product can then be isolated by crystallization or further purified by chromatography if necessary.
Data Presentation
The following table summarizes the effect of reaction temperature on the product distribution during the intramolecular dehydration of D-mannitol in high-temperature liquid water without an acid catalyst, based on available research. This data can serve as a starting point for understanding the selectivity of the dehydration reaction.
| Reaction Temperature (°C) | Reaction Time (min) | D-Mannitol Conversion (%) | This compound Yield (%) | 1,4-Anhydro-D-mannitol Yield (%) | Isomannide Yield (%) |
| 250 | 10 | 25 | 8 | 12 | <1 |
| 250 | 30 | 55 | 15 | 25 | 2 |
| 270 | 5 | 40 | 12 | 20 | 1 |
| 270 | 15 | 75 | 18 | 30 | 5 |
Note: This data is derived from studies of dehydration in high-temperature water and may not be directly comparable to acid-catalyzed reactions. However, it illustrates the general trend of increasing conversion and the formation of multiple products with increasing temperature and time.
Visualizations
Below are diagrams illustrating the synthesis pathway of this compound and a logical workflow for troubleshooting common synthesis issues.
Caption: Synthesis pathway of this compound from D-Mannitol.
References
- 1. Intramolecular dehydration of mannitol in high-temperature liquid water without acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. prepchem.com [prepchem.com]
addressing cytotoxicity of 2,5-Anhydro-D-mannitol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Anhydro-D-mannitol derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (2,5-AM) derivatives in research?
A1: this compound is a fructose (B13574) analog that has a notable affinity for the GLUT5 transporter, which is often overexpressed in various cancer cells.[1] This property makes 2,5-AM and its derivatives valuable for the targeted delivery of therapeutic agents to cancer cells. By conjugating cytotoxic drugs to a 2,5-AM scaffold, it is possible to increase the drug's concentration at the tumor site, potentially enhancing its efficacy and reducing off-target toxicity.
Q2: What are the potential mechanisms of cytotoxicity of this compound derivatives?
A2: The cytotoxicity of this compound derivatives can stem from several mechanisms:
-
Conjugated Drug Activity: When 2,5-AM is used as a delivery vehicle, the primary cytotoxic effect comes from the conjugated therapeutic agent, such as chlorambucil, which induces DNA damage.
-
Metabolic Interference: 2,5-AM itself can act as an antimetabolite. It inhibits key metabolic pathways like gluconeogenesis and glycogenolysis.[2][3] This can lead to a depletion of cellular ATP, inducing a state of metabolic stress that may contribute to cell death.[2][3]
-
Induction of Apoptosis: Studies have shown that hyperosmotic concentrations of mannitol (B672) can induce apoptosis in endothelial cells. This process is associated with the activation of signaling pathways involving c-Jun NH2-terminal kinase (JNK) and an increase in intracellular calcium levels.
-
Protein Synthesis Interference: There is some evidence to suggest that this compound can induce cell lysis by interfering with protein synthesis.[4]
Q3: Why am I observing cytotoxicity in my control (non-cancerous) cell line treated with a 2,5-AM drug conjugate?
A3: While 2,5-AM conjugates are designed for targeted delivery to GLUT5-expressing cancer cells, some level of off-target toxicity can occur due to several factors:
-
Low-level GLUT5 Expression: Your control cell line may express low levels of the GLUT5 transporter, leading to some uptake of the conjugate.
-
Non-specific Uptake: The physicochemical properties of the conjugate, such as its hydrophobicity and size, can influence its uptake by cells independent of GLUT5.
-
Instability of the Conjugate: The linker used to attach the drug to the 2,5-AM scaffold might be unstable, leading to premature release of the cytotoxic agent in the culture medium.
-
Intrinsic Toxicity of the 2,5-AM Derivative: At high concentrations, the 2,5-AM derivative itself might exert some cytotoxic effects.
Q4: Can this compound itself be cytotoxic?
A4: this compound is generally considered to have low intrinsic toxicity. However, at high concentrations, its metabolic effects, such as the inhibition of gluconeogenesis and the reduction of cellular ATP, can lead to cellular stress and potentially cell death.[2][3] It has been shown to inhibit the proliferation of HL-60 cells in vitro.[4]
Troubleshooting Guides
Problem: High variability in cytotoxicity assay results.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding.
-
Compound Solubility Issues: 2,5-AM derivatives, especially those with bulky hydrophobic moieties, may have poor aqueous solubility. This can lead to precipitation and inconsistent dosing.
-
Solution: Dissolve the compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[5]
-
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the test compound and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
-
Incorrect Incubation Times: The duration of compound exposure can significantly impact the observed cytotoxicity.
-
Solution: Optimize the incubation time for your specific cell line and compound. Perform a time-course experiment to determine the optimal endpoint.
-
Problem: No significant cytotoxicity observed even at high concentrations.
Possible Causes and Solutions:
-
Low GLUT5 Expression: The targeted cell line may not express sufficient levels of the GLUT5 transporter for effective uptake of the 2,5-AM conjugate.
-
Solution: Verify the GLUT5 expression level in your target cells using techniques like qPCR, Western blotting, or flow cytometry.
-
-
Compound Inactivity: The synthesized derivative or conjugate may be inactive.
-
Solution: Confirm the structure and purity of your compound using analytical methods such as NMR and mass spectrometry.
-
-
Short Assay Duration: The cytotoxic effects of some compounds may take longer to manifest.
-
Solution: Extend the incubation period of your cytotoxicity assay (e.g., from 24 hours to 48 or 72 hours).
-
Quantitative Data
Table 1: IC50 Values of this compound Derivatives
| Compound | Cell Line | Assay Duration (hours) | IC50 (µM) | Reference |
| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | Murine EMT6 breast cancer | Not Specified | ~20,000 | [5] |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Human MCF7 breast cancer | Not Specified | Kᵢ: 2,300-2,700 | [5] |
| C-3 Modified 2,5-AM with bulky fluorescent dansyl group | Murine EMT6 breast cancer | Not Specified | Lower than fructose | [5] |
| Chlorambucil-2,5-AM Conjugates | GLUT5-positive breast cancer cells | 24 and 48 | Varies depending on conjugate | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[7][8]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2][9]
-
Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the extent of cell lysis.[10]
Procedure:
-
Plate and treat cells with the test compound as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.[11]
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[11]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[13]
Procedure:
-
Culture and treat cells with the this compound derivative.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[13]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye like PI to the cell suspension.[14]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[13]
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound derivatives.
Caption: Simplified signaling pathway for 2,5-AM derivative-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Evaluating Cytotoxicity and Membrane Integrity in Lung Slices via Lactate Dehydrogenase Assay [jove.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Detection of 2,5-Anhydro-D-mannitol in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 2,5-Anhydro-D-mannitol (2,5-AM) in biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my derivatized 2,5-AM standard?
Answer:
Poor peak shape for derivatized 2,5-AM in GC-MS analysis can stem from several factors:
-
Incomplete Derivatization: The hydroxyl groups of 2,5-AM must be completely derivatized to increase volatility and reduce polarity. Incomplete reactions can lead to tailing peaks.
-
Solution: Ensure your derivatization reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), are fresh and not exposed to moisture. Optimize the reaction time and temperature. For instance, a two-step derivatization involving methoximation followed by silylation can yield better results. The first step with methoxyamine hydrochloride in pyridine (B92270) protects aldehyde and keto groups, followed by silylation of hydroxyl groups.
-
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the derivatized analyte, causing peak tailing.
-
Solution: Use a deactivated inlet liner. If you suspect column activity, you can try to condition the column at a high temperature or trim the first few centimeters of the column.
-
-
Improper Injection Technique: A slow or choppy injection can lead to peak fronting.
-
Solution: If performing manual injections, ensure a smooth and rapid injection. For autosamplers, check the injection speed settings.
-
-
Column Overload: Injecting too much sample can lead to fronting peaks.
-
Solution: Dilute your sample or reduce the injection volume.
-
Question: I am experiencing low sensitivity or no peak for 2,5-AM in my biological sample, but the standard looks fine. What could be the problem?
Answer:
Low sensitivity for 2,5-AM in biological samples is a common issue and can be attributed to:
-
Matrix Effects: Components in the biological matrix (e.g., salts, proteins, lipids) can interfere with the derivatization reaction or co-elute with your analyte, causing ion suppression in the mass spectrometer.
-
Solution: Optimize your sample preparation to remove interfering substances. This can include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).
-
-
Inefficient Extraction: The extraction method may not be efficiently recovering 2,5-AM from the sample matrix.
-
Solution: Evaluate different extraction solvents and techniques. For plasma or serum, protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is a common first step.
-
-
Derivatization Inhibition: Matrix components can inhibit the derivatization reaction.
-
Solution: Implement a thorough sample cleanup before derivatization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Question: My 2,5-AM peak shows significant ion suppression in plasma samples. How can I mitigate this?
Answer:
Ion suppression is a major challenge in LC-MS analysis of biological samples. Here are some strategies to mitigate it for 2,5-AM:
-
Chromatographic Separation: Optimize your chromatographic method to separate 2,5-AM from co-eluting matrix components.
-
Solution: Experiment with different mobile phase compositions, gradients, and column chemistries. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for highly polar analytes like 2,5-AM.
-
-
Sample Preparation: A cleaner sample will result in less ion suppression.
-
Solution: Employ more rigorous sample cleanup techniques such as SPE or LLE.
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution: Perform a dilution series to find the optimal dilution factor that maintains adequate sensitivity for 2,5-AM while minimizing ion suppression.
-
-
Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) for 2,5-AM can help to compensate for matrix effects.
-
Solution: If available, a 13C- or 15N-labeled 2,5-AM would be the ideal internal standard as it will co-elute and experience similar matrix effects as the unlabeled analyte.
-
Question: I am having difficulty retaining 2,5-AM on my reverse-phase C18 column. What can I do?
Answer:
This compound is a highly polar molecule and, as such, is poorly retained on traditional C18 columns.
-
Solution:
-
Use a HILIC column: HILIC is designed for the separation of polar compounds and is a more suitable choice for 2,5-AM analysis.
-
Use a polar-embedded or polar-endcapped reverse-phase column: These columns offer better retention for polar analytes than traditional C18 columns.
-
Ion-pair chromatography: While more complex, using an ion-pairing reagent in the mobile phase can improve the retention of polar compounds on reverse-phase columns.
-
Enzymatic Assays
Question: My enzymatic assay for 2,5-AM is showing high background or interference. What are the possible causes?
Answer:
Enzymatic assays for 2,5-AM often rely on coupled reactions, and interference can arise from several sources:
-
Endogenous Substrates: Biological samples may contain other sugars or compounds that can be acted upon by the enzymes in the assay, leading to a false positive signal. For example, glucose can be a substrate for hexokinase, which is sometimes used in 2,5-AM assays.
-
Solution: If glucose is an interfering substance, it can be removed by pre-treating the sample with glucose oxidase.[1]
-
-
Enzyme Inhibitors: The biological matrix may contain inhibitors of the enzymes used in the assay.
-
Solution: Sample cleanup, such as protein precipitation or dialysis, may be necessary to remove inhibitors.
-
-
Interfering Analogs: Other structurally similar sugar analogs present in the sample could potentially be recognized by the enzymes. For instance, the fructokinase-based procedure can also measure 2,5-anhydroglucitol and 2,5-anhydrotalitol.[1]
-
Solution: The specificity of the enzymatic method should be carefully considered. If high specificity is required, a chromatographic method like GC-MS or LC-MS may be more appropriate.
-
Frequently Asked Questions (FAQs)
1. What are the most common methods for detecting this compound in biological samples?
The most common methods for the detection and quantification of 2,5-AM in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic assays.
2. Why is derivatization necessary for GC-MS analysis of 2,5-AM?
This compound is a small, polar molecule with multiple hydroxyl groups, making it non-volatile. Derivatization is a chemical process that converts these polar hydroxyl groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, which can then be analyzed by GC-MS.
3. What are the advantages of LC-MS over GC-MS for 2,5-AM analysis?
LC-MS offers the primary advantage of not requiring a derivatization step, which can simplify sample preparation and reduce the potential for analytical variability. LC-MS is also well-suited for the analysis of polar and thermally labile compounds like 2,5-AM.
4. Can I use a standard UV detector for the HPLC analysis of 2,5-AM?
This compound does not have a significant chromophore, making it unsuitable for detection by a standard UV detector. More universal detectors like a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer are required.
5. How should I store my biological samples before 2,5-AM analysis?
For long-term storage, it is recommended to keep biological samples such as plasma, serum, or urine frozen at -80°C to minimize degradation of the analyte.
Quantitative Data Summary
The following table summarizes the performance characteristics of different methods for the detection of this compound and related compounds in biological samples. Please note that values can vary depending on the specific instrumentation, protocol, and sample matrix.
| Method | Analyte | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| GC-MS | Mannitol | Urine | - | 10 mg/L | 10 - 400 mg/L | 95.8 - 121.9 |
| LC-MS/MS | Mannitol | Urine | 2 µg/mL | 10 µg/mL | up to 1000 µg/mL | > 90.2 |
| LC-MS/MS | Lactulose | Urine | 0.5 µg/mL | 2.5 µg/mL | up to 1000 µg/mL | > 90.2 |
| Enzymatic | 2,5-AM | - | - | - | up to 0.10 mM | - |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Plasma (with Derivatization)
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Two-Step):
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Vortex and incubate at 37°C for 90 minutes.
-
Silylation: Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the mixture. Vortex and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
-
Protocol 2: LC-MS/MS Analysis of this compound in Urine
-
Sample Preparation (Dilution):
-
Centrifuge the urine sample at 10,000 x g for 5 minutes to remove particulates.
-
Dilute 50 µL of the urine supernatant with 450 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
If using a stable isotope-labeled internal standard, add it to the dilution solvent.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the diluted sample onto the LC-MS/MS system.
-
LC Conditions (Example for HILIC):
-
Column: BEH HILIC (100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2,5-AM. These transitions would need to be determined by infusing a standard solution of 2,5-AM.
-
-
Visualizations
Caption: Simplified metabolic pathway of this compound and its interaction with glycolysis.
Caption: General experimental workflow for the detection of this compound in biological samples.
References
Technical Support Center: Overcoming Resistance to 2,5-Anhydro-D-mannitol in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to 2,5-Anhydro-D-mannitol (2,5-AM) in cancer cells.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
A1: this compound (2,5-AM) is a fructose (B13574) analog that acts as a competitive inhibitor of glycolysis, a key metabolic pathway for energy production in many cancer cells.[1] Once inside the cell, 2,5-AM is phosphorylated by hexokinase to this compound-1-phosphate, which is then further phosphorylated by phosphofructokinase-1 (PFK-1) to this compound-1,6-bisphosphate.[2] This latter metabolite is a potent allosteric inhibitor of PFK-1, a critical rate-limiting enzyme in the glycolytic pathway.[1][3] Inhibition of PFK-1 leads to a depletion of intracellular ATP, thereby depriving the cancer cell of the energy required for proliferation and survival.[4][5]
Q2: My cancer cells are showing reduced sensitivity to 2,5-AM over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to 2,5-AM are still under investigation, resistance to glycolytic inhibitors in cancer cells can arise from several factors:
-
Metabolic Reprogramming: Cancer cells may adapt by upregulating alternative energy-producing pathways, such as oxidative phosphorylation or fatty acid oxidation, to compensate for the block in glycolysis.
-
Altered Drug Metabolism: The phosphorylation of 2,5-AM is crucial for its activity. A decrease in the activity of hexokinase or PFK-1 could lead to reduced levels of the active phosphorylated metabolites. Conversely, an increase in the activity of phosphatases that dephosphorylate these metabolites could also confer resistance.[1]
-
Upregulation of Bypass Pathways: Cancer cells might find ways to bypass the PFK-1 block. For instance, an increase in the pentose (B10789219) phosphate (B84403) pathway (PPP) flux could provide necessary building blocks for proliferation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could potentially pump 2,5-AM or its phosphorylated forms out of the cell, although this is a more general mechanism of drug resistance.
-
Activation of Pro-survival Signaling: Activation of signaling pathways like PI3K/AKT/mTOR can promote cell survival and may counteract the energy-depleting effects of 2,5-AM.[6][7]
Q3: How can I overcome resistance to 2,5-AM in my experiments?
A3: A promising strategy to overcome resistance is the use of combination therapies. Since 2,5-AM targets cellular metabolism, combining it with drugs that target other critical cellular processes can create a synergistic effect. For example:
-
Combination with Conventional Chemotherapy: Studies have shown that fructose analogs can re-sensitize cancer cells to standard chemotherapeutic agents.[8]
-
Targeting Alternative Energy Pathways: If cells have shifted to oxidative phosphorylation, combining 2,5-AM with an inhibitor of mitochondrial respiration could be effective.
-
Inhibiting Pro-survival Signaling: Co-treatment with inhibitors of pathways like PI3K/AKT/mTOR may prevent cells from escaping the metabolic stress induced by 2,5-AM.[6]
II. Troubleshooting Guides
Problem 1: Inconsistent IC50 values for 2,5-AM in my cell line.
| Possible Cause | Troubleshooting Suggestion |
| Cell culture conditions | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Metabolic states can vary with cell density. |
| Drug stability | Prepare fresh stock solutions of 2,5-AM and store them properly at -20°C.[5] Avoid repeated freeze-thaw cycles. |
| Assay variability | Optimize the cell seeding density and incubation time for your specific cell line and assay (e.g., MTT, Crystal Violet). |
| Metabolic state of cells | The glucose concentration in the culture medium can influence the efficacy of a glycolysis inhibitor. Consider using a medium with physiological glucose levels. |
Problem 2: My cells are developing resistance to 2,5-AM too quickly.
| Possible Cause | Troubleshooting Suggestion |
| High initial drug concentration | Start with a lower concentration of 2,5-AM (around the IC20) and gradually increase the dose over a longer period to establish a more stable resistant cell line. |
| Monotherapy approach | Consider a combination therapy approach from the outset to prevent the emergence of resistance. |
| Heterogeneous cell population | A sub-population of cells may have intrinsic resistance. Consider single-cell cloning to isolate and characterize resistant populations. |
Problem 3: I am not observing a synergistic effect with my combination therapy.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate drug ratio | Perform a dose-matrix experiment to test various concentrations of both 2,5-AM and the second drug to identify the optimal synergistic ratio. |
| Timing of drug administration | The sequence of drug addition can be critical. Experiment with pre-treating with one drug before adding the second, or simultaneous administration. |
| Mechanism of action | Ensure the two drugs target different, non-overlapping pathways to maximize the potential for synergy. |
III. Data Presentation
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cells
| Cell Line | Cell Type | Compound | IC50 (µM) after 24h | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer (GLUT5+) | Chlorambucil (CLB) | > 100 | 80 ± 5 |
| CLB-mannitol (ester linkage) | 60 ± 7 | 40 ± 5 | ||
| CLB-mannitol (amide linkage) | 75 ± 8 | 55 ± 6 | ||
| MDA-MB-231 | Breast Cancer (GLUT5++) | Chlorambucil (CLB) | > 100 | 95 ± 8 |
| CLB-mannitol (ester linkage) | 55 ± 6 | 35 ± 4 | ||
| CLB-mannitol (amide linkage) | 70 ± 7 | 50 ± 5 | ||
| 184B5 | Normal Breast Epithelial | All compounds | > 100 | > 100 |
Data extracted from Nahrjou et al., 2021.[8]
Table 2: Inhibition of [¹⁸F]FDF Uptake by C-3-Modified this compound Derivatives in Murine Breast Cancer Cells (EMT6)
| Compound | Modification at C-3 | IC50 (mM) |
| D-Fructose | - | ~300 |
| 1-Deoxy-1-fluoro-2,5-anhydromannitol (1-FDAM) | Fluoro | ~20 |
| Dansyl-conjugated derivative | Sulfonamide | Lower than 6-FDF |
| Aniline derivatives | Amino | Comparable to or lower than fructose |
| Amide derivatives | Amido | Comparable to or lower than fructose |
Data extracted from a study on C-3-modified 2,5-AM derivatives.[9]
IV. Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to 2,5-AM through continuous exposure to escalating drug concentrations.
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of 2,5-AM for the parental cancer cell line using a standard cell viability assay (e.g., MTT or Crystal Violet assay).
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing 2,5-AM at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of 2,5-AM in the culture medium by a factor of 1.5 to 2.
-
Repeat and Monitor: Repeat the dose escalation step, allowing the cells to recover and resume normal proliferation at each new concentration. Monitor the health and morphology of the cells regularly. If significant cell death occurs, reduce the concentration to the previous level and allow for a longer adaptation period.
-
Resistance Validation: Periodically (e.g., every 4-6 weeks), determine the IC50 of 2,5-AM in the treated cell population and compare it to the parental cell line. A significant increase in the IC50 value (typically 5-10 fold or higher) indicates the development of resistance.
-
Resistant Cell Line Maintenance: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a continuous culture with the highest tolerated concentration of 2,5-AM.
-
Cryopreservation: It is crucial to cryopreserve vials of the resistant cells at different stages of the selection process.
Protocol 2: Assessment of Glycolytic Activity via Lactate (B86563) Production Assay
This protocol measures the amount of lactate produced by cancer cells, which is a key indicator of glycolytic flux.
-
Cell Seeding: Seed cancer cells (both parental and 2,5-AM resistant) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 2,5-AM or other test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Lactate Measurement: Determine the lactate concentration in the supernatant using a commercially available lactate assay kit, following the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Analysis: Generate a standard curve using the provided lactate standards. Calculate the lactate concentration in each sample from the standard curve. Normalize the lactate levels to the cell number (determined by a parallel cell viability assay) to account for differences in cell proliferation.
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for generating 2,5-AM resistant cells.
Caption: Potential mechanism of resistance to 2,5-AM.
References
- 1. Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 4. This compound | 41107-82-8 | MA04572 | Biosynth [biosynth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Glycolysis for Treatment of Breast Cancer Resistance: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of Synthesized 2,5-Anhydro-D-mannitol for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on synthesizing and ensuring the purity of 2,5-Anhydro-D-mannitol for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is primarily synthesized from D-mannitol or D-glucosamine. One established method involves the deamination and reduction of D-glucosamine.[1] Another approach starts from 1,2:5,6-dianhydro-D-mannitol, which is synthesized from 1,6-di-O-(p-toluenesulfonyl)-D-mannitol.[2]
Q2: What are the potential impurities I should be aware of during synthesis?
A2: While specific impurities are not extensively documented in readily available literature, potential contaminants can be inferred from the starting materials and synthetic routes. These may include:
-
Starting Materials: Unreacted D-mannitol, D-glucosamine, or their derivatives.
-
Intermediates: Residual intermediates from the synthetic process, such as sulfonyloxy derivatives of D-mannitol.[3]
-
Side-Products: Isomers or related anhydro sugars formed during the reaction.
-
Reagents and Solvents: Residual reagents (e.g., acids, bases, catalysts) and solvents used during synthesis and purification.
Q3: What level of purity is required for in vivo studies?
A3: The required purity level for in vivo studies depends on the specific experimental goals and regulatory requirements. Generally, a high purity of ≥95% is recommended to minimize the potential for confounding effects from impurities.[4][5] For studies intended for regulatory submission, a much higher purity (e.g., >99%) with a comprehensive impurity profile is typically required. It is crucial to assess the potential toxicity of any identified impurities.
Q4: How does this compound exert its biological effects?
A4: this compound acts as a fructose (B13574) analogue.[4][6] In the liver, it is phosphorylated, which leads to a decrease in available ATP.[4] This reduction in hepatic energy status is believed to signal hunger and increase food intake in animal models.[4][6] It has been shown to inhibit gluconeogenesis and glycogenolysis in the liver.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Optimize reaction conditions (temperature, time, stoichiometry of reagents). Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Side reactions forming unwanted byproducts. | Modify reaction conditions to favor the desired product. For instance, in cationic polymerization of 1,2:5,6-dianhydro-D-mannitol, gel formation can be an issue with anionic polymerization.[2] | |
| Loss of product during purification. | Optimize the purification method. If using column chromatography, select an appropriate stationary and mobile phase. For crystallization, choose a suitable solvent system and control the cooling rate. | |
| Presence of Impurities in the Final Product | Inadequate purification. | Repeat the purification step. Consider using a different purification technique (e.g., preparative HPLC for high purity). |
| Degradation of the product. | This compound is a sugar alcohol and may be susceptible to degradation under harsh conditions (e.g., strong acids/bases, high temperatures). Ensure mild conditions are used during workup and purification. Store the final product at the recommended temperature of 2-8°C.[5][7] | |
| Inconsistent Biological Activity in in vivo studies | Variable purity of different batches. | Establish a stringent quality control protocol to ensure batch-to-batch consistency. This should include purity determination by a validated analytical method and characterization of the impurity profile. |
| Presence of biologically active impurities. | Identify and quantify all impurities. If an impurity is suspected to have biological activity, it should be synthesized and tested separately. The synthesis process may need to be modified to eliminate or reduce this impurity. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and potential impurities.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
Amine-based or a suitable polar-modified silica (B1680970) column for carbohydrate analysis.
2. Mobile Phase:
-
A mixture of acetonitrile (B52724) and water is commonly used for carbohydrate analysis on amine-based columns. A typical starting point is an isocratic elution with 75:25 (v/v) acetonitrile:water.
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase or water to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40 °C
-
Detector Temperature: Maintained at a stable temperature as per manufacturer's recommendation.
5. Data Analysis:
-
The purity is calculated based on the peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.
Protocol 2: Enzymatic Assay for this compound Quantification
This method, adapted from published procedures, can be used for the quantitative determination of this compound.[8]
1. Principle:
-
The assay is based on the measurement of ADP produced during the phosphorylation of this compound by either hexokinase or fructokinase. The ADP is then used in a coupled enzyme system to oxidize NADH, which can be monitored spectrophotometrically.[8]
2. Reagents:
-
Hexokinase or Fructokinase
-
Phosphoenolpyruvate (PEP)
-
Pyruvate (B1213749) Kinase
-
Lactate (B86563) Dehydrogenase
-
NADH
-
ATP
-
Buffer solution (e.g., Tris-HCl)
3. Procedure:
-
Prepare a reaction mixture containing the buffer, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the sample containing this compound.
-
Initiate the reaction by adding hexokinase or fructokinase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The amount of this compound is proportional to the change in absorbance.
4. Quantification:
-
A standard curve is generated using known concentrations of pure this compound to determine the concentration in the unknown sample.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Proposed signaling pathway for this compound's effect on feeding behavior.
Caption: Decision tree for troubleshooting low purity of synthesized this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. connectsci.au [connectsci.au]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 41107-82-8 [amp.chemicalbook.com]
- 6. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 41107-82-8 | MA04572 | Biosynth [biosynth.com]
- 8. Enzymatic analysis of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Anhydro-D-mannitol in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,5-Anhydro-D-mannitol (2,5-AM) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in animal models?
A1: this compound is a fructose (B13574) analogue.[1] In animal models, particularly rats, it is primarily used to induce a transient increase in food intake.[1][2] It achieves this by inhibiting hepatic (liver) gluconeogenesis and glycogenolysis.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is taken up by hepatocytes (liver cells) and phosphorylated. This process traps phosphate (B84403) within the cells, leading to a decrease in intracellular ATP levels.[1][3] This reduction in hepatic energy status is sensed by the vagus nerve, which transmits a signal to the brain, ultimately resulting in the stimulation of feeding behavior.[1][4]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is a crystalline solid with good solubility in several common laboratory solvents.[1][5] For in vivo studies, it can be dissolved in phosphate-buffered saline (PBS) at a concentration of approximately 10 mg/mL.[1][5] It is also soluble in organic solvents such as DMSO (up to 30 mg/mL) and ethanol (B145695) (up to 5 mg/mL).[1][5] When using organic solvents for initial stock solutions, it is crucial to perform further dilutions in aqueous buffers or isotonic saline to minimize the physiological effects of the organic solvent in the animal model.[5]
Q4: What is the stability of this compound in solid form and in solution?
A4: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1][5] Aqueous solutions, however, are not recommended for storage longer than one day.[5] It is best practice to prepare fresh solutions for each experiment.
Troubleshooting Guides
Formulation and Delivery Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in the final formulation | - Exceeding the solubility limit in the chosen vehicle. - Temperature changes affecting solubility. - Interaction with other components in the formulation. | - Ensure the final concentration does not exceed the solubility limit (e.g., ~10 mg/mL in PBS). - Gently warm the solution to aid dissolution, but allow it to return to room temperature before administration. - Prepare a fresh solution using a different vehicle if precipitation persists. - If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent is low and compatible with the aqueous vehicle. |
| Animal distress during or after administration (e.g., vocalization, excessive movement) | - Improper restraint technique. - Needle/gavage tube size is too large. - Administration volume is too high. - Irritation from the formulation (e.g., high concentration of organic solvent, incorrect pH). | - Ensure proper and gentle restraint of the animal. - Use the appropriate gauge needle or gavage tube for the size and species of the animal. - Adhere to recommended maximum administration volumes for the chosen route. - Minimize the concentration of any organic solvents in the final formulation. Ensure the pH of the solution is close to physiological pH (7.2-7.4). |
| Inconsistent or no observable effect on food intake | - Incorrect dosage. - Failed administration (e.g., mis-gavage, subcutaneous instead of intraperitoneal injection). - Animal strain or species differences. - Diet of the animal model. | - Verify dose calculations and the concentration of the prepared solution. - Ensure proper training in administration techniques. For oral gavage, check for fluid from the nose as a sign of tracheal administration. For IP injection, ensure the needle penetrates the peritoneum. - Be aware that different strains or species may respond differently. The effects of 2,5-AM have been most extensively studied in rats. - The feeding response to 2,5-AM can be attenuated in animals on a high-fat diet.[6] |
Unexpected Physiological Responses
| Problem | Potential Cause | Troubleshooting & Monitoring |
| Hypoglycemia | - This is an expected effect of this compound due to the inhibition of hepatic glucose production.[2] | - Monitor blood glucose levels at baseline and at time points post-administration to quantify the effect. - The degree of hypoglycemia is generally dose-dependent.[2] |
| Changes in plasma metabolites | - As a consequence of its mechanism of action, 2,5-AM can alter plasma levels of ketones, free fatty acids, and glycerol.[2] | - If these parameters are relevant to the study, collect blood samples for analysis. - Be aware that these changes reflect the intended metabolic shift. |
| Signs of dehydration | - Although not a commonly reported specific side effect of 2,5-AM, any compound that alters metabolism and fluid balance could potentially lead to dehydration. | - Ensure animals have free access to water. - Monitor for signs of dehydration such as decreased skin turgor, sunken eyes, and reduced urine output. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For Oral Gavage or Intraperitoneal Injection (Aqueous Solution):
-
Weigh the desired amount of this compound crystalline solid.
-
Dissolve in sterile phosphate-buffered saline (PBS, pH 7.2) to the desired final concentration (not exceeding 10 mg/mL).[1][5]
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter before administration.
-
Prepare fresh on the day of the experiment.[5]
For Formulations Requiring an Initial Organic Solvent Stock:
-
Dissolve this compound in a minimal amount of sterile DMSO (up to 30 mg/mL).[1][5]
-
Perform serial dilutions in sterile PBS or isotonic saline to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is minimal (typically <1% v/v) to avoid solvent-related toxicity or physiological effects.[5]
-
Vortex thoroughly to ensure a homogenous solution.
-
Prepare fresh on the day of the experiment.
Administration Protocols
Oral Gavage in Rats:
-
Animal Restraint: Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage tube.
-
Gavage Tube Selection: Use a flexible, ball-tipped gavage needle of an appropriate size for the rat's weight.
-
Procedure:
-
Measure the gavage tube from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark it.
-
With the rat properly restrained, gently insert the gavage tube into the mouth, passing it over the tongue and into the esophagus. Do not force the tube.
-
Slowly advance the tube to the pre-measured mark.
-
Administer the this compound solution slowly.
-
Gently remove the gavage tube.
-
Monitor the animal for any signs of distress, such as fluid from the nose, which could indicate accidental administration into the trachea.
-
Intraperitoneal (IP) Injection in Mice:
-
Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: The lower right quadrant of the abdomen is the preferred site to avoid puncturing the cecum or bladder.
-
Procedure:
-
Use a 25-27 gauge needle.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-20 degree angle into the lower right abdominal quadrant.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort or adverse reaction.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 30 mg/mL | [1][5] |
| DMF | 25 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1][5] |
| Ethanol | 5 mg/mL | [1][5] |
Table 2: Dose-Response of this compound on Food Intake in Rats
| Dose (mg/kg, p.o.) | Effect on Food Intake (during 2h post-administration) | Reference |
| 50-800 | Dose-related increase | [2] |
| 200 | Significant increase | [2] |
Table 3: Effects of this compound (200 mg/kg, i.p.) on Plasma Metabolites in Rats
| Metabolite | Effect | Reference |
| Glucose | Decrease | [2] |
| Ketone bodies | Increase | [2] |
| Free fatty acids | Increase | [2] |
| Glycerol | Increase | [2] |
| Triglycerides | No effect | [2] |
Visualizations
Caption: Signaling pathway of this compound in inducing feeding behavior.
Caption: Experimental workflow for this compound administration in animal models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases hepatocyte calcium: implications for a hepatic hunger stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,5-Anhydro-D-mannitol Incubation Time in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for 2,5-Anhydro-D-mannitol (2,5-AM) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fructose (B13574) analog.[1][2] Its primary mechanism of action involves being phosphorylated within the cell, leading to the inhibition of key enzymes in carbohydrate metabolism, most notably fructose-1,6-bisphosphatase (FBPase), which is crucial for gluconeogenesis (the synthesis of glucose).[3][4] This interference with cellular metabolism can lead to a decrease in available ATP and trigger various downstream cellular effects.[1]
Q2: Why is optimizing the incubation time for this compound critical?
A2: Optimizing incubation time is crucial for obtaining reliable and reproducible results.
-
Insufficient Incubation: A short incubation period may not provide enough time for 2,5-AM to be taken up by the cells, be intracellularly phosphorylated, and exert its inhibitory effects on metabolic pathways, potentially leading to false-negative results.
-
Excessive Incubation: Prolonged exposure might lead to secondary effects not directly related to the primary mechanism of action, such as nutrient depletion in the culture media or cellular stress responses, which can confound the experimental outcome.
-
Mechanism-Dependent Timing: The optimal incubation time is highly dependent on the specific biological process being investigated. For instance, direct enzyme inhibition might be observable within a shorter timeframe, while downstream effects like changes in cell viability or gene expression may require longer incubation periods.
Q3: What is a good starting point for an incubation time-course experiment with this compound?
A3: A good starting point depends on the expected cellular outcome. Based on published studies, a broad range of time points should be initially tested. For metabolic effects, shorter time points may be relevant, while for viability or proliferation assays, longer durations are typically necessary. A suggested starting time-course experiment could include 6, 12, 24, 48, and 72-hour intervals. For assays measuring rapid uptake and inhibition, much shorter time points, such as 30, 60, and 120 minutes, may be more appropriate.[5]
Q4: What factors can influence the optimal incubation time?
A4: Several factors can influence the ideal incubation time for this compound:
-
Cell Type: Different cell lines have varying metabolic rates and expression levels of transporters like GLUT5, which can affect the uptake of 2,5-AM.[5][6]
-
Assay Type: The biological question being addressed will dictate the necessary incubation time. For example, an assay measuring ATP levels might require a shorter incubation than a clonogenic assay assessing long-term survival.
-
Concentration of this compound: The concentration used will impact the rate and magnitude of the cellular response. Higher concentrations may produce effects more rapidly.
-
Culture Conditions: Cell density, media composition, and serum percentage can all influence cellular metabolism and responsiveness to 2,5-AM.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time Using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for determining the optimal incubation time for this compound by assessing its effect on cell viability at multiple time points.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (2,5-AM)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on 2,5-AM solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol (B130326) solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight (typically 18-24 hours).
-
Treatment: Prepare serial dilutions of 2,5-AM in complete culture medium. A good starting range, based on literature, could be from 1 µM to 10 mM. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of 2,5-AM. Include wells with vehicle control.
-
Time-Course Incubation: Incubate the plates for a range of time points. For example, have separate plates for 24, 48, and 72 hours of incubation at 37°C and 5% CO2.
-
MTT Assay: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability for each concentration at each time point.
-
Plot the dose-response curves for each incubation time.
-
The optimal incubation time is typically the earliest point at which a stable and potent effect (e.g., a consistent IC50 value) is observed.
-
Data Presentation
Table 1: Example Data for Determining Optimal Incubation Time
| Concentration of 2,5-AM | % Viability at 24h | % Viability at 48h | % Viability at 72h |
| Vehicle Control | 100% | 100% | 100% |
| 1 µM | 98% | 95% | 92% |
| 10 µM | 95% | 88% | 85% |
| 100 µM | 85% | 70% | 65% |
| 1 mM | 60% | 45% | 40% |
| 10 mM | 40% | 25% | 20% |
| IC50 | ~5 mM | ~2.5 mM | ~2 mM |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Troubleshooting Guide
Q: I am not observing any effect of this compound on my cells. What could be the issue?
A:
-
Incubation Time is Too Short: The compound may not have had enough time to exert its effects. Consider extending your incubation time points.
-
Concentration is Too Low: The concentration of 2,5-AM may be insufficient to produce a measurable response in your specific cell line. Try a broader range of concentrations, including higher doses.
-
Cell Line Insensitivity: Your cell line may have low expression of the necessary transporters (e.g., GLUT5) for 2,5-AM uptake or may have metabolic pathways that are less sensitive to its effects.[5][6]
-
Compound Stability: Ensure that your stock solution of 2,5-AM is properly stored and has not degraded.
Q: The effect of this compound seems to decrease at later time points. Why?
A:
-
Compound Degradation: 2,5-AM may not be stable in culture medium over very long incubation periods.
-
Cellular Adaptation: Cells may be adapting their metabolic pathways to compensate for the effects of the compound.
-
Cell Confluency: At later time points, the control cells may have become over-confluent, which can affect their metabolic state and lead to artifacts in viability assays. Ensure your initial seeding density is appropriate for the longest time point.
Q: I am seeing high variability between replicate wells. What can I do?
A:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting when seeding the plates.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent addition of 2,5-AM and assay reagents.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for optimizing incubation time.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Effects of 2,5-Anhydro-D-mannitol on Hepatocyte Membrane Potential
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of 2,5-Anhydro-D-mannitol (2,5-AM) on hepatocyte membrane potential.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving 2,5-AM and hepatocytes.
| Issue | Potential Cause | Recommended Action |
| Contradictory results in membrane potential changes (Depolarization vs. Hyperpolarization) | The effect of 2,5-AM on hepatocyte membrane potential can be context-dependent. Studies have shown depolarization in confluent hepatocyte monolayers, while others have reported hyperpolarization in superfused liver slices.[1] This discrepancy may be due to differences in cell-cell communication, culture conditions, or the specific experimental model used. | Carefully document your experimental setup (e.g., isolated hepatocytes, confluent monolayer, liver slice). Consider that in confluent monolayers, the effect may be mediated by inhibition of the Na+/K+ ATPase, leading to depolarization.[1] In contrast, hyperpolarization in liver slices might be linked to the activation of Ca2+-dependent K+ channels.[2] |
| No significant change in membrane potential observed | The concentration of 2,5-AM or the incubation time may be insufficient. Alternatively, the hepatocyte model (e.g., hepatocyte couplets) may lack the specific ion channels or transporters affected by 2,5-AM.[1] | Optimize the concentration of 2,5-AM (typically in the mM range) and the duration of exposure. Ensure your hepatocyte model is appropriate for the intended study. For instance, confluent monolayers are more likely to show a depolarization effect linked to Na+/K+ ATPase inhibition.[1] |
| High variability in membrane potential readings between experiments | This can be due to inconsistencies in primary hepatocyte isolation, cell viability, plating density, or the quality of reagents. | Standardize your hepatocyte isolation and culture protocols. Regularly assess cell viability using methods like Trypan Blue exclusion. Ensure consistent plating density and use high-purity reagents. |
| Difficulty in measuring membrane potential with fluorescent dyes | The chosen fluorescent dye may not be optimal for hepatocytes, or the dye concentration and loading conditions may need optimization. Phototoxicity or dye bleaching can also be a factor. | Refer to established protocols for using voltage-sensitive dyes in hepatocytes. Test different dyes (e.g., TMRE for mitochondrial membrane potential, DiBAC4(3) for plasma membrane potential) and optimize their concentrations and incubation times. Use appropriate controls, such as the uncoupling agent FCCP for mitochondrial dyes. Minimize light exposure to reduce phototoxicity and bleaching. |
| Unstable patch-clamp recordings | Poor seal formation, cell health, or mechanical instability can lead to unstable recordings. | Ensure a high-quality seal (GΩ range) is formed between the patch pipette and the cell membrane. Use healthy, viable hepatocytes for recordings. Minimize vibrations in the setup and ensure a stable perfusion rate. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which this compound affects hepatocyte membrane potential?
This compound (2,5-AM) is a fructose (B13574) analog that is metabolized in hepatocytes to phosphorylated derivatives.[3] This process traps inorganic phosphate (B84403) and leads to a depletion of intracellular ATP.[1] The reduction in ATP levels can inhibit the activity of the Na+/K+ ATPase pump, which is crucial for maintaining the electrochemical gradient across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn can cause membrane depolarization in confluent hepatocyte monolayers.[1][4]
2. Why do some studies report hyperpolarization of hepatocytes in response to 2,5-AM?
While depolarization is observed in confluent monolayers, studies using superfused liver slices have reported a hyperpolarization of 4-7 mV.[2] This hyperpolarization is suggested to be mediated by the activation of Ca2+-activated K+ channels.[2] 2,5-AM has been shown to increase intracellular calcium levels in hepatocytes by releasing it from internal stores. The differing responses likely depend on the experimental model and the dominant ion channel and transporter expression and regulation in that specific context.
3. How can I mitigate the depolarizing effect of 2,5-AM on hepatocyte membrane potential?
Mitigation strategies should target the underlying mechanisms:
-
Supporting Na+/K+ ATPase activity: While direct activators are not commonly used in this context, ensuring optimal culture conditions with adequate potassium and minimal sodium overload can be beneficial.
-
ATP supplementation: Although challenging to deliver intracellularly, strategies to maintain cellular ATP levels could theoretically counteract the effects of 2,5-AM.
-
Modulating ion channel activity: Depending on the specific ion channels involved in your model, the use of specific blockers or openers could be explored to counteract the membrane potential changes.
-
Calcium chelation: If the effects are secondary to a rise in intracellular calcium, using an intracellular calcium chelator like BAPTA-AM could help to stabilize the membrane potential.
4. What are the expected quantitative changes in ion concentrations after 2,5-AM treatment?
Studies have shown that superfusion of hepatocytes with 2.5 mM 2,5-AM can lead to an increase in intracellular sodium levels to approximately 120% of the baseline within 30 minutes.[4] Additionally, 2,5-AM has been observed to cause a marked elevation in intracellular calcium within 2-3 minutes of exposure.
5. What are the key considerations for designing an experiment to study the effects of 2,5-AM on hepatocyte membrane potential?
-
Hepatocyte Model: Choose the model that best suits your research question (e.g., primary hepatocytes, hepatocyte cell lines, liver slices). Be aware that the response can differ between models.
-
Concentration and Duration: Perform dose-response and time-course experiments to determine the optimal concentration of 2,5-AM and the duration of treatment.
-
Measurement Technique: Select the most appropriate method for measuring membrane potential (e.g., fluorescent dyes for high-throughput screening, patch-clamp for detailed mechanistic studies).
-
Controls: Include appropriate vehicle controls, positive controls (e.g., ouabain (B1677812) to mimic Na+/K+ ATPase inhibition), and negative controls.
Data Presentation
Table 1: Summary of Reported Effects of this compound on Hepatocytes
| Parameter | Observed Effect | Magnitude of Change | Experimental Model | Reference |
| Membrane Potential | Depolarization | Not quantified in mV | Confluent rat hepatocyte monolayers | [1] |
| Membrane Potential | Hyperpolarization | 4-7 mV | Mouse and rat liver slices | [2] |
| Intracellular Sodium | Increase | ~120% of baseline after 30 min | Isolated rat hepatocytes | [4] |
| Intracellular Calcium | Marked elevation | Not quantified | Isolated rat hepatocytes | |
| Intracellular ATP | Decrease | Significant depletion | Rat hepatocytes | [1] |
Experimental Protocols
Isolation of Primary Rodent Hepatocytes
This protocol is a generalized two-step collagenase perfusion method.
Materials:
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+
-
EGTA
-
HEPES
-
Collagenase (Type IV)
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Perfusion pump and tubing
-
Surgical instruments
Procedure:
-
Anesthetize the rodent according to approved institutional protocols.
-
Surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and begin perfusion with pre-warmed (37°C) HBSS containing EGTA and HEPES to flush out the blood.
-
Once the liver is blanched, switch to a perfusion solution containing collagenase.
-
Perfuse until the liver becomes soft and digested (typically 10-15 minutes).
-
Excise the liver and transfer it to a sterile dish containing Williams' Medium E with 10% FBS.
-
Gently dissociate the hepatocytes by combing the liver tissue.
-
Filter the cell suspension through a 70-100 µm cell strainer.
-
Wash the cells by centrifugation at low speed (e.g., 50 x g for 5 minutes) and resuspend the pellet in fresh medium. Repeat this step 2-3 times.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue.
-
Plate the hepatocytes on collagen-coated culture dishes.
Measurement of Hepatocyte Membrane Potential using a Fluorescent Dye (DiBAC4(3))
Materials:
-
Hepatocytes cultured on black-walled, clear-bottom microplates
-
DiBAC4(3) fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound
-
Positive control (e.g., high extracellular K+ solution or ouabain)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Culture hepatocytes to the desired confluency in microplates.
-
Prepare a working solution of DiBAC4(3) in HBSS (final concentration typically 1-5 µM).
-
Wash the cells once with HBSS.
-
Add the DiBAC4(3) working solution to the cells and incubate in the dark at 37°C for 30 minutes.
-
After incubation, acquire a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~516 nm).
-
Add 2,5-AM to the desired final concentration.
-
Immediately begin kinetic fluorescence readings for the desired duration.
-
At the end of the experiment, add a positive control for depolarization (e.g., a high K+ solution to clamp the membrane potential near zero) to obtain a maximum fluorescence signal for normalization.
-
Analyze the change in fluorescence intensity over time. An increase in fluorescence corresponds to membrane depolarization.
Whole-Cell Patch-Clamp Recording of Hepatocyte Membrane Potential
Materials:
-
Isolated hepatocytes on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling pipettes
-
Extracellular solution (e.g., HBSS)
-
Intracellular solution (K-gluconate based)
-
This compound
Procedure:
-
Place a coverslip with adherent hepatocytes in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a patch pipette with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach a single, healthy hepatocyte with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to current-clamp mode (I=0) to measure the resting membrane potential.
-
After obtaining a stable baseline recording, introduce 2,5-AM into the perfusion system.
-
Record the change in membrane potential over time.
Mandatory Visualizations
References
- 1. Effect of this compound on membrane potential in rat hepatocyte couplets and hepatocyte monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperpolarization of hepatocytes by 2,5-AM: implications for hepatic control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases hepatocyte sodium: transduction of a hepatic hunger stimulus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases hepatocyte calcium: implications for a hepatic hunger stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 2,5-Anhydro-D-mannitol as a Selective GLUT5 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,5-Anhydro-D-mannitol as a selective inhibitor of the fructose (B13574) transporter GLUT5. The following sections detail its performance against other known inhibitors, supported by experimental data and protocols.
Fructose transporter GLUT5 has emerged as a significant therapeutic target in metabolic diseases and various cancers, where its expression is often upregulated. The development of selective inhibitors is crucial for both studying its physiological roles and for potential therapeutic interventions. This compound (2,5-AM), a fructose analog, has been identified as a competitive inhibitor of GLUT5. This guide evaluates its efficacy and selectivity in comparison to other compounds.
Comparative Analysis of GLUT5 Inhibitors
The inhibitory potency of this compound and other notable GLUT5 inhibitors is summarized below. The data, presented as IC50 and Ki values, has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Compound | Type | Target | IC50 | Ki | Cell Line/System |
| This compound (2,5-AM) | Fructose Analog | GLUT5 | ~20 mM (for 1-FDAM derivative)[1] | 12.6 mM [2][3] | EMT6, MCF7 cells[1] |
| Fructose | Natural Substrate | GLUT5 | 322 mM[1] | 16 mM[2][3] | EMT6 cells[1] |
| MSNBA | Small Molecule | GLUT5 | 5.8 µM | 3.2 µM | MCF7 cells |
| Rubusoside | Natural Product | GLUT5 | 6.7 mM | - | Proteoliposomes |
| Rubusoside | Natural Product | GLUT1 | 4.6 mM | - | Proteoliposomes |
| Astragalin-6-glucoside | Natural Product | GLUT5 | 1.8 mM | - | Proteoliposomes |
| Astragalin-6-glucoside | Natural Product | GLUT1 | No inhibition | - | Proteoliposomes |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. 1-FDAM: 1-deoxy-1-fluoro-2,5-anhydro-mannitol.
Based on the available data, this compound exhibits a higher affinity for GLUT5 than the natural substrate, fructose, as indicated by its lower Ki value.[2][3] While derivatives of 2,5-AM show inhibitory effects in the low millimolar range, other compounds like MSNBA display significantly higher potency with inhibitory constants in the low micromolar range.
Experimental Protocols
The validation of GLUT5 inhibitors typically involves cellular uptake inhibition assays. Below are detailed methodologies for conducting such experiments.
Cell Culture and Preparation
-
Cell Lines: Human breast cancer cell lines such as MCF7 or murine mammary carcinoma cells (EMT6) are commonly used due to their documented expression of GLUT5.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: For uptake assays, cells are seeded into multi-well plates (e.g., 24-well or 96-well) and allowed to adhere and grow to a suitable confluency.
Fructose Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a labeled fructose analog into GLUT5-expressing cells.
-
Labeled Substrates:
-
Radiolabeled: [14C]-D-fructose or 6-[18F]FDF (6-deoxy-6-fluoro-D-fructose) are frequently used.
-
Fluorescently Labeled: 6-NBDF (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxy-D-fructose) is a viable alternative to radioactive probes.
-
-
Assay Procedure:
-
Wash: Cells are washed with a Krebs-Ringer buffer (KRB) to remove culture medium.
-
Pre-incubation: Cells are pre-incubated with the test inhibitor (e.g., this compound) at various concentrations for a defined period.
-
Initiation of Uptake: The uptake is initiated by adding the labeled fructose analog to the wells.
-
Incubation: The plate is incubated for a short period (e.g., 1-30 minutes) to allow for substrate uptake.
-
Termination of Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold KRB.
-
Cell Lysis: Cells are lysed using a suitable lysis buffer (e.g., containing NaOH or a detergent).
-
Quantification:
-
For radiolabeled substrates, the radioactivity in the cell lysate is measured using a scintillation counter.
-
For fluorescently labeled substrates, fluorescence is measured using a plate reader.
-
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Selectivity Assays
To determine the selectivity of an inhibitor for GLUT5, similar uptake assays are performed using cell lines that predominantly express other glucose transporters (e.g., GLUT1, GLUT2, GLUT4) and their respective preferred substrates (e.g., [14C]-D-glucose). A truly selective GLUT5 inhibitor should show potent inhibition in GLUT5-expressing cells with minimal to no effect on glucose uptake in cells expressing other GLUT isoforms.
Visualizing the Validation Process
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Workflow for GLUT5 inhibitor validation.
Caption: GLUT5-mediated fructose uptake and its inhibition.
References
- 1. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic analysis of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of carbohydrate metabolism by this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,5-Anhydro-D-mannitol and Other GLUT5 Inhibitors for Fructose Transport Modulation
For Immediate Release
AUSTIN, TX – In the landscape of metabolic research and drug development, the facilitative fructose (B13574) transporter GLUT5 has emerged as a significant target for therapeutic intervention in conditions such as metabolic syndrome, obesity, and certain types of cancer. This guide provides a detailed comparison of the efficacy of 2,5-Anhydro-D-mannitol (2,5-AM), a well-established GLUT5 inhibitor, with other prominent natural and synthetic inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform their research and discovery efforts.
Unveiling the GLUT5 Inhibition Landscape
GLUT5 is the primary transporter for fructose across cell membranes. Its inhibition is a key strategy for modulating fructose uptake and its downstream metabolic consequences. This compound, a fructose analog, acts as a competitive inhibitor of GLUT5, effectively blocking the transport of fructose into cells.[1] This guide will compare the inhibitory potency of 2,5-AM and its derivatives with other notable GLUT5 inhibitors.
Quantitative Comparison of GLUT5 Inhibitor Efficacy
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of various GLUT5 inhibitors, providing a quantitative basis for comparing their efficacy. Lower values indicate higher potency.
| Inhibitor | Type | Cell Line | Assay Probe | Kᵢ | IC₅₀ |
| This compound (2,5-AM) | Fructose Analog | EMT6 | 6-[¹⁸F]FDF | - | ~20 mM[2][3] |
| 1-Deoxy-1-fluoro-2,5-anhydro-D-mannitol (1-FDAM) | 2,5-AM Derivative | EMT6 | 6-[¹⁸F]FDF | - | ~20 mM[2][3] |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | 2,5-AM Derivative | MCF7 | D-[¹⁴C]fructose | 2.3–2.7 mM[2][3] | - |
| Dinitrophenylamine-substituted this compound | 2,5-AM Derivative | - | D-fructose | 0.56 mM[1] | - |
| MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine) | Synthetic Small Molecule | MCF7 | D-[¹⁴C]fructose | 3.2 ± 0.4 µM[4][5] | 5.8 µM[5] |
| Rubusoside | Natural Product | Proteoliposomes | D-[¹⁴C]fructose | - | 6.7 ± 0.2 mM[6] |
| Astragalin-6-glucoside | Natural Product | Proteoliposomes | D-[¹⁴C]fructose | - | ~5 mM[5] |
Experimental Methodologies
The data presented in this guide are derived from various in vitro studies. A general experimental protocol for determining the inhibitory efficacy of a compound on GLUT5-mediated fructose uptake is outlined below.
General Protocol for In Vitro GLUT5 Inhibition Assay
This protocol is a composite of methodologies described in the cited literature.[2][3][7]
1. Cell Culture:
-
Murine mammary carcinoma EMT6 cells or human breast cancer MCF7 cells, known to express GLUT5, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and grown to a confluent monolayer.
2. Inhibition Assay:
-
The growth medium is removed, and the cells are washed with a Krebs-Ringer buffer (KRB).
-
Cells are then incubated with varying concentrations of the test inhibitor (e.g., this compound or other compounds) dissolved in KRB for a predetermined period.
-
A radiolabeled or fluorescently tagged fructose analog, such as [¹⁴C]-D-fructose or 6-[¹⁸F]FDF, is added to the wells.
-
The uptake is allowed to proceed for a specific time (e.g., 2-30 minutes).
3. Termination and Measurement:
-
The uptake is terminated by rapidly washing the cells with ice-cold KRB to remove the extracellular probe.
-
The cells are lysed, and the intracellular radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader, respectively.
4. Data Analysis:
-
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For determining the inhibition constant (Kᵢ) for competitive inhibitors, uptake assays are performed at various substrate and inhibitor concentrations, and the data are analyzed using a Dixon plot.[5][8]
Visualizing the Inhibition Workflow and Downstream Signaling
To better illustrate the processes involved in GLUT5 inhibition and its potential downstream effects, the following diagrams are provided.
Caption: Workflow of competitive inhibition of GLUT5-mediated fructose transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation | CoLab [colab.ws]
- 3. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. [vivo.health.unm.edu]
- 5. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human GLUT1 and GLUT5 by plant carbohydrate products; insights into transport specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Fructose Analog 2,5-Anhydro-D-mannitol Demonstrates Higher Affinity for GLUT5 Transporter in Competitive Binding Assays
In the landscape of molecular biology and drug development, the competitive binding dynamics between natural ligands and their synthetic analogs are crucial for understanding transporter function and designing targeted therapies. This guide provides a comparative analysis of 2,5-Anhydro-D-mannitol and its natural counterpart, D-fructose, in their binding affinity to the GLUT5 transporter, a key protein in fructose (B13574) uptake. Experimental data from competitive binding assays consistently indicate that this compound and its derivatives act as potent inhibitors of fructose transport, often exhibiting a significantly higher affinity for GLUT5 than fructose itself.
Quantitative Comparison of Binding Affinity
The inhibitory potency of this compound and D-fructose has been evaluated in competitive binding assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. A lower IC50 value signifies a higher binding affinity. The data presented below, derived from studies using murine EMT6 breast cancer cells that express GLUT5, highlights the superior binding affinity of this compound derivatives over D-fructose.
| Compound | IC50 Value | Experimental Context |
| D-fructose | ~300 mM | Inhibition of 6-[¹⁸F]FDF uptake[1] |
| 1-Deoxy-1-fluoro-2,5-anhydro-D-mannitol (a derivative of this compound) | ~20 mM | Inhibition of 6-[¹⁸F]FDF uptake[1][2] |
| D-fructose | 1.7 M | Inhibition of 6-NBDF uptake[3] |
| Various C-3 modified this compound derivatives | Low millimolar to single-digit micromolar range | Inhibition of 6-[¹⁸F]FDF and 6-NBDF uptake[1][3][4][5] |
It is important to note that while this compound itself has an affinity for GLUT5 similar to that of fructose, modifications to its structure, such as those at the C-3 position or the introduction of a fluorine atom, can dramatically increase its inhibitory potency.[1] In some instances, these modified analogs have demonstrated an inhibitory potency over 100-fold greater than that of D-fructose.[3]
Experimental Protocol: In Vitro Competitive Binding Assay for GLUT5
The following protocol outlines a general procedure for determining the IC50 values of this compound and fructose in a competitive binding assay using a fluorescently or radiolabeled fructose analog as a probe.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound and D-fructose) by measuring their ability to compete with a labeled probe for binding to the GLUT5 transporter in a cell-based assay.
Materials:
-
EMT6 murine breast cancer cells (or another suitable cell line expressing GLUT5)
-
Krebs-Ringer buffer
-
Labeled probe: 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF) or 6-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-6-deoxy-D-fructose (6-NBDF)
-
Test compounds: this compound and D-fructose
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary
-
Multi-well cell culture plates
-
Incubator
-
Detection instrument (gamma counter for ¹⁸F or fluorescence plate reader for NBD)
Procedure:
-
Cell Culture: Culture EMT6 cells in appropriate media and conditions until they reach the desired confluence for the assay.
-
Compound Preparation:
-
Prepare a stock solution of D-fructose by dissolving it in Krebs-Ringer buffer.
-
Prepare a stock solution of this compound. If solubility in buffer is limited, dissolve first in a minimal amount of DMSO (final concentration in the assay should be ≤0.1%) and then dilute with Krebs-Ringer buffer.
-
Prepare serial dilutions of both test compounds to cover a range of concentrations.
-
-
Assay Performance:
-
Seed the EMT6 cells into multi-well plates and allow them to adhere.
-
On the day of the experiment, wash the cells with Krebs-Ringer buffer.
-
Add the various concentrations of the test compounds (D-fructose or this compound) to the wells.
-
Add a fixed concentration of the labeled probe (6-[¹⁸F]FDF or 6-NBDF) to all wells.
-
Include control wells with only the labeled probe (to determine maximum uptake) and wells with the labeled probe and a very high concentration of a known inhibitor or unlabeled fructose (to determine non-specific binding).
-
Incubate the plates for a specified period to allow for competitive binding and uptake.
-
-
Detection:
-
After incubation, wash the cells to remove unbound probe and compounds.
-
Lyse the cells to release the internalized probe.
-
Measure the amount of internalized probe in each well using a gamma counter for 6-[¹⁸F]FDF or a fluorescence plate reader for 6-NBDF.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive binding assay protocol.
Caption: Workflow of the in vitro competitive binding assay.
Logical Relationship in Competitive Binding
The interaction between this compound, fructose, and the GLUT5 transporter is a classic example of competitive inhibition. Both the natural substrate (fructose) and the analog (this compound) vie for the same binding site on the GLUT5 transporter. The higher the affinity of a compound, the lower the concentration required to displace the labeled probe and inhibit its uptake.
Caption: Competitive binding at the GLUT5 transporter.
References
- 1. mdpi.com [mdpi.com]
- 2. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of 2,5-Anhydro-D-mannitol and its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of 2,5-Anhydro-D-mannitol (2,5-AM) and its derivatives. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes a key signaling pathway associated with 2,5-AM's metabolic effects.
This compound, a fructose (B13574) analog, has garnered significant interest for its unique biological activities, including the inhibition of gluconeogenesis and glycogenolysis, and its potential as an anti-aging compound.[1][2][3] Its derivatives are being actively investigated, particularly as inhibitors of the GLUT5 transporter, which is overexpressed in certain cancer types.[4][5] This guide offers a comparative look at the potency of these compounds to aid in ongoing research and development.
Potency against GLUT5 Transporter
The GLUT5 transporter, responsible for fructose uptake, is a key target for many 2,5-AM derivatives. The inhibitory potency is often measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound | Target Cell Line | IC50 (mM) | Reference |
| D-Fructose | EMT6 | ~300 | [4] |
| This compound (2,5-AM) | - | - | - |
| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | EMT6 | ~20 | [4] |
| 3-Deoxy-3-azido-2,5-anhydro-D-mannitol | EMT6 | > 50 | [4] |
| 3-Deoxy-3-amino-2,5-anhydro-D-mannitol | EMT6 | 25.0 ± 4.0 | [4] |
| C-3 Modified Derivative 1 | EMT6 | 10.3 ± 1.5 | [4] |
| C-3 Modified Derivative 2 | EMT6 | 5.8 ± 0.8 | [4] |
| C-3 Modified Derivative 3 | EMT6 | 2.5 ± 0.3 | [4] |
Experimental Protocols
In Vitro Inhibition of 6-[¹⁸F]FDF Cell Uptake for IC50 Determination
This assay is crucial for determining the potency of 2,5-AM derivatives against the GLUT5 transporter.
1. Cell Culture:
-
Murine EMT6 breast cancer cells, which are known to express GLUT5, are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to a suitable confluency before the experiment.
2. Radiotracer Uptake Assay:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then washed with a Krebs-Ringer buffer.
-
Various concentrations of the test compounds (2,5-AM derivatives) are prepared in the buffer.
-
The cells are incubated with the test compounds for a specific period.
-
A known concentration of the radiolabeled fructose analog, 6-[¹⁸F]FDF, is then added to each well.
-
After a defined incubation time, the uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the radioactivity within the cells is measured using a gamma counter.
3. Data Analysis:
-
The percentage of inhibition of 6-[¹⁸F]FDF uptake is calculated for each concentration of the test compound relative to a control group with no inhibitor.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
Signaling Pathway of this compound in Hepatocytes
This compound exerts significant metabolic effects in the liver. It is phosphorylated, leading to a depletion of intracellular ATP. This energy deficit triggers a signaling cascade that is believed to be transmitted to the brain via the hepatic vagus nerve, ultimately influencing feeding behavior.[3][6]
Caption: Signaling pathway of 2,5-AM in hepatocytes.
Experimental Workflow for Potency Screening
The general workflow for screening the potency of novel this compound derivatives involves several key stages, from chemical synthesis to biological evaluation.
Caption: Workflow for 2,5-AM derivative potency screening.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound increases hepatocyte calcium: implications for a hepatic hunger stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases hepatocyte sodium: transduction of a hepatic hunger stimulus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the anti-aging effects of 2,5-Anhydro-D-mannitol in different model organisms
A comparative analysis of the geroprotective effects of 2,5-Anhydro-D-mannitol (2,5-AM) reveals its potential as a novel anti-aging intervention. Discovered through a high-throughput screening in the model organism Saccharomyces cerevisiae (budding yeast), 2,5-AM has demonstrated a significant extension of chronological lifespan, positioning it as a noteworthy candidate for further investigation in the field of geroscience.
This guide provides a comprehensive comparison of 2,5-AM with other known anti-aging compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. The primary focus is on the validation of its anti-aging effects in yeast, as current research has predominantly centered on this model organism.
Performance Comparison: this compound vs. Alternatives
Recent studies have quantified the lifespan-extending effects of 2,5-AM in yeast and compared its efficacy to the well-established anti-aging compound, rapamycin (B549165). The data indicates that 2,5-AM is a potent geroprotector, with its effects being concentration-dependent.
Chronological Lifespan Extension in Saccharomyces cerevisiae
The chronological lifespan (CLS) of yeast, which measures the survival of a population of non-dividing cells, is a widely used model for studying the aging of post-mitotic cells in higher organisms. Supplementation with 2,5-AM has been shown to significantly increase the CLS of yeast.[1]
| Treatment | Concentration | Day 4 Survival (%) | Day 7 Survival (%) | Day 21 Survival (%) |
| Control | - | ~50% | <20% | <10% |
| This compound | 8 mM | ~80% | ~75% | ~65% |
| Rapamycin | 5-10 nM | ~75% | ~70% | Not Reported |
Table 1: Comparative effects of this compound and Rapamycin on the chronological lifespan of Saccharomyces cerevisiae. Data extracted from Alfatah et al., 2022.[1]
Notably, the anti-aging activity of 2,5-AM appears to be specific to its chemical structure. Other structurally similar sugars, such as fructose (B13574), mannitol, maltose, and sorbitol, did not demonstrate a similar lifespan-extending effect at comparable concentrations.[1] This suggests that the mechanism of action is not simply an osmotic or caloric effect, but rather a specific molecular interaction.
Unraveling the Mechanism of Action: A Potential Role for AMPK/Snf1 Signaling
While the precise molecular mechanisms underlying the anti-aging effects of 2,5-AM are still under investigation, current evidence points towards the involvement of the highly conserved energy-sensing pathway, AMP-activated protein kinase (AMPK). In yeast, the homolog of AMPK is the Snf1 protein kinase.[1]
This compound is known to act as a fructose analogue that can interfere with carbohydrate metabolism. In mammalian cells, it inhibits gluconeogenesis and glycogenolysis, processes that are central to maintaining energy homeostasis. This interference can lead to a shift in the cellular AMP:ATP ratio, a key signal for the activation of AMPK. In yeast, the Snf1 kinase is activated in response to glucose limitation and other cellular stresses that affect energy levels. Activated Snf1 then orchestrates a large-scale transcriptional and metabolic response to promote cellular survival and longevity.
The proposed mechanism is that 2,5-AM, by perturbing cellular energy metabolism, mimics a state of low energy, leading to the activation of the Snf1/AMPK pathway. This, in turn, is hypothesized to trigger downstream cellular processes that enhance stress resistance and extend chronological lifespan. However, it is important to note that direct evidence for 2,5-AM-induced Snf1 activation in the context of aging is a subject for future research.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and further exploration of these findings. The following protocols are based on the methodologies described in the key studies.
Measurement of Yeast Chronological Lifespan (CLS)
This protocol outlines the high-throughput method used to determine the chronological lifespan of Saccharomyces cerevisiae in the presence of test compounds.
-
Strain and Media Preparation: A prototrophic yeast strain (e.g., CEN.PK113-7D) is used to avoid confounding effects of amino acid auxotrophy. Cells are cultured in a synthetic defined (SD) medium.
-
Culture Inoculation: Yeast cells are inoculated into 96-well plates containing SD medium with serially diluted concentrations of the test compounds (e.g., 0–8 mM for 2,5-AM and other sugars; 0–10 nM for rapamycin).[1]
-
Aging Cultures: The 96-well plates are incubated at 30°C with constant agitation. The point at which the cell cultures reach stationary phase (typically after 72 hours of growth) is considered Day 1 of the chronological lifespan experiment.[1]
-
Viability Assessment: At various time points (e.g., Day 1, 4, 7, 14, 21), cell viability is assessed. This can be done using two primary methods:
-
Fluorescence-based method: Cells are stained with propidium (B1200493) iodide (PI), a fluorescent dye that only enters dead cells. The fluorescence intensity is measured using a microplate reader to quantify the proportion of dead cells.[1]
-
Outgrowth assay: A small aliquot of the aging culture is transferred to fresh rich medium (e.g., YPD). The time it takes for the culture to reach a certain optical density (OD) is measured. A longer lag time to reach the target OD indicates lower viability in the initial aging culture.[1]
-
-
Data Analysis: The percentage of viable cells at each time point is calculated relative to the viability at Day 1 (considered 100%). Survival curves are then plotted to visualize the effect of the test compounds on chronological lifespan.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for assessing yeast chronological lifespan.
Caption: Proposed signaling pathway for 2,5-AM's anti-aging effects.
Concluding Remarks and Future Directions
The discovery of the anti-aging properties of this compound in Saccharomyces cerevisiae marks a significant advancement in the search for novel geroprotective compounds. Its ability to extend chronological lifespan, comparable to that of rapamycin in the initial study, underscores its potential. The proposed mechanism involving the activation of the conserved Snf1/AMPK energy-sensing pathway provides a strong rationale for its effects.
However, it is crucial to acknowledge that the validation of 2,5-AM's anti-aging effects is currently limited to yeast. Future research should prioritize the investigation of its efficacy and mechanisms of action in other model organisms, such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, to determine the evolutionary conservation of its geroprotective effects. Furthermore, a more direct and detailed elucidation of the signaling pathways modulated by 2,5-AM is warranted to fully understand its mode of action and to assess its potential for translation into higher organisms.
References
Comparative Analysis of 2,5-Anhydro-D-mannitol's Mechanism of Action: A Cross-Validation with Specific Enzyme Inhibitors
For Immediate Release
This guide provides a detailed comparison of the metabolic effects of 2,5-Anhydro-D-mannitol (2,5-AM) against more targeted enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals investigating metabolic pathways and therapeutic interventions for conditions like type 2 diabetes. By cross-validating the mechanisms, this document aims to elucidate the unique, multi-target nature of 2,5-AM.
This compound is a fructose (B13574) analogue known to inhibit both gluconeogenesis and glycogenolysis in the liver.[1] Its biological activity stems from its intracellular phosphorylation into active metabolites that interfere with key enzymatic steps in carbohydrate metabolism.[2][3] This guide will dissect these actions and compare them with specific inhibitors of Fructose-1,6-bisphosphatase (FBPase) and Glycogen (B147801) Phosphorylase (PYGL), the primary targets of 2,5-AM's phosphorylated derivatives.
Section 1: The Dual-Inhibitory Mechanism of this compound
Upon entering hepatocytes, this compound is metabolized by cellular kinases into two key phosphorylated intermediates: this compound-1-phosphate (2,5-AM-1-P) and this compound-1,6-bisphosphate (2,5-AM-1,6-P2).[2] These metabolites are responsible for its biological effects.
-
Inhibition of Gluconeogenesis: 2,5-AM-1,6-P2 acts as a competitive inhibitor of Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in the gluconeogenesis pathway.[2] This inhibition curtails the liver's production of glucose from non-carbohydrate precursors.
-
Inhibition of Glycogenolysis: 2,5-AM-1-P inhibits glycogen phosphorylase, the key enzyme responsible for breaking down stored glycogen into glucose-1-phosphate.[3]
Furthermore, 2,5-AM-1,6-P2 has been shown to activate pyruvate (B1213749) kinase, which would favor glycolysis over gluconeogenesis.[2] This multi-faceted mechanism distinguishes 2,5-AM from more targeted synthetic inhibitors.
Section 2: Cross-Validation with a Specific FBPase Inhibitor
FBPase is a critical control point in gluconeogenesis, making it an attractive target for treating type 2 diabetes.[4][5] Numerous specific FBPase inhibitors have been developed, such as benzoxazolo-sulfonamide compounds, which bind to the allosteric AMP site.[6] Comparing the effects of 2,5-AM-1,6-P2 with these specific inhibitors provides a clearer picture of its relative potency and mechanism.
Table 1: Comparison of FBPase Inhibitory Activity
| Compound | Target Enzyme | Mechanism | Inhibition Constant (IC50 / Ki) | Reference |
| This compound-1,6-P2 | Fructose-1,6-bisphosphatase | Competitive | Not specified, but inhibits competitively | [2] |
| FBPase-1 inhibitor (benzoxazolo-sulfonamide) | Fructose-1,6-bisphosphatase | Allosteric (AMP site) | IC50 = 3.4 µM; Ki = 1.1 µM | [6] |
Section 3: Cross-Validation with a Specific Glycogen Phosphorylase Inhibitor
Glycogenolysis, the breakdown of glycogen, is another key pathway for hepatic glucose output, particularly in response to hormones like glucagon.[7] Glycogen phosphorylase (PYGL) is the rate-limiting enzyme in this process.[8] Specific inhibitors, such as CP-91149, have been developed to target PYGL directly.[7] A comparison with 2,5-AM-1-P highlights the different approaches to controlling this pathway.
Table 2: Comparison of Glycogen Phosphorylase Inhibitory Activity
| Compound | Target Enzyme | Inhibition Constant (IC50 / Ki) | Reference |
| This compound-1-phosphate | Rat Liver Glycogen Phosphorylase | Apparent Ki = 0.66 mM | [3] |
| CP-91149 | Rat Hepatocyte Glycogenolysis | Estimated IC50 = 2.1 µM | [7] |
Summary and Implications
The cross-validation analysis reveals that this compound, through its phosphorylated metabolites, acts as a dual inhibitor of both gluconeogenesis and glycogenolysis. This contrasts with synthetic alternatives that are typically designed for high specificity towards a single enzyme target. While specific inhibitors like the benzoxazolo-sulfonamide FBPase inhibitor and CP-91149 exhibit significantly higher potency (micromolar vs. millimolar for 2,5-AM-1-P), the multi-target action of 2,5-AM could offer a different therapeutic profile by simultaneously downregulating two pathways of hepatic glucose production. This broader action may be advantageous in complex metabolic diseases but could also present challenges in terms of off-target effects. Further research using these specific inhibitors as tool compounds can help to dissect the relative contributions of inhibiting each pathway to the overall physiological effects observed with this compound.
Experimental Protocols
Protocol 1: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
Objective: To determine the inhibitory potential of a test compound against FBPase.
Materials:
-
Purified FBPase enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM EDTA
-
Substrate: Fructose-1,6-bisphosphate (FBP)
-
Coupling Enzymes: Phosphoglucose (B3042753) isomerase, Glucose-6-phosphate dehydrogenase
-
Cofactor: NADP+
-
Test compound (e.g., 2,5-AM-1,6-P2, FBPase-1 inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Prepare a reaction mixture in each well of the microplate containing Assay Buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (solvent only) and a positive control inhibitor.
-
To initiate the reaction, add the FBPase enzyme and the substrate (FBP).
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP+ to NADPH. The rate of this reaction is proportional to the FBPase activity.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Glycogen Phosphorylase (PYGL) Inhibition Assay
Objective: To measure the inhibitory effect of a test compound on PYGL activity.
Materials:
-
Purified Glycogen Phosphorylase a (the active form)
-
Assay Buffer: 50 mM Potassium Phosphate (B84403), pH 7.0, 100 mM KCl, 0.5 mM EDTA
-
Substrates: Glycogen, Inorganic Phosphate (Pi)
-
Coupling Enzymes: Phosphoglucomutase, Glucose-6-phosphate dehydrogenase
-
Cofactors: NADP+, Glucose-1,6-bisphosphate (for phosphoglucomutase activation)
-
Test compound (e.g., 2,5-AM-1-P, CP-91149) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader (absorbance at 340 nm)
Methodology:
-
Prepare a reaction mixture in each well containing Assay Buffer, NADP+, glucose-1,6-bisphosphate, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.
-
Add the test compound at a range of concentrations. Include vehicle and positive controls.
-
Add the substrate glycogen to the wells.
-
Initiate the reaction by adding the PYGL enzyme and inorganic phosphate (Pi).
-
Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm at 37°C.
-
The rate of NADPH production is directly proportional to the rate of glucose-1-phosphate production by PYGL.
-
Calculate the initial velocities and determine the IC50 value as described in Protocol 1.
Protocol 3: Glucose Production Assay in Primary Hepatocytes
Objective: To assess the overall effect of a test compound on hepatic glucose production (gluconeogenesis and glycogenolysis).
Materials:
-
Isolated primary hepatocytes (e.g., from rat)
-
Hepatocyte culture medium (e.g., William's E Medium)
-
Glucose Production Buffer: Glucose-free, phenol (B47542) red-free DMEM supplemented with gluconeogenic precursors.
-
Gluconeogenic Precursors: 10 mM Sodium Lactate and 1 mM Sodium Pyruvate.
-
Hormonal Stimulant (optional): 100 nM Glucagon to stimulate both pathways.
-
Test compounds
-
Glucose Assay Kit (e.g., glucose oxidase-based)
-
Cell lysis buffer for protein quantification (e.g., RIPA buffer)
-
BCA Protein Assay Kit
Methodology:
-
Plate primary hepatocytes in collagen-coated plates and allow them to attach overnight.
-
Wash the cells twice with PBS to remove any residual glucose.
-
Incubate the cells for 3-4 hours in the Glucose Production Buffer containing the gluconeogenic precursors (Lactate/Pyruvate) and the test compounds at desired concentrations. If stimulating glycogenolysis, add glucagon.
-
After the incubation period, collect the supernatant (the medium).
-
Measure the glucose concentration in the collected medium using a commercial glucose assay kit.
-
Wash the cells with PBS and lyse them using the cell lysis buffer.
-
Measure the total protein content in the cell lysate using a BCA assay.
-
Normalize the amount of glucose produced to the total protein content in each well (e.g., µmol glucose/mg protein).
-
Compare the normalized glucose production in compound-treated wells to the vehicle-treated control to determine the percentage of inhibition.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the In Vitro and In Vivo Effects of 2,5-Anhydro-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
2,5-Anhydro-D-mannitol (2,5-AM) is a synthetic fructose (B13574) analog that has garnered significant interest for its potent effects on glucose metabolism and feeding behavior. This guide provides a comprehensive comparison of its actions observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and detailed methodologies.
At a Glance: In Vitro vs. In Vivo Actions
| Feature | In Vitro Effects | In Vivo Effects |
| Primary Action | Inhibition of gluconeogenesis and glycogenolysis in isolated hepatocytes. | Hypoglycemia and stimulation of food intake. |
| Active Form | The phosphorylated metabolites, this compound-1-phosphate (2,5-AM-1-P) and this compound-1,6-bisphosphate (2,5-AM-1,6-P2), are the active inhibitors of key metabolic enzymes.[1] | 2,5-AM is a prodrug that is phosphorylated in the liver to its active forms. |
| Mechanism | Direct inhibition of fructose-1,6-bisphosphatase (FBPase) and glycogen (B147801) phosphorylase by its phosphorylated metabolites. Activation of pyruvate (B1213749) kinase. | Hepatic inhibition of glucose production leads to a decrease in blood glucose. The alteration in hepatic energy status is sensed and signaled to the brain, primarily via the hepatic branch of the vagus nerve, to induce feeding.[2] |
| Key Target | Isolated liver cells (hepatocytes). | The liver is the primary organ of action, with secondary effects on the central nervous system (feeding behavior) and whole-body glucose homeostasis. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effects from various studies.
In Vitro Enzyme Kinetics and Cellular Inhibition
| Parameter | Enzyme/Process | Species | Value | Reference |
| Ki | Fructose-1,6-bisphosphatase | Rabbit Liver | 3.6 ± 0.3 µM | [3] |
| Kα | Pyruvate Kinase | Rabbit Liver | 9.5 ± 0.9 µM | [3] |
| Ki | Glycogen Phosphorylase a | Rat Liver | 0.66 ± 0.09 mM | [3] |
| IC50 | Gluconeogenesis (from lactate (B86563) + pyruvate) | Rat Hepatocytes | < 0.1 mM | [4][5] |
| IC50 | Gluconeogenesis (from dihydroxyacetone) | Rat Hepatocytes | ~0.25 mM | [4][5] |
| IC50 | Gluconeogenesis (from glycerol) | Rat Hepatocytes | ~0.5 mM | [4][5] |
| IC50 | Gluconeogenesis (from sorbitol) | Rat Hepatocytes | ~1.0 mM | [4][5] |
| IC50 | Gluconeogenesis (from fructose) | Rat Hepatocytes | > 2.0 mM | [4][5] |
Note: The inhibitory/activating constants (Ki/Kα) are for the phosphorylated metabolites of 2,5-AM, specifically 2,5-AM-1,6-P2 for FBPase and pyruvate kinase, and 2,5-AM-1-P for glycogen phosphorylase.
In Vivo Dosage and Physiological Responses
| Species | Dose Range | Route | Primary Effect | Reference |
| Rat | 50 - 800 mg/kg | Oral (p.o.) | Dose-dependent increase in food intake. | [6] |
| Rat | 200 mg/kg | Intraperitoneal (i.p.) | Increased food intake. | [6] |
| Rat | 50, 100, or 150 mg/h | Hepatic portal or jugular infusion | Increased food intake (more potent via hepatic portal vein). | [2] |
| Mouse | 100 - 200 mg/kg | Not specified | 17-58% decrease in blood glucose in fasting and diabetic models. | [3] |
Signaling Pathways and Mechanisms of Action
The dual effects of this compound on glucose metabolism and feeding behavior are intricately linked. The following diagrams illustrate the key signaling pathways.
Intracellular Metabolic Pathway of this compound in Hepatocytes
Caption: Intracellular metabolism and sites of action of 2,5-AM in hepatocytes.
Hepatic Vagal Signaling Pathway for Feeding Initiation
Caption: Proposed signaling pathway from the liver to the brain for 2,5-AM-induced feeding.
Experimental Protocols
Isolation of Primary Rat Hepatocytes
This protocol is based on the widely used two-step collagenase perfusion method.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+, with EGTA)
-
Perfusion Buffer II (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Collagenase solution (in Perfusion Buffer II)
-
Hepatocyte wash medium (e.g., Williams' Medium E)
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and begin perfusion with oxygenated Perfusion Buffer I at 37°C to flush the liver of blood.
-
Once the liver is blanched, switch the perfusion to the collagenase solution.
-
Continue perfusion until the liver tissue is visibly digested.
-
Excise the liver and transfer it to a sterile dish containing wash medium.
-
Gently disperse the hepatocytes by mechanical disruption.
-
Filter the cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g for 3 minutes) and resuspend in fresh wash medium. Repeat this step 2-3 times.
-
Assess cell viability using a method such as trypan blue exclusion.
In Vitro Gluconeogenesis Assay in Isolated Hepatocytes
Materials:
-
Isolated primary hepatocytes
-
Incubation buffer (e.g., Krebs-Henseleit bicarbonate buffer)
-
Gluconeogenic substrates (e.g., lactate, pyruvate, glycerol)
-
This compound stock solution
-
Glucose assay kit
Procedure:
-
Resuspend the isolated hepatocytes in the incubation buffer to a known cell density.
-
Aliquot the cell suspension into incubation flasks or multi-well plates.
-
Add varying concentrations of this compound to the respective flasks/wells.
-
Initiate the gluconeogenesis reaction by adding the desired substrate(s).
-
Incubate the cells at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
At the end of the incubation, terminate the reaction (e.g., by adding a deproteinizing agent like perchloric acid).
-
Centrifuge the samples to pellet the cell debris.
-
Measure the glucose concentration in the supernatant using a standard glucose assay kit.
-
Calculate the rate of gluconeogenesis and determine the IC50 of this compound.
In Vivo Hypoglycemic Effect in a Diabetic Mouse Model
Materials:
-
Diabetic mouse model (e.g., streptozotocin-induced or db/db mice)
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
Blood glucose monitoring system
Procedure:
-
Fast the mice for a predetermined period (e.g., 4-6 hours).
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Monitor and record blood glucose levels at specific time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
Plot the blood glucose levels over time to observe the hypoglycemic effect.
-
Different doses of this compound can be tested to establish a dose-response relationship.
Conclusion
The effects of this compound are a compelling example of how a targeted in vitro molecular action translates into a complex series of in vivo physiological responses. In vitro studies in isolated hepatocytes have been instrumental in elucidating its mechanism as a prodrug that, once phosphorylated, inhibits key enzymes in hepatic glucose production. This direct cellular effect is the foundation for the observed in vivo outcomes of hypoglycemia.
Furthermore, the in vivo studies reveal a sophisticated interplay between the liver and the central nervous system, where the metabolic changes in hepatocytes are signaled to the brain to modulate feeding behavior. This highlights the importance of studying compounds in whole-organism models to understand their full physiological impact. The quantitative data presented provides a basis for comparing the potency of this compound across different experimental systems and can guide future research in the development of novel therapeutics targeting hepatic glucose metabolism.
References
- 1. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of carbohydrate metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of carbohydrate metabolism by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Results on 2,5-Anhydro-D-mannitol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of published findings on 2,5-Anhydro-D-mannitol, a fructose (B13574) analog with reported effects on metabolism, food intake, and cellular aging. By objectively comparing data from multiple studies and detailing the experimental protocols, this document aims to equip researchers with the necessary information to evaluate the robustness of the existing evidence and design future investigations.
Inhibition of Gluconeogenesis and Glycogenolysis
This compound has been consistently reported to inhibit hepatic gluconeogenesis and glycogenolysis. This effect is central to its other physiological activities. The primary mechanism involves its phosphorylation to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate, which then interfere with key regulatory enzymes in glucose metabolism.[1]
Comparative Efficacy Data
| Study | Model System | Substrate(s) for Gluconeogenesis | Concentration of this compound | Observed Inhibition of Gluconeogenesis/Glycogenolysis |
| Riquelme et al. (1983)[2] | Isolated rat hepatocytes | Lactate (B86563) + pyruvate, Dihydroxyacetone, Glycerol, Sorbitol, Fructose | 50% inhibition at varying concentrations depending on the substrate | Inhibited gluconeogenesis from various substrates. |
| Unidentified Study[3] | Isolated rat hepatocytes | Lactate | Not specified | Inhibited glucose synthesis. |
| Unidentified Study[4] | Isolated rat hepatocytes | Endogenous glycogen (B147801) | Not specified | Inhibited basal and glucagon-stimulated glycogenolysis. |
Reproducibility Analysis
The inhibitory effect of this compound on hepatic glucose production is a reproducible finding across multiple independent studies. While the exact magnitude of inhibition and the IC50 values may vary depending on the experimental conditions (e.g., substrate used, fed vs. fasted state of the animal), the qualitative observation of inhibition remains consistent. The proposed mechanism of action, involving the accumulation of phosphorylated analogs of this compound that inhibit key enzymes like fructose-1,6-bisphosphatase and glycogen phosphorylase, provides a strong biochemical basis for this reproducibility.[1]
Experimental Protocol: Inhibition of Gluconeogenesis in Isolated Rat Hepatocytes
This protocol is a synthesis of methodologies described in the cited literature.[5]
-
Hepatocyte Isolation:
-
Anesthetize a male Sprague-Dawley rat (fed or fasted, depending on the experimental design).
-
Perfuse the liver in situ via the portal vein with a calcium-free buffer containing collagenase to digest the extracellular matrix.
-
Gently disperse the liver in a buffered medium and filter the cell suspension to remove undigested tissue.
-
Wash the hepatocytes by centrifugation and resuspend them in an appropriate incubation buffer (e.g., Krebs-Henseleit bicarbonate buffer).
-
Assess cell viability using trypan blue exclusion (viability should be >90%).
-
-
Gluconeogenesis Assay:
-
Incubate the isolated hepatocytes at 37°C in a shaking water bath.
-
Add the gluconeogenic substrate(s) (e.g., lactate and pyruvate) to the cell suspension.
-
Add varying concentrations of this compound or a vehicle control.
-
Take aliquots of the cell suspension at specific time points.
-
Terminate the reaction by adding a deproteinizing agent (e.g., perchloric acid).
-
Neutralize the samples and analyze for glucose concentration using a standard enzymatic assay (e.g., glucose oxidase method).
-
-
Data Analysis:
-
Calculate the rate of glucose production in the presence and absence of this compound.
-
Determine the percentage of inhibition and, if applicable, the IC50 value.
-
Signaling Pathway
Caption: Inhibition of hepatic glucose metabolism by this compound.
Stimulation of Food Intake
A notable and well-documented effect of this compound is the stimulation of food intake in rats. This effect is believed to be a direct consequence of the inhibition of hepatic energy metabolism, which signals a state of energy deficit to the brain.
Comparative Efficacy Data
| Study | Animal Model | Dose Range (mg/kg) | Route of Administration | Observation on Food Intake |
| Tordoff et al. (1988)[6][7] | Sprague-Dawley rats | 50-800 | Oral (p.o.) | Dose-related increase in food intake during the 2 hours after administration. |
| Rawson et al. (1991)[8] | Sprague-Dawley rats | 50, 100, 150 mg/h | Intravenous (i.v.) | Increased food intake, with hepatic portal infusion being more effective than jugular infusion. |
| Ji et al. (2000) | Sprague-Dawley rats | 300 | Intraperitoneal (i.p.) | Stimulated eating in rats fed a low-fat diet, but not in those fed a high-fat diet. |
| Unidentified Study[3] | Rats | 300 | Intraperitoneal (i.p.) | Increased food intake in rats fed a high-carbohydrate/low-fat diet, but not a high-fat/low-carbohydrate diet. |
Reproducibility Analysis
The stimulation of food intake in rats by this compound is a highly reproducible finding, as evidenced by multiple independent research groups observing this effect. The dose-dependent nature of this response is also consistent across studies. Furthermore, the elucidation of the underlying mechanism, involving hepatic energy sensing and vagal nerve signaling, provides a strong physiological basis for the reproducibility of this behavioral outcome. The observation that the effect is modulated by the background diet further strengthens the understanding of this phenomenon.
Experimental Protocol: Measurement of Food Intake in Rats
This protocol is a synthesis of methodologies described in the cited literature.[6][8]
-
Animal Acclimatization:
-
Individually house male Sprague-Dawley rats in cages equipped with food and water dispensers.
-
Acclimate the rats to the experimental conditions for at least one week, including handling and the specific diet to be used.
-
Maintain a regular light-dark cycle (e.g., 12:12 hours).
-
-
Experimental Procedure:
-
Fast the rats for a predetermined period (e.g., during the diurnal phase when they are less active).
-
Administer this compound at the desired dose and route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). A vehicle control group should be included.
-
Immediately after administration, provide a pre-weighed amount of the standard or specific diet.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and accounting for any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each rat at each time point.
-
Compare the food intake between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Experimental Workflow
Caption: Workflow for assessing this compound's effect on food intake.
Anti-Aging Effects in Yeast
A more recent and less extensively replicated finding is the potential of this compound to extend the chronological lifespan of the budding yeast, Saccharomyces cerevisiae.
Comparative Efficacy Data with Other Sugars
| Compound | Concentration | Effect on Yeast Chronological Lifespan (CLS) | Reference |
| This compound | 8 mM | Extended lifespan | Alfatah et al. (2022)[9] |
| D-Fructose | 8 mM | No extension | Alfatah et al. (2022)[9] |
| D-Mannitol | 8 mM | No extension | Alfatah et al. (2022)[9] |
| D-Maltose | 8 mM | No extension | Alfatah et al. (2022)[9] |
| D-Sorbitol | 8 mM | No extension | Alfatah et al. (2022)[9] |
Reproducibility Analysis
The anti-aging effect of this compound in yeast has, to date, been reported in a single primary study.[9] Therefore, independent replication by other laboratories is necessary to firmly establish the reproducibility of this finding. However, the initial study was well-controlled, including comparisons with other sugars that did not show a similar effect, which lends some credence to the specificity of the observation. The proposed mechanism involves the intracellular accumulation of non-metabolizable phosphorylated derivatives of this compound, which may mimic a state of caloric restriction, a known pro-longevity intervention.[9]
Experimental Protocol: Yeast Chronological Lifespan Assay
This protocol is based on the methodology described by Alfatah et al. (2022) and other standard protocols.[9][10][11]
-
Yeast Culture Preparation:
-
Grow a wild-type Saccharomyces cerevisiae strain (e.g., BY4741) in a standard liquid medium (e.g., YPD) overnight.
-
Inoculate the overnight culture into a fresh synthetic defined (SD) medium to a low starting optical density (OD600).
-
Add this compound to the desired final concentration. Include a no-sugar control and other sugar controls (e.g., fructose, glucose).
-
-
Aging Culture Maintenance:
-
Incubate the cultures at 30°C with shaking.
-
Day 0 is considered the point of inoculation.
-
-
Viability Assessment:
-
At regular intervals (e.g., every 2-3 days), take an aliquot from each aging culture.
-
Serially dilute the cells and plate them on solid YPD agar (B569324) plates.
-
Incubate the plates at 30°C for 2-3 days until colonies are visible.
-
Count the number of colony-forming units (CFUs) to determine the number of viable cells.
-
Alternatively, use a high-throughput method involving staining with a viability dye (e.g., propidium (B1200493) iodide) and analysis by flow cytometry or a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells at each time point relative to the initial time point after the diauxic shift.
-
Plot survival curves and calculate the mean and maximum lifespan for each condition.
-
Compare the lifespans of the this compound-treated yeast with the control groups using appropriate statistical methods.
-
Logical Relationship of the Anti-Aging Hypothesis
Caption: Proposed mechanism for the anti-aging effect of this compound in yeast.
Conclusion
The published results on the metabolic effects of this compound, specifically its inhibition of gluconeogenesis and glycogenolysis and its subsequent stimulation of food intake in rats, demonstrate a high degree of reproducibility across independent studies. The underlying biochemical and physiological mechanisms are reasonably well-understood, providing a solid foundation for these observations.
In contrast, the anti-aging effects of this compound in yeast, while promising, are based on a single primary study and require further independent validation to be considered fully reproducible.
This guide provides researchers with a comparative overview of the existing data and detailed experimental protocols to facilitate the replication and further investigation of the multifaceted biological activities of this compound.
References
- 1. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of carbohydrate metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gluconeogenesis by this compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glycogenolysis by 2,5‐anhydro‐D‐mannitol in isolated rat hepatocytes [ouci.dntb.gov.ua]
- 5. Control of gluconeogenesis and of enzymes of glycogen metabolism in isolated rat hepatocytes. A parallel study of the effect of phenylephrine and of glucagon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of carbohydrate metabolism by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing chronological Aging in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Quantifying Yeast Chronological Life Span by Outgrowth of Aged Cells [jove.com]
A Comparative Guide to the Hypoglycemic Effects of 2,5-Anhydro-D-mannitol in Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoglycemic effects of 2,5-Anhydro-D-mannitol (2,5-AM) with other established antidiabetic agents in preclinical diabetic models. The information is compiled from various studies to offer a comprehensive overview for researchers in metabolic diseases.
Executive Summary
This compound, a fructose (B13574) analog, demonstrates a notable hypoglycemic effect by inhibiting hepatic gluconeogenesis and glycogenolysis.[1][2] Its efficacy is particularly pronounced in diabetic models characterized by hyperinsulinemia, such as the genetically diabetic (db/db) mouse model.[1] In these models, 2,5-AM has been shown to completely reverse hyperglycemia.[1] However, its effect is diminished in insulin-deficient models, like streptozotocin (B1681764) (STZ)-induced diabetes, where it only partially reverses hyperglycemia.[1] This suggests that the hypoglycemic action of 2,5-AM is at least in part, dependent on the presence of insulin (B600854).[1] When compared to standard oral hypoglycemic agents like metformin, 2,5-AM presents a different mechanism of action. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an informed assessment of its potential.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the hypoglycemic effects of this compound and comparator drugs in various diabetic animal models.
Table 1: Effect of this compound on Blood Glucose in Diabetic Mouse Models
| Diabetic Model | Compound | Dose | Route of Administration | Blood Glucose Reduction (%) | Reference |
| Genetically Diabetic (db/db) mice | This compound | 320 mg/kg | - | Completely reversed hyperglycemia | [1] |
| Streptozotocin (STZ)-induced diabetic mice | This compound | 320 mg/kg | - | Partially reversed hyperglycemia | [1] |
| Fasting mice | This compound | 100-200 mg/kg | - | 17-58% | [2] |
| STZ-diabetic mice | This compound | 100-200 mg/kg | - | 17-58% | [2] |
| Genetically diabetic db/db mice | This compound | 100-200 mg/kg | - | 17-58% | [2] |
Table 2: Comparative Efficacy of Oral Hypoglycemic Agents in STZ-Induced Diabetic Rat Models
| Compound | Dose | Duration | Final Blood Glucose (mg/dL) | % Reduction from Control | Reference |
| Vehicle Control | - | 10 days | 649.55 ± 80.26 | - | |
| Metformin | 500 mg/kg/day | 10 days | 348.3 ± 54.70 | 46.4% | |
| Rosiglitazone | 10 mg/kg/day | 10 days | 467.6 ± 56.90 | 28.0% |
Table 3: Comparative Efficacy of Oral Hypoglycemic Agents in Genetically Diabetic (db/db) Mice
| Compound | Dose | Duration | Final Blood Glucose (mg/dL) | % Reduction from Control | Reference |
| Vehicle Control | - | 10 days | 541.65 ± 24.27 | - | |
| Metformin | 150 mg/kg/day | 10 days | 304.35 ± 33.34 | 43.8% | |
| Rosiglitazone | 5 mg/kg/day | 10 days | 240.75 ± 24.27 | 55.6% |
Experimental Protocols
Induction of Diabetes Mellitus
Streptozotocin (STZ)-Induced Diabetes in Rodents:
This protocol is widely used to induce a model of Type 1 diabetes.
-
Animals: Male Sprague-Dawley or Wistar rats, or various mouse strains.
-
Preparation of STZ Solution: STZ is dissolved in a cold citrate (B86180) buffer (0.1 M, pH 4.5) immediately before injection to prevent degradation.
-
Induction:
-
High-Dose Protocol (for a model of severe insulin deficiency): A single intraperitoneal (IP) or intravenous (IV) injection of STZ (e.g., 65 mg/kg for rats).
-
Low-Dose Protocol (for a model that can mimic Type 2 diabetes progression): Multiple low doses of STZ (e.g., 40 mg/kg, IP, for 5 consecutive days in mice).
-
-
Confirmation of Diabetes: Blood glucose levels are measured from the tail vein 48-72 hours after the final STZ injection. Animals with fasting blood glucose levels typically above 250 mg/dL are considered diabetic.
-
Post-Induction Care: To prevent initial hypoglycemia due to massive insulin release from damaged beta cells, animals are often provided with a 10% sucrose (B13894) solution in their drinking water for the first 24-48 hours.
Genetically Diabetic (db/db) Mouse Model:
These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a phenotype that resembles human Type 2 diabetes.
-
Animals: C57BL/KsJ-db/db mice are commonly used.
-
Induction: Diabetes develops spontaneously in these animals. Hyperglycemia is typically evident by 4-8 weeks of age.
-
Monitoring: Regular monitoring of blood glucose and body weight is essential.
Blood Glucose Measurement
-
Sample Collection: Blood samples are typically collected from the tail vein of rodents.
-
Measurement: A handheld glucometer is commonly used for rapid blood glucose determination. For more precise measurements, blood samples can be collected in heparinized tubes, and plasma glucose can be analyzed using a glucose oxidase or hexokinase-based assay with a spectrophotometer.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's hypoglycemic effect.
Caption: General experimental workflow for in vivo studies.
Caption: Comparison of the primary mechanisms of action.
References
A Comparative Guide to 2,5-Anhydro-D-mannitol and Other Fructose Analogs in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5-Anhydro-D-mannitol (2,5-AM), a key fructose (B13574) analog, with other related compounds used in metabolic research. By examining their effects on crucial metabolic pathways and transporters, this document aims to equip researchers with the necessary data to select the most appropriate analog for their specific experimental needs, from investigating metabolic diseases to developing novel therapeutic agents.
Introduction to this compound and Fructose Analogs
This compound is a structural analog of β-D-fructofuranose. Its metabolic effects primarily stem from its ability to be phosphorylated by the same enzymes that act on fructose, leading to the accumulation of its phosphate (B84403) esters. These metabolites can then allosterically regulate key enzymes in glycolysis and gluconeogenesis, making 2,5-AM a valuable tool for studying fructose metabolism and its associated pathologies. Fructose analogs, in general, are indispensable for elucidating the roles of fructose transporters and metabolic enzymes in various physiological and disease states, including obesity, type 2 diabetes, and cancer.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound and other fructose analogs on the key fructose transporter, GLUT5, and critical enzymes involved in fructose metabolism.
Table 1: Inhibition of Fructose Transporter GLUT5
| Compound | Cell Line | Assay Probe | IC50 / Ki | Reference |
| This compound | Murine EMT6 breast cancer cells | 6-[18F]FDF | ~20 mM (IC50) | [1] |
| D-Fructose | Murine EMT6 breast cancer cells | 6-[18F]FDF | ~300 mM (IC50) | [1] |
| 1-Deoxy-1-fluoro-2,5-anhydro-D-mannitol (1-FDAM) | Murine EMT6 breast cancer cells | 6-[18F]FDF | Substantially better than D-fructose | [1] |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Human MCF7 breast cancer cells | - | 2.3–2.7 mM (Ki) | [1] |
| 3-amino-3-deoxy-2,5-anhydro-D-mannitol derivatives | Murine EMT6 breast cancer cells | 6-[18F]FDF | Low millimolar (IC50) | [1] |
Table 2: Effects on Key Metabolic Enzymes
| Compound | Enzyme | Organism/Tissue | Effect | Apparent Ki / Ka | Reference |
| This compound-1-phosphate | Glycogen Phosphorylase | Rat liver | Inhibition | 0.66 +/- 0.09 mM (Ki) | [2] |
| This compound-1-phosphate | Phosphoglucomutase | Rat liver | Inhibition | 2.8 +/- 0.2 mM (Ki) | [2] |
| This compound-1,6-bisphosphate | Phosphoglucomutase | Rat liver | Activation | 7.0 +/- 0.5 µM (Ka) | [2] |
| This compound-1,6-bisphosphate | Pyruvate Kinase | Rabbit liver | Activation | 9.5 +/- 0.9 µM (Ka) | [2] |
| This compound-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Rabbit liver | Inhibition | 3.6 +/- 0.3 µM (Ki) | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of these analogs within metabolic pathways and understanding the experimental procedures are crucial for robust research. The following diagrams, generated using Graphviz, illustrate the metabolic fate of this compound and a typical workflow for comparing fructose analogs.
References
A Comparative Guide to Gluconeogenesis Inhibitors: Validating the Role of 2,5-Anhydro-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5-Anhydro-D-mannitol with other key inhibitors of gluconeogenesis, namely the clinical drug metformin (B114582) and the experimental fructose-1,6-bisphosphatase (FBPase) inhibitor MB06322 (CS-917). The objective is to validate the role of this compound in this pivotal metabolic pathway by presenting its performance alongside established and emerging alternatives, supported by experimental data.
Executive Summary
Hepatic gluconeogenesis, the de novo synthesis of glucose, is a critical pathway in maintaining blood glucose homeostasis. However, its dysregulation is a hallmark of type 2 diabetes. The search for effective inhibitors of this pathway is a major focus of therapeutic research. This compound, a fructose (B13574) analog, has been identified as a potent inhibitor of gluconeogenesis. This guide delves into its mechanism of action and compares its efficacy with that of metformin, the most widely prescribed antidiabetic drug, and MB06322, a selective FBPase inhibitor.
Mechanism of Action
This compound: This fructose analog exerts its inhibitory effect after being metabolized to its phosphorylated forms.[1] Inside liver cells, it is first phosphorylated to this compound-1-phosphate (2,5-AM-1-P) and subsequently to this compound-1,6-bisphosphate (2,5-AM-1,6-BP).[1] The latter is a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenic pathway.[1] Additionally, 2,5-AM-1,6-BP activates pyruvate (B1213749) kinase, which diverts phosphoenolpyruvate (B93156) back towards glycolysis, further reducing the substrate pool for gluconeogenesis.[2]
Metformin: The precise mechanism of metformin is complex and still under investigation, but it is known to act primarily by inhibiting mitochondrial complex I of the electron transport chain.[3][4] This leads to a decrease in cellular ATP levels and an increase in the AMP:ATP ratio. The elevated AMP levels allosterically inhibit FBPase and activate AMP-activated protein kinase (AMPK).[3][5] Activated AMPK, in turn, phosphorylates and inactivates key gluconeogenic enzymes and transcription factors, leading to a reduction in the expression of genes involved in gluconeogenesis.[5][6]
MB06322 (CS-917): This compound is a prodrug that is converted in vivo to its active form, MB05032.[7][8] MB05032 is a potent and selective allosteric inhibitor of FBPase, mimicking the inhibitory effect of AMP.[9] By directly targeting FBPase, it effectively blocks a crucial step in the gluconeogenic pathway.[7]
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in inhibiting gluconeogenesis.
| Inhibitor | Target Enzyme | In Vitro Efficacy (IC50/Ki) | Cell-Based Assay (Hepatocytes) | Reference |
| This compound-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Ki = 3.6 ± 0.3 µM (rabbit liver FBPase) | 50% inhibition of gluconeogenesis from lactate (B86563)/pyruvate at <1 mM this compound | [1][10] |
| MB05032 (active form of MB06322) | Fructose-1,6-bisphosphatase | IC50 = 16 nM (human FBPase) | Potent inhibition of glucose production from various substrates | [9] |
| Metformin | Mitochondrial Complex I (primary target) | Not directly applicable (acts indirectly) | Inhibition of gluconeogenesis observed at concentrations of 60-80 µM and higher | [11] |
| Inhibitor | Animal Model | Dosage | Reduction in Blood Glucose | Key Findings | Reference |
| This compound | Fasting mice, rats, streptozotocin-diabetic mice, db/db mice | 100-200 mg/kg | 17-58% | Effective in various models of normal and diabetic states. | [1] |
| MB06322 (CS-917) | Zucker diabetic fatty (ZDF) rats | 30-300 mg/kg (oral) | Dose-dependent decrease; >200 mg/dL reduction at higher doses | Potent glucose lowering with maximal gluconeogenesis inhibition of ~80%. | [7][9][12] |
| Metformin | db/db mice | 250 mg/kg/day (1 week) | Significant reduction | Associated with increased hepatic SIRT1 and GCN5 levels. | [5] |
Experimental Protocols
Measurement of Glucose Production in Isolated Hepatocytes
This protocol is a standard method to assess the direct effect of inhibitors on hepatic gluconeogenesis.
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rats or mice by collagenase perfusion of the liver.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and allowed to attach.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound, metformin, MB06322) in a glucose-free medium.
-
Gluconeogenic Substrate Addition: Gluconeogenesis is initiated by adding a mixture of substrates, typically lactate and pyruvate.
-
Sample Collection and Analysis: Aliquots of the culture medium are collected at specific time points. The concentration of glucose in the medium is determined using a glucose oxidase-based assay.
-
Data Normalization: Glucose production rates are normalized to the total protein content of the cells in each well.
Fructose-1,6-bisphosphatase (FBPase) Activity Assay
This assay measures the specific activity of the FBPase enzyme, a direct target for this compound's active metabolite and MB06322.
-
Enzyme Source: Purified FBPase or liver homogenates can be used as the enzyme source.
-
Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., Tris-HCl), MgCl₂, and the substrate fructose-1,6-bisphosphate.
-
Inhibitor Addition: The test inhibitor (e.g., 2,5-AM-1,6-BP, MB05032) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by adding the enzyme and incubated at a controlled temperature. The reaction is stopped after a specific time by adding a strong acid (e.g., perchloric acid).
-
Phosphate (B84403) Measurement: The amount of inorganic phosphate (Pi) released from the hydrolysis of fructose-1,6-bisphosphate is quantified using a colorimetric method, such as the molybdate (B1676688) blue reaction.
-
Data Analysis: The enzyme activity is calculated based on the rate of Pi formation and the IC50 or Ki values for the inhibitors are determined by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of gluconeogenesis inhibition.
Caption: Experimental workflows for assessing inhibitors.
Conclusion
This compound effectively inhibits hepatic gluconeogenesis through the action of its phosphorylated metabolite, 2,5-AM-1,6-BP, which targets the key regulatory enzyme FBPase. Its in vivo efficacy in reducing blood glucose across various animal models validates its role as a potent gluconeogenesis inhibitor.
When compared to metformin, this compound appears to have a more direct and specific mechanism of action on a core gluconeogenic enzyme, whereas metformin's effects are broader and initiated by mitochondrial inhibition. MB06322 (CS-917) also demonstrates high potency and selectivity for FBPase, representing a targeted approach similar to that of this compound's active form.
The data presented in this guide underscores the potential of this compound as a valuable tool for researchers studying glucose metabolism and as a potential lead compound for the development of novel therapeutics for type 2 diabetes. Further head-to-head comparative studies under standardized conditions would be beneficial to more definitively delineate the relative potency and potential clinical utility of these different gluconeogenesis inhibitors.
References
- 1. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gluconeogenesis by this compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of carbohydrate metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the metabolic fate of 2,5-Anhydro-D-mannitol versus fructose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic fates of the naturally occurring sugar, fructose (B13574), and its synthetic analog, 2,5-Anhydro-D-mannitol (2,5-AM). By examining their distinct paths of absorption, cellular uptake, and subsequent biochemical transformations, we aim to provide a clear understanding of their individual and comparative metabolic impacts. This information is crucial for researchers investigating carbohydrate metabolism, metabolic disorders, and for professionals in drug development exploring novel therapeutic targets.
Overview of Metabolic Pathways
Fructose, a monosaccharide commonly found in fruits and added to many processed foods, is primarily metabolized in the liver. Its metabolic pathway, known as fructolysis, bypasses the main regulatory step of glycolysis, leading to a rapid and largely unregulated influx of carbon into metabolic pathways. This can contribute to lipogenesis, hepatic steatosis, and hyperuricemia.
This compound is a structural analog of fructose that acts as a competitive inhibitor of fructose metabolism. It is recognized by the same transporters and enzymes as fructose but cannot be fully metabolized. This leads to the accumulation of a phosphorylated intermediate, which in turn disrupts cellular energy homeostasis by trapping inorganic phosphate (B84403) and depleting ATP levels.
Comparative Data on Metabolic Parameters
The following tables summarize key quantitative data comparing the metabolic handling of fructose and this compound.
| Parameter | Fructose | This compound | Reference |
| Primary Transporter | GLUT5 | GLUT5 | [1][2] |
| Affinity for GLUT5 | Lower | Higher (reportedly >10-fold greater than fructose) | [1] |
| Primary Site of Metabolism | Liver | Liver | [3][4] |
| Phosphorylation Product | Fructose-1-phosphate | This compound-1-phosphate | |
| Further Metabolism | Cleaved by Aldolase B to DHAP and Glyceraldehyde | Metabolized to this compound-1,6-bisphosphate, but not further | [5] |
| Effect on Hepatic ATP | Depletion | Significant depletion due to phosphate trapping | [3][6][7] |
| Metabolic Consequences | Substrate for glycolysis, gluconeogenesis, and lipogenesis | Inhibition of gluconeogenesis and glycogenolysis | [4][8] |
Table 1: Comparison of Key Metabolic Features
| Compound | Cell Line | IC50 Value (mM) | Reference |
| D-fructose | Murine EMT6 breast cancer cells | ~300 | [9] |
| This compound | Murine EMT6 breast cancer cells | ~20 (for a derivative, 1-FDAM) | [9] |
Table 2: Comparative Inhibition of 6-[18F]FDF Uptake via GLUT5
Experimental Protocols
Measurement of Hepatic ATP Levels using ³¹P Magnetic Resonance Spectroscopy (MRS)
This non-invasive technique allows for the in vivo quantification of phosphorus-containing metabolites, including ATP and inorganic phosphate (Pi).
Protocol Outline:
-
Animal Preparation: Anesthetize the subject (e.g., rat) and position it within the MRS scanner.
-
Probe Placement: Place a surface coil over the liver region to detect the ³¹P signal.
-
Baseline Measurement: Acquire baseline ³¹P spectra to determine initial concentrations of ATP and Pi.
-
Substrate Administration: Administer fructose or this compound intravenously or orally.
-
Dynamic Spectral Acquisition: Continuously acquire ³¹P spectra over a defined period (e.g., 90 minutes) to monitor the changes in ATP and Pi levels.
-
Data Analysis: Process the spectra to calculate the concentrations of ATP and Pi at each time point. The ratio of β-ATP to Pi is often used as an indicator of cellular energy status.[7][10][11]
Fructokinase Activity Assay
This assay measures the rate of phosphorylation of fructose or its analogs by fructokinase.
Protocol Outline (Coupled Enzyme Assay):
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
Sample Preparation: Prepare liver homogenates or purified fructokinase.
-
Initiation of Reaction: Add the sample to the reaction mixture and initiate the reaction by adding the substrate (fructose or this compound).
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the fructokinase activity.[12]
Visualizing the Metabolic Pathways and Experimental Workflows
Figure 1: Comparative metabolic pathways of fructose and this compound.
Figure 2: Experimental workflow for hepatic ATP measurement using ³¹P MRS.
Conclusion
The metabolic fates of fructose and its analog, this compound, diverge significantly after their initial shared steps of transport and phosphorylation. While fructose serves as a rapid source of carbon for various metabolic pathways, its unregulated metabolism can have detrimental long-term effects. In contrast, this compound acts as a metabolic dead-end, leading to a profound disruption of cellular energy homeostasis. This property makes it a valuable tool for studying the mechanisms of metabolic regulation and the consequences of ATP depletion. For drug development professionals, the high affinity of this compound for the GLUT5 transporter presents a potential scaffold for the targeted delivery of therapeutic agents to fructose-utilizing cells, such as certain types of cancer cells.[2] A thorough understanding of these differences is paramount for advancing research in metabolic diseases and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Higher Dietary Fructose Is Associated with Impaired Hepatic ATP Homeostasis in Obese Individuals with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the effects of an oral fructose challenge on hepatic ATP reserves in healthy volunteers: A (31)P MRS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic analysis of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 2,5-Anhydro-D-mannitol for GLUT5 Over Other GLUT Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,5-Anhydro-D-mannitol's performance as a selective inhibitor of the fructose (B13574) transporter GLUT5 against other major glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4). The information presented is supported by experimental data from peer-reviewed studies, offering insights for research and drug development.
Introduction to this compound and GLUT Transporters
This compound (2,5-AM) is a synthetic analog of D-fructose, characterized by a stable furanose ring structure. This structural rigidity makes it a valuable tool for investigating the binding requirements of fructose transporters. The facilitative glucose transporters (GLUTs) are a family of membrane proteins responsible for transporting hexoses like glucose and fructose across cell membranes. Among the 14 known GLUT isoforms, GLUT5 is unique in its high specificity for fructose. In contrast, GLUT1, GLUT2, GLUT3, and GLUT4 are primarily responsible for glucose transport and are crucial for cellular metabolism in various tissues. The overexpression of GLUT5 in certain cancers has made it an attractive target for diagnostic and therapeutic development.
Comparative Analysis of Inhibitory Activity
Current research strongly indicates that this compound is a selective inhibitor of GLUT5. While extensive quantitative data on its inhibitory effects on other GLUT transporters is limited in comparative studies, its affinity for GLUT5 is well-documented.
| Compound | Transporter | Inhibition Value (IC50/Ki) | Cell Line/System | Comments |
| This compound (2,5-AM) | GLUT5 | Ki = 12.6 mM[1] | EMT6 murine breast cancer cells | Exhibits slightly higher affinity than D-fructose (Ki = 16 mM)[1] |
| 1-Deoxy-1-fluoro-2,5-anhydromannitol (1-FDAM) | GLUT5 | IC50 ~20 mM[2] | EMT6 and MCF-7 breast cancer cells | A fluorinated analog of 2,5-AM, also showing GLUT5-mediated uptake.[2][3] |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | GLUT5 | Ki = 2.3–2.7 mM[2] | Human MCF7 breast cancer cells | A fluorescent derivative transported more efficiently than D-fructose.[2] |
| This compound (2,5-AM) | GLUT1, GLUT2, GLUT3, GLUT4 | Not reported in direct comparative studies | - | Generally considered to have low to no affinity for these transporters. |
Experimental Protocols
The specificity of this compound for GLUT5 is typically validated using competitive uptake assays. Below are detailed methodologies for conducting such experiments.
Protocol 1: Radiolabeled Fructose Uptake Inhibition Assay
This method measures the ability of this compound to inhibit the uptake of a radiolabeled fructose analog in cells expressing GLUT5.
Materials:
-
Cells expressing the GLUT5 transporter (e.g., EMT6 or MCF-7 breast cancer cell lines).
-
Radiolabeled fructose analog (e.g., [¹⁸F]-6-deoxy-6-fluoro-D-fructose or D-[¹⁴C]fructose).
-
Unlabeled this compound.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Lysis buffer.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture GLUT5-expressing cells to a suitable confluency in multi-well plates.
-
Preparation: Wash the cells with KRH buffer to remove any residual sugars.
-
Inhibition: Incubate the cells with varying concentrations of this compound for a predetermined period.
-
Uptake: Add a fixed concentration of the radiolabeled fructose analog to each well and incubate for a short period to measure the initial uptake rate.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radiolabeled fructose uptake against the concentration of this compound to determine the IC50 value.
Protocol 2: Fluorescence-Based Fructose Uptake Inhibition Assay
This assay utilizes a fluorescently labeled fructose analog to measure the inhibitory effect of this compound on GLUT5.
Materials:
-
GLUT5-expressing cells.
-
Fluorescently labeled D-fructose derivative (e.g., 6-NBDF).
-
Unlabeled this compound.
-
Uptake buffer.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Seeding: Seed GLUT5-expressing cells in a multi-well plate suitable for fluorescence imaging or reading.
-
Inhibitor Incubation: Treat the cells with a range of concentrations of this compound.
-
Fluorescent Probe Addition: Add the fluorescently labeled fructose analog to the wells and incubate.
-
Washing: Wash the cells to remove the extracellular fluorescent probe.
-
Imaging/Reading: Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.
-
Analysis: Calculate the IC50 value by plotting the reduction in fluorescence intensity against the concentration of this compound.[1]
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for GLUT5 Inhibition Assays.
Caption: Specificity of this compound.
Discussion and Conclusion
The available evidence strongly supports the specificity of this compound for the GLUT5 transporter. Its structural similarity to the furanose form of fructose allows it to effectively compete for the GLUT5 binding site. The lack of significant reported inhibition of major glucose transporters like GLUT1, GLUT2, GLUT3, and GLUT4 underscores its selectivity. This makes this compound and its derivatives valuable tools for studying fructose metabolism and for the development of targeted therapies against diseases characterized by GLUT5 overexpression, such as certain types of cancer. Further research involving direct comparative screening of this compound against a broader panel of GLUT transporters would provide a more complete quantitative picture of its selectivity profile.
References
- 1. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New fluorinated fructose analogs as selective probes of the hexose transporter protein GLUT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Phosphorylation of 2,5-Anhydro-D-mannitol in Hepatocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphorylation of 2,5-Anhydro-D-mannitol (2,5-AM), a fructose (B13574) analog, in hepatocytes, with other relevant alternatives. Experimental data, detailed protocols, and visual representations of metabolic pathways are presented to offer a clear and objective analysis for researchers in metabolic diseases and drug development.
Executive Summary
This compound is a valuable tool for studying fructose metabolism and its associated pathologies. Its ready phosphorylation within hepatocytes by fructokinase and subsequent phosphorylation by phosphofructokinase-1 leads to the sequestration of intracellular phosphate (B84403) and a significant depletion of adenosine (B11128) triphosphate (ATP). This guide delves into the experimental evidence confirming this phosphorylation, compares its metabolic consequences to fructose and other analogs, and provides detailed methodologies for replication and further investigation. The profound impact of 2,5-AM on cellular energy status makes it a potent modulator of key signaling pathways, including the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are critical in cellular energy sensing and regulation.
Comparative Analysis of Substrate Phosphorylation
The efficiency of phosphorylation of this compound and its analogs by key hepatic enzymes is crucial for their metabolic effects. The following tables summarize the available kinetic data, offering a quantitative comparison.
| Substrate | Enzyme | Km (mM) | Relative Vmax (%) | Reference |
| Fructose | Fructokinase (Ketohexokinase) | ~0.5 | 100 | [Endogenous substrate] |
| This compound | Fructokinase (Ketohexokinase) | Data not available | Substrate | [1] |
| 2,5-Anhydro-D-glucitol | Fructokinase (Ketohexokinase) | Data not available | Poor Substrate | [1] |
| Substrate | Enzyme | Km (mM) | Relative Vmax (%) | Reference |
| Fructose-1-phosphate | Aldolase B | ~0.01 | 100 | [Endogenous substrate] |
| This compound-1-phosphate | Phosphofructokinase-1 (PFK-1) | 0.41 | 87 | [2] |
| Fructose-6-phosphate | Phosphofructokinase-1 (PFK-1) | 0.05-0.2 | 100 | [Endogenous substrate] |
| 2,5-Anhydro-D-glucitol-1-phosphate | Phosphofructokinase-1 (PFK-1) | Ki = 0.34 (Competitive Inhibitor) | 0 | [2] |
Table 2: Kinetic parameters for the subsequent phosphorylation by phosphofructokinase-1. This compound-1-phosphate is an excellent substrate for PFK-1, with kinetic constants approaching those of the natural substrate, fructose-6-phosphate[2]. Conversely, 2,5-Anhydro-D-glucitol-1-phosphate acts as a competitive inhibitor of PFK-1[2].
Experimental Protocols
Isolation and Culture of Primary Rat Hepatocytes
This protocol is a synthesis of established methods for isolating viable hepatocytes for metabolic studies.[3][4][5][6][7]
Materials:
-
Collagenase Type IV
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Percoll
Procedure:
-
Anesthesia: Anesthetize a male Sprague-Dawley rat (200-250 g) with an appropriate anesthetic.
-
Perfusion:
-
Surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and begin perfusion with pre-warmed (37°C) Ca2+/Mg2+-free HBSS at a flow rate of 20-30 mL/min for 10 minutes to wash out the blood.
-
Switch to a perfusion solution containing Collagenase Type IV (0.05% w/v) in Williams' Medium E and continue perfusion for 10-15 minutes until the liver becomes soft and digested.
-
-
Cell Isolation:
-
Excise the liver and transfer it to a sterile petri dish containing Williams' Medium E.
-
Gently mince the liver to release the hepatocytes.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
-
Purification:
-
Centrifuge the cell suspension at 50 x g for 3 minutes.
-
Resuspend the cell pellet in HBSS and perform a Percoll gradient centrifugation (50% Percoll) at 50 x g for 10 minutes to separate viable hepatocytes from non-parenchymal cells and dead cells.
-
Wash the purified hepatocyte pellet twice with Williams' Medium E.
-
-
Cell Culture:
-
Determine cell viability using Trypan Blue exclusion (should be >90%).
-
Plate the hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% FBS and penicillin-streptomycin.
-
Allow the cells to attach for 4-6 hours, then replace the medium with serum-free Williams' Medium E for subsequent experiments.
-
Treatment of Hepatocytes with this compound
-
After overnight culture in serum-free medium, replace the medium with fresh Williams' Medium E.
-
Add this compound to the desired final concentration (e.g., 0.1-5 mM).
-
Incubate the cells for the desired time period (e.g., 30-120 minutes) to allow for phosphorylation and subsequent metabolic effects.
-
For control experiments, incubate cells with equivalent concentrations of fructose or other analogs.
-
Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed with metabolite extraction for analysis.
31P-NMR Spectroscopy for Phosphorylated Metabolite Analysis
This protocol provides a general framework for the analysis of phosphorylated metabolites in hepatocyte extracts using 31P-NMR spectroscopy.[8][9][10][11]
Materials:
-
Perchloric acid (PCA), 6%
-
Potassium hydroxide (B78521) (KOH)
-
Deuterium oxide (D2O)
-
EDTA
Procedure:
-
Metabolite Extraction:
-
After treatment, immediately quench the cellular metabolism by adding ice-cold 6% PCA to the hepatocyte monolayer.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully collect the supernatant containing the acid-soluble metabolites.
-
-
Neutralization and Sample Preparation:
-
Neutralize the PCA extract by adding a calculated amount of KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Lyophilize the neutralized supernatant.
-
Reconstitute the dried extract in D2O containing a known concentration of a reference standard (e.g., methylene (B1212753) diphosphonic acid) and EDTA to chelate divalent cations.
-
-
NMR Data Acquisition:
-
Acquire 31P-NMR spectra on a high-field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the signals corresponding to ATP, ADP, inorganic phosphate (Pi), this compound-1-phosphate, and this compound-1,6-bisphosphate based on their characteristic chemical shifts.
-
Quantify the metabolites by integrating the peak areas relative to the internal standard.
-
Signaling Pathways and Experimental Workflows
The phosphorylation of this compound and the subsequent depletion of ATP have profound effects on cellular signaling, primarily through the activation of AMPK, a master regulator of cellular energy homeostasis.
Caption: Phosphorylation of 2,5-AM leads to ATP depletion and AMPK activation.
The experimental workflow for confirming the phosphorylation of this compound in hepatocytes involves several key steps, from cell isolation to metabolic analysis.
Caption: Workflow for studying 2,5-AM phosphorylation in hepatocytes.
Conclusion
The experimental evidence strongly confirms the rapid and efficient phosphorylation of this compound in hepatocytes, leading to significant ATP depletion. This makes it a more potent tool for studying the acute effects of phosphate trapping and energy stress compared to fructose, which is more complexly regulated. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers investigating fructose metabolism, metabolic signaling, and the development of therapeutic strategies for metabolic diseases. The ability to precisely manipulate hepatocyte energy status with 2,5-AM offers a unique opportunity to dissect the intricate signaling networks that govern cellular and systemic metabolism.
References
- 1. Enzymatic analysis of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound increases hepatocyte sodium: transduction of a hepatic hunger stimulus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,5-anhydro-D-fructose induces anti-aging effects on aging-associated brain diseases by increasing 5’-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the inhibition of hepatic glycogenolysis by fructose. A 31P-NMR study in perfused rat liver using the fructose analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sweetness of 2,5-Anhydro-D-mannitol and Other Sugar Analogs
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Sugar Analog Sweetness
The following table summarizes the relative sweetness of various sugar analogs compared to sucrose (B13894). The relative sweetness is a measure of how sweet a compound is in relation to sucrose, which is assigned a baseline value of 1.
| Sugar Analog | Chemical Class | Relative Sweetness (Sucrose = 1) | Notes |
| 2,5-Anhydro-D-mannitol | Fructose Analog | Data not available | Stimulates the sugar receptor of the flesh fly, indicating a sweet taste.[1] |
| D-Fructose | Monosaccharide | ~1.2 - 1.8 | Sweetness is dependent on temperature, concentration, and pH. |
| D-Glucose (Dextrose) | Monosaccharide | ~0.7 - 0.8 | Less sweet than sucrose. |
| Xylitol | Polyol (Sugar Alcohol) | ~1.0 | Has a similar sweetness to sucrose with a cooling sensation. |
| Erythritol | Polyol (Sugar Alcohol) | ~0.6 - 0.7 | About 60-70% as sweet as sucrose and is well-tolerated digestively. |
| Sorbitol | Polyol (Sugar Alcohol) | ~0.5 - 0.7 | Has a clean, sweet taste with a cooling effect. |
| Mannitol | Polyol (Sugar Alcohol) | ~0.5 - 0.7 | Often used in chewing gums and confections. |
| Maltitol | Polyol (Sugar Alcohol) | ~0.9 | Has a taste profile very similar to sucrose. |
| Lactitol | Polyol (Sugar Alcohol) | ~0.3 - 0.4 | Mildly sweet with no aftertaste. |
| Isomalt | Polyol (Sugar Alcohol) | ~0.45 - 0.65 | A mixture of two disaccharide alcohols. |
Experimental Protocols
The determination of sweetness is primarily conducted through sensory analysis using trained human panelists. The following are detailed methodologies for key experiments cited in the evaluation of sweeteners.
Sensory Evaluation of Sweetness Intensity: The Two-Alternative Forced-Choice (2-AFC) Method
This method is a standard psychophysical procedure used to determine the detection threshold and relative sweetness of a substance.
Objective: To determine the concentration at which a sweetener is perceived as sweet and to compare its sweetness intensity against a reference standard (e.g., sucrose).
Materials:
-
Test sweetener solutions at various concentrations.
-
Reference sucrose solutions at various concentrations.
-
Purified, tasteless water for rinsing.
-
Odor-free sample cups.
-
A controlled testing environment with consistent lighting and temperature, free from distracting stimuli.
Procedure:
-
Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and trained to recognize and rate the intensity of sweet taste.
-
Sample Preparation: Solutions of the test compound and sucrose are prepared in deionized water at various concentrations.
-
Testing Protocol:
-
Panelists are presented with two samples: one containing the test sweetener and one containing plain water (for threshold testing) or a reference sucrose solution (for relative sweetness).
-
The position of the samples (left or right) is randomized for each trial.
-
Panelists are instructed to taste each sample and identify which one is sweeter.
-
A forced choice is required; panelists must choose one sample even if they are uncertain.
-
Panelists rinse their mouths thoroughly with purified water between each pair of samples.
-
-
Data Analysis: The number of correct identifications is recorded for each concentration. The detection threshold is defined as the concentration at which a statistically significant proportion of the panel (typically 75%) can correctly identify the sweet sample. Relative sweetness is determined by finding the concentration of the test sweetener that is perceived as equally sweet to a given concentration of the reference sucrose solution.
Quantitative Descriptive Analysis (QDA)
QDA is a behavioral sensory method used to quantify the sensory attributes of a product.
Objective: To generate a complete sensory profile of a sweetener, including its sweetness intensity, temporal profile (how sweetness develops and lingers), and any off-tastes (e.g., bitter, metallic).
Procedure:
-
Panelist Training: A trained panel develops a consensus vocabulary to describe the sensory attributes of the sweeteners being tested.
-
Attribute Scaling: Panelists rate the intensity of each attribute on a line scale (e.g., from 0 = not perceptible to 100 = extremely intense).
-
Data Collection: Each panelist evaluates each sweetener solution in a randomized order and rates the intensity of all descriptive attributes.
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the sweeteners. The results are often visualized using spider plots to provide a graphical representation of the sensory profiles.
Signaling Pathways and Experimental Workflows
The perception of sweet taste is initiated by the binding of sweet compounds to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.
Caption: Sweet taste signal transduction pathway.
The diagram above illustrates the primary signaling cascade initiated upon the binding of a sweetener to the T1R2/T1R3 receptor. This interaction activates the G-protein gustducin, leading to a series of intracellular events that culminate in the release of ATP, which acts as a neurotransmitter to signal the perception of sweetness to the brain.
Caption: General workflow for comparative sensory evaluation.
This flowchart outlines the systematic process for conducting a comparative sensory analysis of sweeteners. It begins with the selection of compounds and panel recruitment, proceeds through solution preparation and sensory testing, and concludes with data analysis and the generation of a comprehensive comparison guide.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Anhydro-D-mannitol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,5-Anhydro-D-mannitol, a sugar alcohol derivative used in research. Adherence to these guidelines is critical due to its classification as a hazardous substance.
Hazard Profile of this compound
This compound is classified as a hazardous chemical with the following risk statements:
Given these hazards, direct contact should be avoided, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound.
Core Principles for Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Disposal procedures must always comply with local, regional, and national environmental regulations.[1] A critical takeaway is that sewer or sink disposal of sugars and sugar alcohols, including this compound, is strictly prohibited. [3]
Step-by-Step Disposal Protocol
To ensure the safe and compliant disposal of this compound, follow this detailed protocol:
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, gloves), and rinsate from cleaning contaminated labware, in a designated hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a container that is compatible with the chemical. The original product container is often the most suitable choice.[3]
-
The container must be in good condition, leak-proof, and have a secure lid.[3]
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Ensure all components of a mixture are listed.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal service to arrange for pickup.
-
Do not transport hazardous waste outside of the laboratory yourself.[3]
-
-
Decontamination of Empty Containers:
-
An empty container that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple rinse the container with a suitable solvent (such as water) that can dissolve the chemical.
-
Collect the rinsate from all three rinses as hazardous waste and add it to your designated waste container.[3]
-
After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[3]
-
Disposal "Do's and Don'ts" Summary
For quick reference, the following table summarizes the key operational guidelines for the disposal of this compound.
| Do's | Don'ts |
| Do treat as hazardous chemical waste. | Don't pour down the sink or drain.[3] |
| Do collect in a compatible, properly labeled, and sealed container.[3][4][5] | Don't mix with incompatible waste streams. |
| Do wear appropriate personal protective equipment (PPE). | Don't dispose of by evaporation in a fume hood.[3][6] |
| Do arrange for disposal through your institution's EHS or a certified waste contractor.[3] | Don't overfill waste containers; fill to no more than 90% capacity.[4] |
| Do triple rinse empty containers and collect the rinsate as hazardous waste.[3] | Don't discard empty, non-decontaminated containers as regular trash. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. This compound | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. ethz.ch [ethz.ch]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for 2,5-Anhydro-D-mannitol
This guide provides crucial safety and logistical information for the handling and disposal of 2,5-Anhydro-D-mannitol, a crystalline solid utilized by researchers, scientists, and drug development professionals.[1][2][3] Adherence to these procedures is vital for ensuring a safe laboratory environment.
Core Safety Information:
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6][7] It is imperative to handle this compound with appropriate personal protective equipment and to follow the outlined safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent contact and inhalation.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material | To prevent skin irritation from direct contact.[4][6] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | To protect eyes from dust particles and splashes, preventing serious eye irritation.[4][6] |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher, depending on dust levels | To prevent respiratory tract irritation from inhaling airborne particles.[6] Use in a well-ventilated area is also recommended.[7] |
| Body Protection | Laboratory coat | Standard lab coat | To protect skin and clothing from contamination. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
-
Handling:
-
Storage:
Spillage and Disposal
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter sewers or waterways.[4]
-
First Aid Measures
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]
-
If swallowed: Rinse mouth. Drink plenty of water. Immediate medical attention is not required unless large quantities are ingested or symptoms develop.[4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
References
- 1. CAS 41107-82-8: this compound | CymitQuimica [cymitquimica.com]
- 2. synthose.com [synthose.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. This compound | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. canbipharm.com [canbipharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | 41107-82-8 | MA04572 | Biosynth [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
